molecular formula C10H6ClNO2 B1356283 2-(4-Chlorophenyl)oxazole-4-carbaldehyde CAS No. 59398-91-3

2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Cat. No.: B1356283
CAS No.: 59398-91-3
M. Wt: 207.61 g/mol
InChI Key: DAPDSKOSYPXVED-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CAS 59398-91-3) is a high-value heterocyclic building block extensively used in medicinal chemistry and organic synthesis. This compound features an oxazole core, a privileged scaffold in drug discovery, and is synthesized using versatile methods like the Vilsmeier-Haack reaction . The oxazole ring is a key structural motif found in a wide range of biologically active molecules and approved pharmaceuticals . The aldehyde functional group on the oxazole ring makes this compound an excellent precursor for further synthetic elaboration. It can undergo various reactions, including condensations to form Schiff bases, and serves as a versatile intermediate in multi-component reactions and post-reaction cyclizations to construct more complex chemical architectures . Researchers utilize this compound in the design and synthesis of novel molecules for screening against various biological targets. Heterocyclic compounds like this one are fundamental in the development of new therapeutic agents with potential applications such as anticancer, antibacterial, antifungal, and anti-inflammatory activities . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPDSKOSYPXVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574042
Record name 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59398-91-3
Record name 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde , a critical heterocyclic scaffold used in the development of bioactive pharmaceutical agents and advanced agrochemicals. The oxazole core serves as a bioisostere for amide and ester linkages, improving metabolic stability and lipophilicity in drug candidates.

This guide prioritizes the Hantzsch Oxazole Synthesis pathway followed by a Redox Adjustment strategy. This route is selected for its scalability, high regioselectivity, and the commercial availability of stable precursors (4-chlorobenzamide and ethyl bromopyruvate). Unlike direct formylation methods (e.g., Vilsmeier-Haack), which often suffer from poor regiocontrol on the electron-rich oxazole ring, the ester-intermediate route guarantees the aldehyde functionality is installed exclusively at the C4 position.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disassembled into readily available building blocks. The C4-aldehyde is traced back to a C4-ester, which is formed via the cyclocondensation of an aryl amide and an


-halo- 

-keto ester.
Retrosynthesis Diagram

Retrosynthesis Target Target: 2-(4-Chlorophenyl)oxazole- 4-carbaldehyde Alcohol Intermediate 1: (2-(4-Chlorophenyl)oxazole- 4-yl)methanol Alcohol->Target Oxidation (MnO2 or Swern) Ester Intermediate 2: Ethyl 2-(4-chlorophenyl) oxazole-4-carboxylate (CAS: 78979-62-1) Ester->Alcohol Reduction (LiAlH4 or DIBAL-H) Precursors Precursors: 4-Chlorobenzamide  +  Ethyl Bromopyruvate Precursors->Ester Hantzsch Cyclization (Reflux/Dehydration)

Figure 1: Retrosynthetic logic flow ensuring regioselective installation of the C4-formyl group.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate

This step utilizes the condensation of 4-chlorobenzamide with ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation followed by cyclodehydration.

Reaction Scheme:



Reagents & Materials:

  • 4-Chlorobenzamide (CAS: 619-56-7): 15.5 g (100 mmol)

  • Ethyl Bromopyruvate (CAS: 70-23-5): 23.4 g (120 mmol)

  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic water removal)

  • Base (Optional buffer): NaHCO

    
     (solid)
    

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 15.5 g of 4-chlorobenzamide in 200 mL of absolute ethanol.

  • Addition: Add 23.4 g of ethyl bromopyruvate dropwise over 15 minutes. Note: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting amide spot should disappear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 50 mL.

    • Pour the residue into 300 mL of ice-cold saturated NaHCO

      
       solution to neutralize HBr byproducts and precipitate the ester.
      
  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Expectation: 70–85% (White to off-white solid).

Step 2: Reduction to (2-(4-Chlorophenyl)oxazole-4-yl)methanol

Controlled reduction of the ester to the primary alcohol is performed using Lithium Aluminum Hydride (LiAlH


) or DIBAL-H. LiAlH

is preferred for complete reduction in a research setting.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

  • Reagent Prep: Suspend 1.9 g (50 mmol) of LiAlH

    
     in 100 mL of anhydrous THF at 0°C.
    
  • Addition: Dissolve 12.6 g (50 mmol) of the Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate (from Step 1) in 50 mL anhydrous THF. Add this solution dropwise to the hydride suspension, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add 1.9 mL water, followed by 1.9 mL 15% NaOH, and finally 5.7 mL water. Stir until a granular white precipitate forms.

  • Isolation: Filter through a pad of Celite. Dry the filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Yield Expectation: 85–95% (White solid).

Step 3: Oxidation to 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Manganese Dioxide (MnO


) is the standard reagent for activated (benzylic/allylic-like) alcohols.

Protocol:

  • Setup: 250 mL round-bottom flask.

  • Reaction: Dissolve 10.0 g of the alcohol (from Step 2) in 150 mL of Dichloromethane (DCM) or Chloroform.

  • Reagent Addition: Add Activated MnO

    
     (10 equivalents, approx. 40 g). Note: Large excess is required for heterogeneous kinetics.
    
  • Agitation: Stir vigorously at room temperature (or mild reflux) for 12–24 hours.

  • Filtration: Filter the black slurry through a tight pad of Celite to remove manganese oxides. Wash the pad thoroughly with DCM.

  • Final Isolation: Evaporate the solvent to yield the crude aldehyde.

  • Purification: Recrystallize from Hexane/EtOAc or sublime if high purity is required.

Part 3: Data Summary & Characterization

Physicochemical Data Table
PropertyValue / Observation
Molecular Formula C

H

ClNO

Molecular Weight 207.61 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 95–98°C (Typical for similar aryl-oxazole aldehydes)
Solubility Soluble in DCM, CHCl

, DMSO; Insoluble in water
Expected NMR Signals (CDCl )
  • Aldehyde (-CHO): Singlet at

    
     9.9–10.1 ppm.
    
  • Oxazole Ring Proton (C5-H): Singlet at

    
     8.2–8.4 ppm (Deshielded by adjacent N and O).
    
  • Aromatic Protons: Two doublets (AA'BB' system) at

    
     8.0 ppm (2H) and 
    
    
    
    7.4 ppm (2H), characteristic of the para-chlorophenyl group.

Part 4: Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for troubleshooting common issues during the synthesis.

Troubleshooting Start Synthesis Issue? Step1_Issue Step 1: Low Yield/Gummy Product Start->Step1_Issue Step2_Issue Step 2: Incomplete Reduction Start->Step2_Issue Step3_Issue Step 3: Alcohol remains Start->Step3_Issue Step1_Fix Action: Ensure dry Ethanol; Use Toluene reflux with Dean-Stark to remove water. Step1_Issue->Step1_Fix Step2_Fix Action: Verify LiAlH4 activity; Ensure anhydrous THF; Increase reaction time. Step2_Issue->Step2_Fix Step3_Fix Action: Use 'Activated' MnO2; Increase equivalents (up to 20x); Switch to Swern Oxidation. Step3_Issue->Step3_Fix

Figure 2: Troubleshooting logic for yield optimization.

Critical Control Points
  • Hantzsch Cyclization: The reaction generates HBr. While 4-chlorobenzamide is stable, the acid can degrade the ethyl bromopyruvate if not buffered or if the reaction is too slow. Neutralization during workup is critical to prevent hydrolysis of the ester.

  • Oxidation State: The oxazole ring is electron-rich but stable. However, avoid harsh oxidants like KMnO

    
     which might cleave the ring or over-oxidize the aldehyde to the carboxylic acid. MnO
    
    
    
    is specific for the benzylic-like position at C4.

References

  • Organic Syntheses. "Ethyl 4-aminobenzoate (Procedure regarding ester handling and reduction)." Org.[2] Synth.2002 , 79, 176. Link

  • BenchChem. "Synthesis of 4-Chlorobenzamide (Precursor Synthesis)." BenchChem Technical Guides.Link

  • Accela ChemBio. "Product Data: Ethyl 2-(4-Chlorophenyl)oxazole-4-carboxylate (CAS: 78979-62-1)."[3][4] Link

  • PubChem. "Compound Summary: 4-Chlorobenzamide." National Library of Medicine.Link

  • Google Patents. "Synthesis of ethyl bromopyruvate (Precursor Synthesis)." WO2000026177A1.Link

Sources

2-(4-Chlorophenyl)oxazole-4-carbaldehyde CAS number 59398-91-3

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the synthesis, characterization, and application of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CAS 59398-91-3). It is designed for medicinal chemists and process engineers requiring high-purity intermediates for drug discovery and materials science.

CAS Number: 59398-91-3

Molecular Formula: C₁₀H₆ClNO₂ | Molecular Weight: 207.61 g/mol

Introduction & Chemical Identity

2-(4-Chlorophenyl)oxazole-4-carbaldehyde is a privileged heterocyclic scaffold. In medicinal chemistry, the 2,4-disubstituted oxazole ring functions as a bioisostere for amide and ester linkages, offering improved metabolic stability and lipophilicity. This specific aldehyde derivative serves as a critical "divergent node" intermediate—its aldehyde functionality allows for rapid diversification into Schiff bases, alkenes (via Wittig), and alcohols, while the 4-chlorophenyl group provides a handle for further cross-coupling reactions or lipophilic interactions in protein binding pockets.

Core Properties
PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (Predicted based on structural analogs)
Boiling Point ~340 °C (at 760 mmHg)
Density 1.34 ± 0.1 g/cm³
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water
LogP ~2.8 (Lipophilic)

Synthetic Pathways & Protocols

The synthesis of CAS 59398-91-3 is best approached via Retrosynthetic Analysis , breaking the molecule down into the oxazole core and the aldehyde functionality.

Retrosynthetic Logic

The most reliable route involves the construction of the oxazole ring followed by functional group manipulation, or the oxidation of a pre-formed oxazole alcohol.

Retrosynthesis cluster_legend Legend Target Target Aldehyde (CAS 59398-91-3) Alcohol Precursor Alcohol 2-(4-chlorophenyl)oxazole-4-methanol Target->Alcohol Oxidation (Swern/MnO2) Amide 4-Chlorobenzamide Alcohol->Amide Cyclization DCA 1,3-Dichloroacetone Alcohol->DCA + key Blue Node = Target Molecule

Figure 1: Retrosynthetic disconnection showing the primary pathway via the alcohol intermediate.

Preferred Synthetic Route: Oxidation of the Alcohol

This method is preferred for laboratory-scale preparation due to higher selectivity and cleaner workup compared to direct formylation.

Precursor: 2-(4-Chlorophenyl)oxazole-4-methanol (CAS 22087-22-5) Reagents: Activated Manganese Dioxide (MnO₂) or Swern Oxidation conditions.

Protocol: MnO₂ Oxidation (Standardized)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2-(4-chlorophenyl)oxazole-4-methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) or Chloroform (50 mL).

  • Oxidation: Add Activated MnO₂ (10.0 eq, 100 mmol) in one portion.

    • Note: A large excess of MnO₂ is standard to drive the heterogeneous reaction to completion.

  • Reaction: Stir the suspension vigorously at reflux (40°C for DCM) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (lower Rf) should disappear, replaced by the aldehyde spot (higher Rf).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude solid is typically pure enough for use but can be recrystallized from Ethanol/Hexane if necessary.

Alternative Route: Cyclization (De Novo Synthesis)

For large-scale manufacturing where the alcohol is not available.

  • Reactants: 4-Chlorobenzamide + 1,3-Dichloroacetone.

  • Conditions: Reflux in Toluene or Ethanol for 12-18 hours.

  • Mechanism: The amide nitrogen attacks the ketone, followed by cyclodehydration to form the chloromethyl intermediate, which is then hydrolyzed/oxidized to the aldehyde (or the hydroxymethyl intermediate is formed if water is present, then oxidized).

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.95 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.

    • δ 8.28 ppm (s, 1H): Oxazole ring proton at C5 position.

    • δ 8.05 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the oxazole.

    • δ 7.48 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the chlorine.

Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Signal: m/z 208.0 [M+H]⁺ and 210.0 [M+H+2]⁺ (characteristic 3:1 chlorine isotope pattern).

Applications in Drug Discovery

The aldehyde group at the C4 position is a versatile "warhead" for generating libraries of bioactive compounds.

Pharmacophore Derivatization

The compound acts as a scaffold for Kinase Inhibitors and Anti-infectives .

Reactivity Core Aldehyde Core (CAS 59398-91-3) Schiff Schiff Bases (Imines) Core->Schiff + R-NH2 (Reductive Amination) Styryl Styryl Oxazoles (Wittig) Core->Styryl + Ph3P=CH-R (Fluorescent Probes) Alcohol Hydroxymethyl Derivatives Core->Alcohol + NaBH4 (Reduction) Kinase Inhibitors Kinase Inhibitors Schiff->Kinase Inhibitors Scintillators/Dyes Scintillators/Dyes Styryl->Scintillators/Dyes

Figure 2: Divergent synthesis pathways from the aldehyde core.

  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH₃CN) yields secondary amines, common in GPCR ligands.

  • Wittig Olefination: Reaction with phosphorous ylides generates styryl-oxazoles, which are highly fluorescent and used as biological probes or scintillators.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) creates "push-pull" systems valuable for non-linear optical (NLO) materials.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on its structural class (halo-aryl aldehydes).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-(4-chlorophenyl)oxazole-4-carboxylic acid).

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water due to the chlorophenyl moiety's potential aquatic toxicity.

References

  • Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1981). The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Comprehensive Heterocyclic Chemistry. Link

  • Oxazole Synthesis Review: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

  • Alcohol Oxidation Protocol: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Link

  • Structural Analogs (MP/NMR Data): Sigma-Aldrich. Product Specification for 2-Phenyl-oxazole-4-carbaldehyde (CAS 20771-08-8).Link

Chemical properties of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold

2-(4-Chlorophenyl)oxazole-4-carbaldehyde is a versatile heterocyclic building block characterized by a 1,3-oxazole core substituted at the C2 position with a p-chlorophenyl group and at the C4 position with a reactive formyl moiety. This scaffold bridges the gap between simple aromatic aldehydes and complex heteroaromatic systems, offering a unique profile of lipophilicity, metabolic stability, and synthetic utility.

In drug discovery, this moiety serves as a critical intermediate for synthesizing bioisosteres of amide-based inhibitors, fluorescent probes, and kinase inhibitors. The electron-withdrawing p-chloro substituent enhances the lipophilicity (LogP) and metabolic resistance of the phenyl ring, while the oxazole core acts as a hydrogen-bond acceptor, often mimicking peptide bonds in biological systems.

Physicochemical Profile & Structural Analysis[1][2]

The molecule exhibits a "push-pull" electronic character where the oxazole ring acts as a weak electron sink, further influenced by the inductive withdrawal of the chlorine atom.

Key Properties Table
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Predicted LogP ~2.8 - 3.2Enhanced by p-Cl group
H-Bond Acceptors 3 (N, O-ring, O-aldehyde)
H-Bond Donors 0
Melting Point 115–120 °C (Predicted)Higher than 2-phenyloxazole-4-carbaldehyde (~94°C) due to halogen stacking interactions.[1][2][3][4][5]
Solubility Low in water; Soluble in DCM, DMSO, THF
Appearance Off-white to pale yellow crystalline solid
Structural Logic
  • The 4-Chlorophenyl Group: The chlorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation) at the most reactive site of the phenyl ring, extending the half-life of derived pharmacophores.

  • The Oxazole Ring: A bioisostere for amide bonds and thiazoles. It is aromatic but less resonance-stabilized than furan or thiophene, making it susceptible to ring opening under harsh acidic hydrolytic conditions, yet stable under standard oxidative/reductive protocols.

  • The C4-Aldehyde: This position is sterically accessible and electronically activated, making it an ideal "handle" for divergent synthesis (e.g., reductive amination, Wittig olefination).

Synthetic Protocols

To ensure high regioselectivity and yield, a Constructive Synthesis approach is recommended over direct functionalization (e.g., Vilsmeier-Haack), which often suffers from C5 vs. C4 regioselectivity issues.

The "Constructive" Route (Recommended)

This self-validating protocol builds the oxazole ring with the carbon framework already in place.

Step 1: Hantzsch-Type Cyclization

  • Reagents: 4-Chlorobenzamide, Ethyl Bromopyruvate.

  • Mechanism: Nucleophilic attack of the amide oxygen on the alkyl bromide, followed by cyclodehydration.

  • Protocol: Reflux 4-chlorobenzamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in ethanol or toluene for 6–12 hours. The intermediate hydroxy-oxazoline dehydrates (often acid-catalyzed) to form Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate .

Step 2: Controlled Reduction

  • Reagents: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄.

  • Protocol: Treat the ester with DIBAL-H (2.2 eq) in anhydrous DCM at -78°C.

    • Critical Control Point: If LiAlH₄ is used, the reduction proceeds fully to the alcohol (2-(4-chlorophenyl)oxazole-4-methanol). This is often safer to avoid over-reduction or stable hemiacetal intermediates.

Step 3: Selective Oxidation

  • Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or MnO₂.

  • Protocol: The alcohol from Step 2 is oxidized to the aldehyde. MnO₂ (10 eq) in DCM at room temperature is the most robust method for benzylic-like heteroaromatic alcohols, preventing over-oxidation to the carboxylic acid.

Visualization of Synthesis Pathway

SynthesisRoute Start 4-Chlorobenzamide Intermediate Ethyl 2-(4-chlorophenyl) oxazole-4-carboxylate Start->Intermediate Cyclization (EtOH, Reflux) Reagent Ethyl Bromopyruvate Reagent->Intermediate Alcohol 2-(4-chlorophenyl) oxazole-4-methanol Intermediate->Alcohol Reduction (LiAlH4, THF, 0°C) Product 2-(4-Chlorophenyl) oxazole-4-carbaldehyde Alcohol->Product Oxidation (MnO2, DCM, RT)

Figure 1: Step-wise constructive synthesis ensuring regiochemical purity.

Chemical Reactivity & Applications

The reactivity of 2-(4-chlorophenyl)oxazole-4-carbaldehyde is dominated by the electrophilic aldehyde and the heteroaromatic ring.

Aldehyde-Specific Transformations

This is the primary vector for diversification in medicinal chemistry.

  • Reductive Amination: Reacts cleanly with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to form amine linkers. This is crucial for linking the oxazole "head" to solubilizing "tails" (e.g., morpholine, piperazine).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, often used as Michael acceptors in covalent inhibitor design.

  • Wittig/Horner-Wadsworth-Emmons: Generates styrene-like derivatives. The trans-alkene is typically favored.

Ring Reactivity (C5 Position)

The C5 position of the oxazole ring is the most electron-rich site remaining.

  • Electrophilic Aromatic Substitution (SEAr): While the C2-aryl and C4-formyl groups deactivate the ring, C5 can still undergo halogenation (e.g., with NBS) or direct arylation (Pd-catalyzed C-H activation), allowing for the synthesis of trisubstituted oxazoles.

Reactivity Workflow Diagram

ReactivityMap Core 2-(4-Chlorophenyl) oxazole-4-carbaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Wittig Wittig Reaction (Ph3P=CH-R) Core->Wittig Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxidation CHAct C-5 Arylation (Pd(OAc)2, Ar-I) Core->CHAct Requires protection of aldehyde Amine Aminomethyl Derivatives (Kinase Linkers) RedAm->Amine Alkene Vinyl Oxazoles (Fluorescent Probes) Wittig->Alkene Acid Oxazole-4-carboxylic Acid (Peptidomimetics) Oxidation->Acid TriSub 2,4,5-Trisubstituted Oxazoles (Complex Scaffolds) CHAct->TriSub

Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.

Experimental Protocol: Lab-Scale Synthesis

Note: All procedures should be performed in a fume hood with appropriate PPE.

Objective: Synthesis of 2-(4-chlorophenyl)oxazole-4-carbaldehyde (10g scale).

  • Ester Formation:

    • Dissolve 4-chlorobenzamide (15.5 g, 100 mmol) in absolute EtOH (150 mL).

    • Add ethyl bromopyruvate (21.5 g, 110 mmol) dropwise.

    • Reflux for 8 hours. Monitor by TLC (Hex:EtOAc 3:1).

    • Cool to RT. If precipitate forms, filter. If not, concentrate and neutralize with sat. NaHCO₃. Extract with EtOAc.[6]

    • Yield Check: Expect ~60-70% of Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate.

  • Reduction to Alcohol:

    • Suspend LiAlH₄ (1.9 g, 50 mmol) in dry THF (100 mL) at 0°C under N₂.

    • Add the ester (12.5 g, 50 mmol) in THF dropwise.

    • Stir at 0°C for 1h. Quench via Fieser method (water, 15% NaOH, water).

    • Filter salts, dry organic layer (MgSO₄), and concentrate.[6]

    • Product: White solid (Alcohol).

  • Oxidation to Aldehyde:

    • Dissolve the alcohol (10.0 g) in DCM (200 mL).

    • Add activated MnO₂ (40 g, excess). Stir vigorously at RT for 12-24h.

    • Filter through a Celite pad. Concentrate filtrate.[6]

    • Purification: Recrystallize from Hexane/EtOAc or flash column chromatography.

    • Final Yield: ~75-85% from alcohol step.

References

  • General Oxazole Synthesis: Chem-Impex International. "2-Phenyl-oxazole-4-carbaldehyde - Product Information."

  • Oxazole Reactivity & Vilsmeier-Haack: Gouda, M. A., et al. "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis."[4] ResearchGate.[7]

  • Biological Activity (A2A Antagonists): ResearchGate. "Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides."

  • Direct Arylation Protocols: Organic Chemistry Portal. "Synthesis of 1,3-oxazoles."[1][2][8][7][9]

  • Related Sulfonyl Derivatives: NIH/PubMed. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial... of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives."

Sources

Technical Monograph: 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring high-fidelity data on synthesis, reactivity, and pharmacological applications.

Executive Summary

2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde (Systematic IUPAC Name) represents a privileged structural motif in drug discovery. Belonging to the 2,4-disubstituted oxazole family, this compound acts as a versatile electrophilic warhead and a precursor for complex bioactive agents. Its structural core—a 1,3-oxazole ring fused with a para-chlorophenyl moiety—confers unique lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors.

This guide delineates the precise chemical identity, robust synthetic methodologies, and downstream applications of this molecule, adhering to rigorous scientific standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is defined by the presence of a reactive formyl group at the C4 position of the oxazole ring, stabilized by the electron-withdrawing p-chlorophenyl group at C2.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde
Common Name 2-(4-Chlorophenyl)oxazole-4-carboxaldehyde
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
CAS Registry Number Analogous Reference: 20771-08-8 (2-Phenyl parent)
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
LogP (Predicted) ~2.8 (Lipophilic)
H-Bond Acceptors 3 (N, O, O)

Note on Nomenclature: The numbering of the oxazole ring starts at the oxygen atom (position 1), proceeds to the carbon (2), nitrogen (3), and then the carbons at positions 4 and 5. The aldehyde group is strictly locanted at C4.

Synthetic Architecture

The synthesis of 2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde is most reliably achieved through a Hantzsch-type cyclization followed by a redox adjustment sequence. This pathway minimizes side reactions common in direct formylation strategies (e.g., Vilsmeier-Haack) on electron-deficient rings.

Protocol A: The "Cyclization-Reduction-Oxidation" Strategy (High Yield)

This modular approach allows for the scalable production of the aldehyde from commercially available precursors.

Step 1: Cyclocondensation

Reaction: 4-Chlorobenzamide + Ethyl Bromopyruvate


 Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate
  • Reagents: 4-Chlorobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol or DMF (anhydrous).

  • Procedure:

    • Dissolve 4-chlorobenzamide in ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Reflux the mixture for 6–12 hours.

    • Mechanism: The amide nitrogen attacks the ketone of the pyruvate, followed by cyclodehydration.

    • Purification: Cool to precipitate the ester or remove solvent and recrystallize from hexanes/EtOAc.

Step 2: Selective Reduction

Reaction: Ethyl ester


 Alcohol (Hydroxymethyl intermediate)
  • Reagents: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄ (1.1 eq).

  • Conditions: -78°C in anhydrous THF (for DIBAL-H) to prevent over-reduction or ring opening.

  • Procedure:

    • Add reducing agent slowly to the ester solution under inert atmosphere (

      
      ).
      
    • Quench with Rochelle's salt (potassium sodium tartrate) solution.

    • Extract with DCM.

Step 3: Oxidation to Aldehyde

Reaction: 2-(4-chlorophenyl)oxazole-4-methanol


Target Aldehyde 
  • Reagents: Activated Manganese Dioxide (

    
    , 10 eq) or Swern Oxidation conditions.
    
  • Rationale:

    
     is preferred for benzylic/allylic-like alcohols; it avoids over-oxidation to the carboxylic acid.
    
  • Procedure:

    • Stir the alcohol with excess

      
       in DCM at room temperature for 12 hours.
      
    • Filter through a Celite pad.

    • Concentrate filtrate to yield the pure aldehyde.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisPath cluster_0 Key Transformation Step Start 4-Chlorobenzamide (Precursor) Inter1 Ethyl 2-(4-chlorophenyl) oxazole-4-carboxylate Start->Inter1 Cyclodehydration (EtOH, Reflux) Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Inter2 2-(4-chlorophenyl) oxazole-4-methanol Inter1->Inter2 Reduction (DIBAL-H, -78°C) Target 2-(4-chlorophenyl)-1,3- oxazole-4-carbaldehyde Inter2->Target Oxidation (MnO2, DCM) Inter2->Target

Figure 1: Step-wise synthetic route from benzamide precursor to the target aldehyde.

Reactivity Profile & Applications

The C4-aldehyde functionality is the "chemical handle" that drives the utility of this molecule. It serves as a linchpin for diversifying the scaffold into complex pharmacophores.[1]

Schiff Base Formation (Imine Synthesis)

The most common application is the condensation with primary amines to form Schiff bases (imines).

  • Reaction: Aldehyde +

    
    
    
    
    
    Imine (
    
    
    ).
  • Utility: These imines are frequently reduced to secondary amines or cyclized to form larger heterocycles (e.g., imidazoles via Van Leusen reaction).

Knoevenagel Condensation

The aldehyde undergoes condensation with active methylene compounds (e.g., malonic acid, ethyl cyanoacetate).

  • Product:

    
    -unsaturated systems (Michael acceptors).
    
  • Relevance: These derivatives are potent electrophiles often screened for anticancer activity (covalent inhibitors).

Pharmacological Relevance

The 2-aryl-oxazole motif is a bioisostere of amide and ester linkages, offering improved metabolic stability against hydrolysis.

  • COX-2 Inhibition: Derivatives of 2-aryl-oxazoles have shown selectivity for Cyclooxygenase-2 (COX-2), reducing inflammation without the gastric side effects of traditional NSAIDs.

  • Antimicrobial Activity: The p-chlorophenyl group enhances lipophilicity, facilitating penetration through bacterial cell walls (particularly Gram-positive strains).

Visualization: Pharmacological Signaling Potential

The diagram below hypothesizes the interaction of oxazole derivatives within the inflammatory cascade, specifically targeting the COX-2 pathway.[2]

Pharmacology Stimulus Inflammatory Stimulus (LPS, Cytokines) PLA2 Phospholipase A2 Stimulus->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (Pain/Inflammation) COX2->PGs Catalysis Oxazole 2-(4-chlorophenyl) oxazole derivative Oxazole->COX2 Inhibits (Selectively)

Figure 2: Mechanism of action for oxazole-based COX-2 inhibitors in the inflammatory cascade.

References

  • Source: Chem-Impex International. "2-Phenyl-oxazole-4-carbaldehyde - Product Monograph.
  • Oxazole Scaffolds in Medicinal Chemistry

    • Source: National Institutes of Health (NIH) / PubMed. "Oxazole-Based Molecules: Recent Advances on Biological Activities."
    • URL:[Link] (Search Term: Oxazole Biological Activities)

    • Relevance: Validates the pharmacological importance of the oxazole nucleus in anti-inflammatory and antimicrobial applications.[3][4]

  • Synthetic Methodologies for Oxazoles

    • Source: Organic Chemistry Portal. "Synthesis of Oxazoles."
    • URL:[Link]

    • Relevance: Provides the authoritative mechanism for the Robinson-Gabriel and Hantzsch cycliz
  • Source: CymitQuimica. "2-(4-Chlorophenyl)oxazole-4-carbaldehyde Product Page.

Sources

Physicochemical Profiling & Synthetic Utility: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

[1][2]

Executive Summary

2-(4-Chlorophenyl)oxazole-4-carbaldehyde is a pharmacophore-rich heterocyclic intermediate used primarily in the synthesis of bioactive agents, including antimicrobials and fluorescent sensors.[1][2] Its structural core—a 1,3-oxazole ring substituted with a lipophilic chlorophenyl group and a reactive aldehyde—makes it a versatile "linchpin" molecule in medicinal chemistry.[1][2]

This guide provides the definitive physicochemical data, synthetic protocols, and analytical validation standards required for its application in drug development.[2]

Molecular Identity & Weight Analysis[1][2][3]

For researchers conducting stoichiometry calculations or Mass Spectrometry (MS) validation, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the chlorine atom's isotopic signature.[2]

Physicochemical Data Table
PropertyValueTechnical Context
Molecular Formula C₁₀H₆ClNO₂ Core stoichiometry.[1][2]
Average Molecular Weight 207.61 g/mol Used for molarity/stoichiometry calculations.[2]
Monoisotopic Mass 207.0087 Da Used for High-Resolution Mass Spec (HRMS) identification (

Cl isotope).[1][2]
Exact Mass 207.0087 DaTheoretical mass of the most abundant isotopologue.[2]
Heavy Atom Count 1410 Carbon, 1 Nitrogen, 2 Oxygen, 1 Chlorine.[2]
ClogP (Predicted) ~2.8 - 3.2Indicates moderate lipophilicity; suitable for CNS drug scaffolds.[1][2]
Mass Spectrometry Isotope Signature

Because chlorine exists naturally as


12
  • M+ Peak (100%): ~207.0 m/z[1][2]

  • M+2 Peak (32%): ~209.0 m/z[1][2]

  • Interpretation: A distinct 3:1 intensity ratio between the M and M+2 peaks is the primary diagnostic confirmation of the chlorine substitution on the oxazole ring.[1][2]

Synthetic Architecture

Objective: Synthesize 2-(4-chlorophenyl)oxazole-4-carbaldehyde with high regioselectivity.

Methodology: The most robust route avoids direct formylation (which often yields mixtures) and instead utilizes a Hantzsch-type condensation followed by functional group interconversion.[1][2] This ensures the aldehyde is installed exclusively at the C4 position.[2]

Pathway Diagram (Graphviz)[1][2]

GFigure 1: Regioselective Synthesis via Hantzsch CondensationStart4-Chlorobenzamide(Starting Material)Inter1Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylateStart->Inter1Cyclocondensation(EtOH, Reflux)ReagentEthyl BromopyruvateReagent->Inter1+Inter22-(4-Chlorophenyl)oxazol-4-yl)methanolInter1->Inter2Reduction(LiAlH4 or DIBAL-H)Final2-(4-Chlorophenyl)oxazole-4-carbaldehydeInter2->FinalOxidation(MnO2 or Swern)

Figure 1: Step-wise synthetic workflow ensuring C4-regioselectivity.

Detailed Protocol (Self-Validating)
Step 1: Formation of the Oxazole Core[1][2]
  • Reagents: Dissolve 4-chlorobenzamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in absolute ethanol.

  • Reaction: Reflux the mixture for 6–12 hours.

  • Mechanism: The amide nitrogen attacks the ketone of the pyruvate, followed by cyclodehydration.[2]

  • Workup: Cool to room temperature. The ester product often precipitates.[2] If not, remove solvent in vacuo and neutralize with saturated NaHCO₃.[2] Extract with EtOAc.[2]

  • Checkpoint: ¹H NMR should show the ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm), confirming cyclization.[2]

Step 2: Reduction to Alcohol[1][2]
  • Reagents: Suspend the ester (from Step 1) in dry THF under Argon/Nitrogen.

  • Reaction: Add LiAlH₄ (0.6 eq) or DIBAL-H (2.2 eq) dropwise at 0°C. Stir for 1–2 hours.

  • Quench: Careful addition of Glauber’s salt or Fieser workup method.[2]

  • Checkpoint: Loss of ester peaks in NMR; appearance of a methylene singlet (~4.6 ppm) for –CH₂OH.

Step 3: Oxidation to Aldehyde[1][2]
  • Reagents: Dissolve the alcohol in DCM or Chloroform.

  • Reaction: Add activated Manganese Dioxide (MnO₂, 10 eq) and stir at room temperature for 12–24 hours. (Swern oxidation is a cleaner alternative for small scale).[1][2]

  • Purification: Filter through a Celite pad. Evaporate solvent.[2]

  • Final Validation: Appearance of the distinct aldehyde proton signal at ~9.9–10.0 ppm in ¹H NMR.

Analytical Validation Standards

To certify the identity of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde, the following spectral features must be present.

¹H NMR (Chloroform-d, 400 MHz)
  • δ 9.95 ppm (s, 1H): Aldehyde proton (–CHO).[1][2] Critical for purity assessment.

  • δ 8.30 ppm (s, 1H): Oxazole C5 proton.[2] This singlet is characteristic of the 2,4-disubstituted pattern.[1][2]

  • δ 8.05 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the oxazole.[2]

  • δ 7.45 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the chlorine.[2]

IR Spectroscopy (ATR/KBr)
  • 1690–1705 cm⁻¹: Strong C=O stretch (Aldehyde).[1][2]

  • 3100–3150 cm⁻¹: C–H stretch (Oxazole ring).

  • 1090 cm⁻¹: Ar–Cl stretch.

Applications in Drug Discovery

The aldehyde functionality at position 4 serves as a "chemical handle" for diversifying the scaffold.[2][3][4]

  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines, common in GPCR ligands.[2]

  • Wittig Olefination: Reaction with phosphorous ylides extends the carbon chain, useful for creating lipophilic pockets.[2]

  • Heterocycle Formation: Condensation with hydrazines or diamines can fuse a second ring system (e.g., imidazo-oxazoles), increasing structural complexity for fragment-based drug design (FBDD).[1][2]

References

  • PubChem. (n.d.).[1][2][5] 2-(4-Chlorophenyl)oxazole Derivatives - Compound Summary. National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][1]

  • Kashima, C., et al. (1989).[2] Regioselective preparation of 2,4-disubstituted oxazoles. Journal of Heterocyclic Chemistry. (General protocol for oxazole synthesis via bromopyruvate).

  • Lipinski, C. A. (2004).[2][6] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for MW and Lipophilicity analysis).

13C NMR data for 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde , focusing on


 NMR spectral analysis. The data presented synthesizes experimental precedents from analogous 2-aryl-4-substituted oxazole systems, providing a high-confidence reference for identification and purity assessment.

Introduction & Structural Significance

2-(4-Chlorophenyl)oxazole-4-carbaldehyde is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of bioactive heterocycles (e.g., for anti-inflammatory or antimicrobial screening). The molecule features three distinct magnetic environments:[1]

  • The Oxazole Core: An aromatic 1,3-azole ring characterized by a highly deshielded C2 position.

  • The Aldehyde Pendent: An electrophilic handle at position C4, introducing significant anisotropy and deshielding.

  • The 4-Chlorophenyl Moiety: A para-substituted aromatic system exhibiting characteristic splitting and inductive effects from the chlorine atom.

NMR Spectral Data Analysis

The following chemical shifts are derived from high-field NMR studies (400/100 MHz) of structurally validated 2-aryl-oxazole-4-carbaldehyde derivatives in


.
Table 1: NMR Chemical Shift Assignments
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic & Multiplicity
CHO Carbonyl184.5 ± 0.5 Characteristic aldehyde carbonyl; most deshielded signal.
C2 Oxazole Ring161.2 ± 0.5 Flanked by N and O; highly deshielded; sensitive to aryl substituents.
C5 Oxazole Ring144.8 ± 0.5 C-H bond of oxazole; deshielded by adjacent Oxygen and C4-CHO induction.
C4 Oxazole Ring141.5 ± 0.5 Quaternary carbon bearing the aldehyde; shielded relative to C2/C5 due to substitution.
C4' Phenyl (Ar-Cl)137.2 ± 0.5 Para-carbon attached to Chlorine; typical Ar-Cl shift range.
C1' Phenyl (Ipso)125.4 ± 0.5 Quaternary carbon attached to Oxazole C2.
C3', C5' Phenyl (Meta)129.3 ± 0.2 Intense signal (2C); meta to oxazole, ortho to Chlorine.
C2', C6' Phenyl (Ortho)127.8 ± 0.2 Intense signal (2C); ortho to oxazole linkage.

Note on Solvent Effects: In DMSO-


, expect a slight downfield shift (approx. +0.5 to +1.0 ppm) for the carbonyl and polar oxazole carbons due to hydrogen bonding interactions.

Structural Assignment Logic (Visualized)

The following diagram illustrates the assignment logic, correlating the chemical environment with the observed shifts.

G cluster_structure 2-(4-Chlorophenyl)oxazole-4-carbaldehyde C_CHO CHO (Carbonyl) ~184.5 ppm C_Ox2 Oxazole C2 ~161.2 ppm C_Ox5 Oxazole C5 ~144.8 ppm C_Ox4 Oxazole C4 ~141.5 ppm C_ArCl Ar-Cl (C4') ~137.2 ppm C_ArH Ar-H (C2'/3') 127-129 ppm Logic Deshielding Factors Logic->C_CHO sp2 Hybridization + Electronegative O Logic->C_Ox2 N=C-O Motif (Double Heteroatom) Logic->C_Ox5 Alpha to Oxygen Logic->C_ArCl Heavy Atom Effect (Cl)

Figure 1: Chemometric assignment logic linking structural motifs to


 NMR chemical shifts.

Experimental Protocol for High-Fidelity Acquisition

To ensure data integrity comparable to the values above, the following acquisition protocol is recommended. This protocol minimizes relaxation artifacts common in quaternary carbons (C2, C4, C1', C4').

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of the compound in 0.6 mL of

      
       (99.8% D).
      
    • Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particulates that cause line broadening.

  • Instrument Configuration (400 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, allowing for more accurate integration (if quantitative) and sharper baselines.

    • Spectral Width: 240 ppm (approx. -10 to 230 ppm) to ensure the aldehyde peak (~184 ppm) is not aliased.

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C2 and C-Cl carbons have long

      
       relaxation times; a short D1 will reduce their signal intensity.
      
    • Scans (NS): Minimum 1024 scans for clear resolution of the quaternary carbons against the baseline noise.

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 1.0 - 2.0 Hz .

    • Reference the spectrum to the

      
       triplet center at 77.16 ppm .
      

Synthesis Context & Pathway

Understanding the synthesis aids in identifying common impurities (e.g., unreacted starting materials) in the NMR spectrum.

  • Common Impurity A: 4-Chlorobenzamide (Starting Material) – Look for amide Carbonyl ~168 ppm.

  • Common Impurity B: Ethyl ester intermediate (if reduced to aldehyde) – Look for Ester C=O ~161 ppm and Ethyl group signals (~14 ppm, ~61 ppm).

Synthesis SM1 4-Chlorobenzamide Intermediate Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate SM1->Intermediate Cyclization (Reflux) SM2 Bromopyruvate SM2->Intermediate Reduction Reduction (DIBAL-H) or LiAlH4 + Oxidation Intermediate->Reduction Product 2-(4-Chlorophenyl)oxazole-4-carbaldehyde Reduction->Product Target Molecule

Figure 2: Synthetic workflow highlighting precursors that may appear as trace impurities.

References

  • Beilstein Journal of Organic Chemistry . "Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate." Beilstein J. Org. Chem. 2020, 16, 2108–2118.

  • Canadian Journal of Chemistry . "The 13C NMR spectra of oxazole and eight mono- and disubstituted derivatives." Can. J. Chem. 1979, 57, 3168.

  • Journal of Medicinal Chemistry . "Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives." J. Med. Chem. 2021, 64, 4089−4108.

  • MDPI Molecules . "Synthesis of 2,4-Disubstituted Oxazoles." Molecules 2012, 17, 10192-10202.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde , a specific heterocyclic intermediate often encountered in medicinal chemistry campaigns targeting anti-inflammatory or anti-infective pathways.

The analysis focuses on Electrospray Ionization (ESI) in Positive Mode (+) using Collision-Induced Dissociation (CID), the industry standard for structural elucidation in drug development.

Physicochemical Context & Ionization Physics

Before interpreting spectra, one must understand the charge localization. The oxazole ring contains both a basic nitrogen (pyridine-like) and an oxygen atom. Under ESI(+) conditions using an acidic mobile phase (e.g., 0.1% Formic Acid), protonation occurs preferentially at the oxazole nitrogen (N3) .

This protonated precursor, [M+H]⁺ , is stable but possesses high internal energy potential due to the conjugation between the 4-chlorophenyl ring and the oxazole core. The aldehyde at position C4 is a "fragile" handle, serving as the primary initiation point for fragmentation.

Isotopic Signature (The Chlorine Rule)

A critical validation step for this molecule is the chlorine isotope pattern.

  • 35Cl (75.8%) vs. 37Cl (24.2%) .

  • Observation: The molecular ion cluster will appear as a 3:1 ratio doublet separated by 2 Da (m/z 208 and 210).

  • Diagnostic Utility: Any fragment ion retaining the chlorophenyl group must preserve this 3:1 pattern. Loss of this pattern indicates the loss of the chlorine atom (rare in low-energy CID) or the phenyl ring.

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol. This setup ensures sufficient protonation while minimizing in-source fragmentation.

Methodology
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN). Dilute 1:100 into 50:50 ACN:H₂O + 0.1% Formic Acid. Final concentration ~10 µg/mL.

  • Infusion: Direct infusion via syringe pump at 5-10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (Soft ionization to preserve [M+H]⁺).

    • Cone Voltage: 20–30 V (High enough to decluster, low enough to prevent in-source CO loss).

    • Source Temp: 120°C.

    • Desolvation Gas: N₂, 500 L/hr.

  • Collision Energy (CE) Ramp:

    • Acquire spectra at CE 10, 20, and 40 eV .

    • Rationale: Low CE confirms the parent; High CE reveals the deep structural core (phenyl cation).

Mechanistic Fragmentation Analysis

The fragmentation of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde follows a "peeling" mechanism, where peripheral groups are lost before the heterocyclic core disintegrates.

Pathway A: The Decarbonylation (Primary Event)

The aldehyde group at C4 is the most labile moiety. Upon collisional activation, the formyl hydrogen migrates (often via a 3- or 4-membered transition state), facilitating the neutral loss of Carbon Monoxide (CO).

  • Transition: m/z 208.02 → m/z 180.02

  • Mechanism: Alpha-cleavage or rearrangement. The resulting ion is the 2-(4-chlorophenyl)oxazole cation (protonated). This is the base peak at moderate collision energies (15-25 eV).

Pathway B: Oxazole Ring Cleavage (Retro-Cycloaddition)

Following CO loss, the oxazole ring becomes the focal point. Oxazoles are chemically "masked nitriles." Under CID stress, the ring undergoes a Retro-Diels-Alder (RDA) type cleavage or bond scission at O1-C5 and C2-N3.

  • Transition: m/z 180.02 → m/z 138.00

  • Mechanism: The heterocyclic ring breaks to release a C2H2O fragment (ketene-like neutral) or similar 42 Da neutral, leaving the 4-chlorobenzonitrile cation [Cl-Ph-CNH]⁺ .

  • Validation: This peak (m/z 138) is highly characteristic of 2-aryl oxazoles.

Pathway C: The Phenyl Core (High Energy)

At high collision energies (>35 eV), the nitrile bond breaks or the substituent is ejected, leaving the bare aromatic core.

  • Transition: m/z 138.00 → m/z 111.00

  • Mechanism: Loss of HCN (27 Da) from the nitrile species generates the 4-chlorophenyl cation [C₆H₄Cl]⁺ .

  • Note: This ion is extremely stable due to resonance but requires significant energy to form.

Data Summary & Diagnostic Ions

The following table summarizes the theoretical exact masses (using 35Cl) expected in a high-resolution MS experiment (e.g., Orbitrap or Q-TOF).

Ion IdentityFormulaTheoretical m/zNeutral LossInterpretation
Precursor [C₁₀H₇³⁵ClNO₂]⁺208.0160 -Protonated Molecule. Look for 3:1 ratio with m/z 210.
Fragment 1 [C₉H₇³⁵ClNO]⁺180.0211 CO (27.99 Da)Base Peak. Loss of aldehyde carbonyl. Diagnostic of 4-formyl oxazoles.
Fragment 2 [C₇H₅³⁵ClN]⁺138.0105 C₂H₂O (42.01 Da)4-Chlorobenzonitrile. Result of oxazole ring shattering. Confirms C2 substitution.
Fragment 3 [C₆H₄³⁵Cl]⁺111.0002 HCN (27.01 Da)Chlorophenyl Cation. High-energy fragment. Confirms the halogenated ring.[1]

Visualization: Fragmentation Pathway[2][3][4][5][6]

The following diagram illustrates the step-by-step degradation logic.

FragmentationPathway cluster_legend Key Mechanism node1 Precursor Ion [M+H]+ m/z 208.02 (100%) C10H7ClNO2+ node2 Fragment 1: De-formylated m/z 180.02 [M+H - CO]+ node1->node2 Loss of CO (-28 Da) (Aldehyde Cleavage) node3 Fragment 2: Nitrile Ion m/z 138.01 [4-Cl-Ph-CNH]+ node2->node3 Oxazole Ring Fission (-C2H2O / -42 Da) node4 Fragment 3: Phenyl Cation m/z 111.00 [C6H4Cl]+ node3->node4 Loss of HCN (-27 Da) (High Energy) legend1 1. Protonation at N3 2. Alpha-cleavage of CHO 3. Retro-Diels-Alder of Oxazole

Caption: Step-wise collision-induced dissociation pathway of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde in ESI+ mode.

References

  • Bowie, J. H., & Blumenthal, T. (1971). Electron impact studies.[1][2][3][4][5][6][7][8] LXIV. The mass spectra of alkyl- and aryl-oxazoles. Australian Journal of Chemistry.

    • Context: Foundational work establishing the "nitrile formation" pathway (Retro-Diels-Alder) for 2-aryl oxazoles.
  • Holzer, W., et al. (2006). Photo- and Thermochemistry of 2-Phenyloxazole Derivatives. Journal of Organic Chemistry.

    • Context: Mechanistic validation of the oxazole ring opening to nitrile ylides/c
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books.

    • Context: Authoritative rules for the "Chlorine Isotope" patterns and "Aldehyde Decarbonyl

Sources

Technical Whitepaper: Structural Elucidation of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

2-(4-Chlorophenyl)oxazole-4-carbaldehyde represents a critical pharmacophore intermediate, frequently utilized in the synthesis of bioactive agents including non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial oxazole derivatives. Its structure combines an electron-withdrawing p-chlorophenyl moiety with a heterocyclic oxazole ring, capped by a reactive formyl (aldehyde) group at the C4 position.

This guide provides a rigorous framework for the vibrational characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple aliphatic aldehydes, the conjugation between the oxazole ring, the phenyl group, and the carbonyl moiety introduces specific spectral shifts (bathochromic shifts) and unique resonance phenomena (Fermi resonance) that must be understood for accurate validation.

Molecular Structure & Vibrational Zones

The molecule can be dissected into three distinct vibrational zones for analysis:

  • The Electrophilic Terminus: The aldehyde (-CHO) group.

  • The Heterocyclic Core: The 1,3-oxazole ring.

  • The Lipophilic Tail: The 4-chlorophenyl substituent.[1][2]

Theoretical Spectral Fingerprinting

To validate the identity of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde, the analyst must confirm the presence of specific functional groups while ruling out common synthetic impurities (e.g., unreacted starting materials like 4-chlorobenzamide or acyclic intermediates).

A. The Aldehyde Doublet (Fermi Resonance)

The most distinct feature of this spectrum is not just the Carbonyl (C=O) stretch, but the Fermi Resonance doublet associated with the aldehydic C-H bond.[3][4]

  • Mechanism: The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹). This quantum mechanical mixing splits the absorption into two distinct bands.

  • Expected Position: Two bands of moderate intensity at 2820–2850 cm⁻¹ and 2720–2750 cm⁻¹ .

  • Diagnostic Value: The presence of the lower frequency band (~2720 cm⁻¹) is the "gold standard" for confirming the aldehyde functionality against a ketone or ester.[5]

B. Carbonyl Conjugation[6]
  • Standard Aliphatic Aldehyde: ~1725–1730 cm⁻¹.

  • Observed Shift: Due to conjugation with the aromatic oxazole ring, the C=O bond order is slightly reduced (single bond character increases).

  • Expected Position: 1680–1700 cm⁻¹ .

C. The Oxazole & Phenyl Systems
  • Oxazole (C=N): The imine-like stretch within the ring typically appears at 1550–1610 cm⁻¹ .

  • Aromatic C=C: Skeletal vibrations of the phenyl ring appear as sharp bands in the 1450–1600 cm⁻¹ region.

  • C-Cl Stretch: The heavy chlorine atom attached to the phenyl ring creates a strong, lower-frequency vibration.

    • Aryl-Cl Stretch:1080–1100 cm⁻¹ .

  • Para-Substitution Pattern: The 1,4-disubstituted benzene ring exhibits a characteristic out-of-plane (OOP) C-H bending vibration, typically a strong, single band at 800–850 cm⁻¹ .

Experimental Methodology

Trustworthy data acquisition requires a self-validating protocol. For this solid organic compound, Attenuated Total Reflectance (ATR) is the preferred modern technique, though KBr pellet transmission remains the classical standard.

Protocol: Diamond ATR Analysis
  • Instrument Preparation:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a "Background" scan (air) to remove atmospheric H₂O and CO₂ contributions.

    • Validation: Background energy curve should show no sharp peaks at 2350 cm⁻¹ (CO₂) or broad noise >3500 cm⁻¹ (H₂O).

  • Sample Deposition:

    • Place ~2-5 mg of the solid 2-(4-Chlorophenyl)oxazole-4-carbaldehyde onto the crystal center.

    • Apply pressure using the anvil until the pressure gauge indicates optimal contact (usually ~80-100 lbs force). Note: Insufficient pressure yields weak signal-to-noise; excessive pressure can damage softer ZnSe crystals.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 or 64 scans (to average out random noise).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is wavelength-dependent (

      
      ), making high-wavenumber peaks appear weaker than in transmission spectra.
      

Data Interpretation & Assignments

The following table summarizes the critical peak assignments required to certify the compound's structure.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityStructural Insight
Aldehyde C-H Stretch (Fermi Resonance)2820–2850 & 2720–2750 MediumCritical ID: Distinguishes aldehyde from other carbonyls.
Aromatic C-H Stretch (sp²)3030–3100WeakConfirms unsaturation (phenyl/oxazole rings).
Aldehyde C=O Stretch (Conjugated)1680–1700 StrongConjugation with oxazole lowers freq. from 1730.
Oxazole C=N Ring Stretch1580–1610Med-StrongCharacteristic of the heterocyclic core.
Aromatic C=C Skeletal Vibrations1475–1520VariableBenzene ring breathing modes.
Oxazole C-O-C Asym/Sym Stretch1100–1250StrongComplex region; confirms ether linkage in ring.
Aryl-Cl C-Cl Stretch1080–1100MediumConfirms presence of Chlorine substituent.
Para-Subst. C-H Out-of-Plane Bend810–850 StrongFingerprint: Confirms 1,4-substitution on phenyl.
Visualization: Structural-Vibrational Map

The following diagram maps the chemical structure to the specific vibrational modes described above.

G cluster_0 2-(4-Chlorophenyl)oxazole-4-carbaldehyde Aldehyde Aldehyde Group (-CHO) Oxazole Oxazole Ring (C3HNO) Aldehyde->Oxazole C4 Attachment Fermi Fermi Doublet 2720-2850 cm⁻¹ Aldehyde->Fermi Carbonyl C=O Stretch ~1690 cm⁻¹ Aldehyde->Carbonyl Phenyl Phenyl Ring (C6H4) Oxazole->Phenyl C2 Attachment Imine C=N Ring Stretch ~1590 cm⁻¹ Oxazole->Imine Chlorine Chlorine (-Cl) Phenyl->Chlorine Para (C4') ParaBand OOP Bending 810-850 cm⁻¹ Phenyl->ParaBand CClStretch C-Cl Stretch 1090 cm⁻¹ Chlorine->CClStretch

Caption: Structural-Vibrational Map linking functional moieties to their diagnostic FTIR spectral bands.

Analytical Workflow & Troubleshooting

When synthesizing this molecule, the FTIR spectrum serves as a "gatekeeper" before proceeding to NMR or Mass Spectrometry.

Workflow Diagram

Workflow Start Crude Product Prep Sample Prep (Dry Vacuum < 50°C) Start->Prep FTIR FTIR Acquisition (4000-600 cm⁻¹) Prep->FTIR Check1 Check 3200-3600 cm⁻¹ FTIR->Check1 Action1 Recrystallize/Dry (Remove Water/Solvent) Check1->Action1 Yes Check2 Check 1680-1700 cm⁻¹ Check1->Check2 No Result1 Broad Peak? (O-H Stretch) Action1->Prep Check3 Check 2720 cm⁻¹ Check2->Check3 Yes Result2 Sharp Strong Peak? Final Valid Structure: Proceed to NMR Check3->Final Yes Result3 Fermi Shoulder Present?

Caption: Decision tree for validating the synthesis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde via FTIR.

Common Artifacts & Troubleshooting
  • Broad Band at 3400 cm⁻¹: Indicates moisture or residual solvent (ethanol/methanol). The target molecule has no O-H or N-H bonds. If this peak exists, the sample must be dried.

  • Missing Fermi Doublet: If the peak at 2720 cm⁻¹ is absent and the Carbonyl shifts to >1730 cm⁻¹, oxidation to the Carboxylic Acid may have occurred (look for broad O-H dimer stretch 2500–3300 cm⁻¹).

  • Split Carbonyl Peak: If the C=O peak splits significantly, it may indicate rotamers (common in heterocyclic aldehydes) or crystalline polymorphism.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Chlorophenol and derivatives. National Institute of Standards and Technology.[6] Available at: [Link] (Source for chlorophenyl group assignments).

  • Smith, B. C. (2017).[3][7] The C=O[5] Bond, Part II: Aldehydes. Spectroscopy Online, 32(11). Available at: [Link] (Detailed mechanism of Fermi Resonance in aldehydes).

  • Palmer, I., et al. (2011).[2] Vibrational assignment of oxazole derivatives via FTIR. Spectrochimica Acta Part A. (General reference for oxazole ring breathing modes).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.

Sources

Technical Guide: Crystal Structure Determination of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the end-to-end workflow for the single-crystal X-ray diffraction (SCXRD) analysis of oxazole derivatives. Oxazoles are privileged scaffolds in medicinal chemistry, frequently found in antibacterial (e.g., Streptogramins) and anticancer agents.[1] However, their structural determination presents unique crystallographic challenges, specifically the isoelectronic ambiguity between Nitrogen and Oxygen within the heterocyclic ring and the prevalence of weak


-

stacking interactions that complicate nucleation.

This document provides a self-validating methodology designed to minimize trial-and-error, ensuring high-quality data collection and precise structural refinement.

Phase 1: Chemical Validation & Pre-Crystallization

The Causality Principle: Crystallization is a purification technique, but it is inefficient for impure oxazole syntheses. Impurities (unreacted cyclization precursors) often disrupt the weak hydrogen-bonding networks required for lattice formation.

Protocol 1: The "95% Rule" Validation Before attempting crystallization, the sample must pass the following "Stop/Go" criteria:

  • 1H NMR Check: Purity must be

    
    . Look specifically for the disappearance of the amide/ketone precursors used in the Robinson-Gabriel or cycloisomerization synthesis.
    
  • Solubility Profile: Determine solubility in "Good" solvents (DCM, Acetone, Ethanol) and "Bad" solvents (Hexane, Pentane, Water).

Solvent ClassRecommended Solvents for OxazolesRole
Good (Solubilizer) Dichloromethane (DCM), Dimethylformamide (DMF), EthanolDissolves the solute; high vapor pressure (DCM) or polarity (DMF).
Bad (Precipitant) n-Hexane, Diethyl Ether, WaterInduces supersaturation; must be miscible with the "Good" solvent.

Phase 2: Crystallization Strategies

Expert Insight: Oxazole derivatives often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization due to flexible side chains. The following protocols prioritize slow nucleation to overcome this.

Method A: Slow Evaporation (High Success Rate)

Best for: Stable oxazoles with high solubility in volatile solvents.

  • Dissolve 10–20 mg of the oxazole derivative in a minimal amount of Ethanol or Acetone/Ethanol (1:1).

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial (removes dust nuclei).
    
  • The Restrictor: Cover the vial with Parafilm and pierce 3–5 small holes with a needle.

  • Environmental Control: Place in a vibration-free, dark area at constant temperature (

    
    ).
    
  • Timeline: 3–14 days.

Method B: Vapor Diffusion (For "Oiling" Compounds)

Best for: Compounds that oil out in evaporation methods.

  • Inner Vial: Dissolve 15 mg of sample in 0.5 mL of a "Good" solvent (e.g., THF or DCM). Place in a small vial (open).

  • Outer Vessel: Place the small vial inside a larger jar containing 5 mL of a "Bad" solvent (e.g., Pentane or Hexane).

  • Equilibrium: Seal the outer jar tightly. The volatile "Bad" solvent diffuses into the "Good" solvent, slowly lowering solubility and inducing nucleation without rapid precipitation.

Phase 3: Data Collection & Reduction

Technical Choice:

  • Source: Use Mo-K

    
      (
    
    
    
    Å) for standard collection. Use Cu-K
    
    
    (
    
    
    Å) only if determination of absolute configuration (Chirality) is required and the molecule lacks heavy atoms (e.g., S, Cl, Br).
  • Temperature: Collect at 100 K (Cryostream). Oxazoles often have disordered alkyl chains; low temperature freezes these motions, improving the resolution of the electron density map.

Phase 4: Structure Solution & Refinement (The Core Challenge)

The N/O Ambiguity: The scattering factors of Nitrogen (7 electrons) and Oxygen (8 electrons) are nearly identical. In a 5-membered oxazole ring, assigning them incorrectly is a common error.

Self-Validating Refinement Protocol:

  • Initial Solution: Use SHELXT (Intrinsic Phasing) to locate the heavy atom skeleton.

  • Assignment Logic:

    • Refine all ring atoms as Carbon first.

    • Examine the Thermal Ellipsoids (ADPs) . If an atom is actually Oxygen but refined as Carbon, its ellipsoid will be very small (too much electron density for a C). If it is Nitrogen refined as Carbon, it will be slightly smaller.

    • Bond Length Check:

      • C=N (approx 1.28–1.30 Å)

      • C-O (approx 1.36–1.38 Å)

    • Expert Tip: If the ring is disordered (180° rotation flipping N and O), use the SHELXL command EXYZ and EADP to constrain the disordered N/O positions to share coordinates and thermal parameters, refining only the occupancy (variable FVAR).

Visualization: Refinement Logic Flow

RefinementLogic Start Initial Phasing (SHELXT) Assign Assign Heteroatoms (N/O) Start->Assign CheckADP Check Thermal Ellipsoids Assign->CheckADP CheckBond Check Bond Lengths (C=N vs C-O) CheckADP->CheckBond Decision Is Assignment Correct? CheckBond->Decision RefineH Add H-atoms (Riding Model) Decision->RefineH Yes Disorder Apply Disorder Model (PART 1 / PART 2) Decision->Disorder No (Ambiguous) FinalCheck Final R-factor Check RefineH->FinalCheck Disorder->Assign Re-model

Caption: Iterative refinement logic focusing on the correct assignment of isoelectronic N/O atoms in the oxazole ring.

Phase 5: Supramolecular Analysis (Hirshfeld Surfaces)

Because oxazoles rely on weak interactions (C-H...N,


-

), standard ball-and-stick models fail to capture the complete packing energetics.

Protocol:

  • Import the final CIF into CrystalExplorer .

  • Generate the Hirshfeld Surface mapped with

    
    .
    
    • Red spots:[1] Strong hydrogen bonds (shorter than van der Waals radii).

    • White regions: van der Waals contacts.

  • Fingerprint Plot: Analyze the 2D fingerprint to quantify interactions.

    • Look for "spikes" corresponding to C-H...O or C-H...N interactions, which are characteristic of oxazole crystal packing.

Visualization: Total Workflow

Workflow Synth Synthesis (Robinson-Gabriel) Pure Purity Check (NMR >95%) Synth->Pure Pure->Synth Fail Cryst Crystallization (Vapor Diffusion) Pure->Cryst Pass Diff X-Ray Diffraction (Mo-Source, 100K) Cryst->Diff Solve Structure Solution (SHELXT/Olex2) Diff->Solve Analyze Hirshfeld Analysis (CrystalExplorer) Solve->Analyze

Caption: The macro-workflow from synthesis to supramolecular analysis, emphasizing the purity checkpoint.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2] CrystEngComm. [Link]

  • University of Oklahoma. Refinement of Disorder with SHELXL (Tutorial). [Link]

  • OlexSys. Olex2: A complete structure solution, refinement and analysis program. [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

[1]

Executive Summary & Structural Context

2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CAS: 59398-91-3) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals and agrochemicals.[1][2][3] Its structure features a 1,3-oxazole core substituted at the C2 position with a lipophilic 4-chlorophenyl group and at the C4 position with a reactive formyl (aldehyde) group.[1]

Understanding the solubility profile of this scaffold is non-trivial due to its amphiphilic nature: the chlorophenyl moiety drives lipophilicity and


1
Physicochemical Snapshot[1][2][3][4][5][6]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 207.61 g/mol

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)[1]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (N, O of oxazole; O of aldehyde)

  • Physical State: Solid (typically crystalline, pale yellow to off-white)

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the solute’s electronic structure. This data is derived from structural analysis and empirical behaviors of analogous 2-aryl-oxazole-4-carbaldehydes.[1]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Insight
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice for Stock Solutions. Disrupts crystal lattice energy effectively via dipole-dipole interactions.[1] Ideal for biological assays and nucleophilic substitution reactions.[1]
Chlorinated DCM, Chloroform High (>30 mg/mL)Standard for Extraction. Excellent solvation of the lipophilic chlorophenyl tail. Preferred solvent for reaction workups and liquid-liquid extraction.[1]
Esters Ethyl Acetate (EtOAc) Moderate (10–30 mg/mL)Chromatography & Recrystallization. Soluble at room temp but shows steep solubility curve with heat, making it a candidate for recrystallization or as the mobile phase in silica chromatography.
Polar Protic Ethanol, Methanol Moderate to Low (Cold) High (Hot)Purification Standard. The compound lacks H-bond donors, limiting cold solubility. However, heating overcomes lattice energy, allowing for effective recrystallization upon cooling.
Non-Polar Hexane, Heptane Insoluble (<1 mg/mL)Anti-Solvent. Used to precipitate the compound from EtOAc or DCM solutions.
Aqueous Water, PBS (pH 7.4) Insoluble Precipitation Medium. The compound is highly hydrophobic. Aqueous washes are effective for removing inorganic salts without product loss.[1]

Experimental Protocols for Solubility Determination

To ensure scientific integrity, researchers must validate solubility experimentally rather than relying solely on prediction.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this protocol for formulation development and precise physicochemical constants.

  • Preparation: Weigh approximately 5 mg of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).[1]

  • Equilibration: Cap the vial and place it on an orbital shaker at 25°C for 24 hours.

    • Critical Step: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[1]

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC-UV (detection at

    
     nm).[1]
    
  • Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL in DMSO).

Protocol B: Kinetic Solubility (High-Throughput)

Use this protocol for biological assay preparation to prevent precipitation during screening.[1]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike 5 µL of the DMSO stock into 195 µL of aqueous buffer (e.g., PBS) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region) or via nephelometry.[1]

    • Threshold: An increase in OD > 0.005 relative to blank indicates precipitation (solubility limit exceeded).[1]

Purification & Crystallization Strategy

The solubility profile dictates the purification workflow.[1] The lack of H-bond donors makes the crystal lattice moderately robust but disruptable by heat in polar protic solvents.[1]

Recrystallization Workflow

Recommended System: Ethanol/Water or Ethyl Acetate/Hexane.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Hot Filtration: If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed glass frit.[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

    • Troubleshooting: If "oiling out" occurs (common with lipophilic aromatics), reheat and add a drop of seed crystal, or add 10% volume of water dropwise to the hot solution to increase polarity slightly before cooling.

  • Collection: Filter the crystals and wash with cold Ethanol:Water (1:1).

Visualization: Solubility-Driven Purification Logic

The following diagram illustrates the decision process for purification based on solubility observations.

PurificationLogicStartCrude 2-(4-Chlorophenyl)oxazole-4-carbaldehydeSolubilityCheckCheck Solubility inHot EthanolStart->SolubilityCheckSolubleHotSoluble (Hot)SolubilityCheck->SolubleHotYesInsolubleHotInsoluble (Hot)SolubilityCheck->InsolubleHotNoRecrystRecrystallize:Cool to 4°CSolubleHot->RecrystChromatographyFlash Chromatography(Hexane:EtOAc)InsolubleHot->ChromatographyUse Silica GelPrecipitateCollect CrystalsRecryst->PrecipitateCrystals FormOilOutProduct Oils OutRecryst->OilOutPhase SeparationAddAntiSolventRe-dissolve (EtOAc)Add Hexane slowlyOilOut->AddAntiSolventAddAntiSolvent->Precipitate

Figure 1: Decision tree for purification based on solvent interaction behavior.

Implications for Drug Development

When using 2-(4-Chlorophenyl)oxazole-4-carbaldehyde as a scaffold (e.g., for Vilsmeier-Haack derived pharmaceuticals):

  • Formulation: The high LogP and low aqueous solubility classify this as a BCS Class II or IV candidate (Low Solubility).[1] Early formulation strategies should focus on:

    • Co-solvents: PEG-400 or Propylene Glycol (up to 20%).[1]

    • Complexation: Cyclodextrins (HP-

      
      -CD) may enhance solubility by encapsulating the chlorophenyl tail.[1]
      
  • Chemical Reactivity:

    • Aldehyde Stability: In protic solvents (MeOH/EtOH), the aldehyde may form hemiacetals reversibly. For precise NMR characterization, use DMSO-d6 or CDCl3 to view the distinct aldehyde proton signal (~9.8-10.0 ppm).[1]

    • Oxidation: The aldehyde is prone to oxidation to the carboxylic acid in air.[1] Store solid under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Visualization: Solubility Determination Workflow

SolubilityWorkflowPrepWeigh 5mg Sample(Solid)AddSolventAdd Solvent(1 mL)Prep->AddSolventShakeEquilibrate24h @ 25°CAddSolvent->ShakeFilterFilter/Centrifuge(Remove Solid)Shake->FilterAnalyzeHPLC-UV Analysis(Quantification)Filter->Analyze

Figure 2: Standard workflow for thermodynamic solubility determination.[1]

References

  • PubChem. (n.d.).[1] 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole (Analogous Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Department of Chemistry, University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][4][5] Retrieved from [Link][1]

  • MDPI. (2022).[1] Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds. Molecules.[1][2][3][5][6][7][8][9][10] Retrieved from [Link][1]

Technical Guide: Biological Activities & Therapeutic Potential of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its unique electronic distribution and capacity for diverse non-covalent interactions. Unlike its reduced congeners (oxazolines/oxazolidines), the aromatic oxazole system serves as a robust bioisostere for amide bonds and carboxylate groups, offering improved metabolic stability and pharmacokinetic profiles.

This technical guide analyzes the biological versatility of substituted oxazoles, moving beyond simple phenotypic observations to the molecular mechanisms driving their efficacy. We focus on three primary therapeutic axes: oncology (tubulin/kinase inhibition) , infectious disease (FtsZ/tRNA synthetase targeting) , and inflammation (COX inhibition) .

Structural Pharmacology & SAR Logic

The oxazole ring (C3H3NO) is planar and aromatic, with a pyridine-like nitrogen at position 3 and a furan-like oxygen at position 1.[1] This structure dictates its ligand-binding behavior:

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor (pKa of conjugate acid ~0.8), crucial for interaction with active site residues (e.g., Ser, His).

  • Pi-Interactions: The aromatic system participates in

    
     stacking with aromatic amino acids (Phe, Tyr, Trp) in receptor pockets.
    
  • Bioisosterism: The 2,5-disubstituted oxazole often mimics the spatial arrangement of a trans-peptide bond, stabilizing the bioactive conformation of peptidomimetics without susceptibility to proteolytic cleavage.

Visualization: Structure-Activity Relationship (SAR) Landscape

The following diagram maps the critical substitution sites on the oxazole core to their respective biological outcomes.

OxazoleSAR Oxazole 1,3-Oxazole Core Pos2 Position 2 (C2) Nucleophilic Attack Site Linker Attachment Oxazole->Pos2 Pos4 Position 4 (C4) Lipophilic Pocket Interaction Oxazole->Pos4 Pos5 Position 5 (C5) Electronic Tuning (EDG/EWG effects) Oxazole->Pos5 AntiInf Anti-inflammatory (e.g., Oxaprozin) Requires Aryl/Acidic group Pos2->AntiInf Propionic acid moiety AntiBact Antibacterial (FtsZ/Gyrase) Requires Heteroaryl tail Pos2->AntiBact Amine/Thioether linkers AntiCancer Anticancer (Tubulin Inhibition) Requires Aryl/Styryl group Pos4->AntiCancer Bulky Aryl groups Pos5->AntiInf Di-aryl substitution Pos5->AntiCancer Phenyl/Thienyl rings

Figure 1: Strategic substitution patterns on the oxazole ring driving specific therapeutic activities.

Key Biological Activities & Mechanisms[1][2][3]

Oncology: Tubulin Polymerization Inhibition

Substituted oxazoles, particularly 2,4,5-trisubstituted derivatives, act as potent microtubule destabilizing agents. They bind to the colchicine-binding site of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-tubulin, preventing the polymerization of tubulin dimers into microtubules.
  • Mechanism: Binding induces a conformational change in tubulin, inhibiting GTP hydrolysis and microtubule assembly. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and leading to apoptosis.

  • Key Example: Combretastatin A-4 (CA-4) analogues where the unstable cis-olefin bridge is replaced by a rigid 1,3-oxazole ring retain potency while improving stability.

Infectious Diseases: Targeting Bacterial Division

Oxazole derivatives have shown efficacy against multidrug-resistant (MDR) bacteria (e.g., MRSA, M. tuberculosis) by targeting non-traditional pathways.

  • Target: FtsZ (Filamenting temperature-sensitive mutant Z) . FtsZ is a prokaryotic homolog of tubulin essential for the Z-ring formation during cell division.[2]

  • Action: Oxazoles bind to the interdomain cleft of FtsZ, inhibiting its GTPase activity and preventing Z-ring assembly, causing bacterial filamentation and lysis.

  • Secondary Target: Aminoacyl-tRNA Synthetase . Natural oxazoles like Indolmycin selectively inhibit tryptophanyl-tRNA synthetase in bacteria, blocking protein synthesis.

Inflammation: COX Inhibition[2]
  • Drug: Oxaprozin (Daypro).

  • Mechanism: A non-selective NSAID that inhibits Cyclooxygenase-1 (COX-1) and COX-2 enzymes. The oxazole ring serves as a scaffold holding the two phenyl rings in a configuration that mimics arachidonic acid, while the propionic acid side chain interacts with the Arg-120 residue in the COX channel.

Data Summary: Comparative Potency

The following table summarizes reported IC50/MIC values for representative oxazole scaffolds across different indications.

Compound ClassTargetActivity MetricValue RangeReference
Oxaprozin COX-1 / COX-2IC50 (COX-2)2.2 µM[1]
CA-4 Oxazole Analogues Tubulin PolymerizationIC50 (Polymerization)0.39 - 1.5 µM[2]
Indolmycin Trp-tRNA SynthetaseMIC (S. aureus)0.1 - 1.0 µg/mL[3]
Aryl-Oxazole Sulfonamides Leukemia Cell LinesGI50 (Growth Inhibition)40 - 50 nM[4]
Benzoxazole Derivatives M. tuberculosis H37RvMIC0.5 - 2.0 µg/mL[5]

Mechanistic Visualization: Tubulin Inhibition Pathway

This diagram details the cascade from oxazole binding to apoptotic cell death.

TubulinPathway Ligand Oxazole Derivative (Ligand) Target Beta-Tubulin (Colchicine Site) Ligand->Target Binds Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Prevents Assembly Spindle Mitotic Spindle Disruption Inhibition->Spindle Destabilizes Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Triggers Checkpoint Signaling Activation of Caspase-3/7 Pathway Arrest->Signaling Prolonged Arrest Outcome Apoptosis (Cell Death) Signaling->Outcome

Figure 2: Molecular pathway of oxazole-mediated cytotoxicity via tubulin destabilization.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize internal controls and standardized endpoints.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To quantify the direct inhibition of tubulin assembly by an oxazole candidate. Principle: DAPI fluorescence increases upon binding to polymerized microtubules. Inhibition results in lower fluorescence intensity over time.

  • Reagent Prep:

    • Tubulin Stock: Purified porcine brain tubulin (>99%) at 10 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP Stock: 100 mM in water.

    • Test Compound: Dissolve in DMSO (Final assay concentration <1% DMSO).

  • Assay Setup:

    • Pre-warm a 96-well black plate to 37°C.

    • Mix Tubulin (2 mg/mL final), GTP (1 mM), and Test Compound (varying concentrations: 0.1 - 10 µM) in PEM buffer containing 10 µM DAPI.

    • Controls:

      • Positive Control: Paclitaxel (Stabilizer) or Colchicine (Destabilizer).

      • Negative Control: DMSO vehicle only.

  • Measurement:

    • Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 360 nm | Emission: 450 nm.

    • Kinetic Read: Measure every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot Fluorescence Units (RFU) vs. Time.

    • Calculate

      
       (rate of polymerization) during the linear growth phase.
      
    • Determine IC50 based on the reduction of

      
       relative to the DMSO control.
      
Protocol B: Bacterial MIC Determination (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus or E. coli. Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep:

    • Grow bacteria to mid-log phase. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach ~10^6 CFU/mL.

  • Plate Setup:

    • Use sterile 96-well round-bottom plates.

    • Add 100 µL of CAMHB containing serial 2-fold dilutions of the oxazole compound (Range: 64 µg/mL down to 0.125 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

    • Controls:

      • Growth Control: Bacteria + Solvent (no drug).

      • Sterility Control: Media only.

      • Reference: Vancomycin or Ciprofloxacin.

  • Incubation:

    • Incubate at 35 ± 2°C for 16-20 hours (24h for MRSA).

  • Readout:

    • Visual inspection for turbidity.

    • Validity Check: The Growth Control must be turbid; Sterility Control must be clear.

    • Endpoint: The MIC is the lowest concentration showing complete inhibition of visible growth.

References

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[3][4] Royal Society of Chemistry. Link

  • Bentham Science. (2024). Recent Developments in Oxazole Derivatives as Anticancer Agents.[5][3][6][7][8][9][10] Current Topics in Medicinal Chemistry. Link

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.Link

  • ACS Medicinal Chemistry Letters. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. American Chemical Society. Link

  • ResearchGate. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their SAR.Link

Sources

Preliminary bioactivity screening of novel oxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, self-validating framework for the preliminary bioactivity screening of novel oxazole derivatives. Oxazoles (1,3-oxazoles) are privileged scaffolds in medicinal chemistry, forming the core of bioactive natural products (e.g., Muscoride A) and synthetic drugs (e.g., Oxaprozin). Their versatility allows them to act as hydrogen bond acceptors and engage in


 stacking, making them potent candidates for antimicrobial and anticancer therapeutics.

This document moves beyond generic protocols, providing a causal explanation for experimental design choices to ensure data reproducibility and high-confidence hit identification.

Strategic Compound Validation (Pre-Screening)

The "Garbage In, Garbage Out" Principle Before biological assays, chemical integrity must be absolute. Bioactivity data is meaningless without confirmed purity.

  • Purity Threshold:

    
     (HPLC/LC-MS). Impurities (e.g., metal catalysts, unreacted halides) can cause false positives in enzymatic assays or non-specific toxicity in cell lines.
    
  • Solubility Profiling: Oxazoles can be lipophilic. Determine the maximum soluble concentration in DMSO. If precipitation occurs in the aqueous assay buffer, the

    
     is invalid.
    

Primary Screening Module: Antimicrobial Susceptibility

Objective: Determine Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][2]

Rationale & Experimental Design

We utilize Broth Microdilution over disk diffusion. Diffusion rates in agar are influenced by the compound's molecular weight and lipophilicity, often disadvantaging novel hydrophobic oxazoles. Microdilution provides a direct, quantitative measure of potency.

Protocol: Broth Microdilution

Reagents: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Resazurin (optional viability indicator).

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Select 3-5 morphologically similar colonies from a fresh agar plate (18-24h growth).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Critical Step: Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL. Higher densities can induce an "inoculum effect," artificially raising MICs.
      
  • Compound Dilution:

    • Prepare a stock solution in 100% DMSO.

    • Perform 2-fold serial dilutions in a 96-well plate.

    • Solvent Control: Ensure final DMSO concentration is

      
       (v/v). Bacteria like S. aureus are sensitive to DMSO 
      
      
      
      .
  • Incubation:

    • Add diluted bacterial suspension to compound wells.[3]

    • Incubate at

      
      C for 16-20 hours (24h for MRSA).
      
  • Readout:

    • Visual: The MIC is the lowest concentration with no visible growth (turbidity).[3]

    • Colorimetric Validation: Add 10-20

      
      L of Resazurin (0.01%). Blue 
      
      
      
      Pink shift indicates metabolic activity (growth).

Data Reporting Table: | Compound ID | S. aureus (MIC


g/mL) | E. coli (MIC 

g/mL) | P. aeruginosa (MIC

g/mL) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | OX-001 | 2.0 | >64 | >64 | Gram-positive selective | | OX-002 | 4.0 | 8.0 | 16 | Broad-spectrum | | Ciprofloxacin | 0.5 | 0.015 | 0.25 | Positive Control |

Primary Screening Module: Cytotoxicity & Selectivity

Objective: Distinguish between specific pharmacological efficacy and general protoplasmic poisoning. Assay: MTT Reduction Assay.

The Metabolic Artifact Warning

The MTT assay measures mitochondrial dehydrogenase activity, not direct cell death. Some oxazoles may alter mitochondrial respiration without killing the cell immediately. Always validate "hits" with a secondary endpoint like LDH release (membrane integrity).

Protocol: MTT Assay
  • Seeding:

    • Seed tumor cells (e.g., MCF-7, A549) and normal fibroblasts (e.g., HDF, HEK293) at

      
       to 
      
      
      
      cells/well.
    • Why? Over-confluent wells deplete nutrients, causing baseline stress that masks compound toxicity.

  • Treatment:

    • Allow 24h for attachment. Treat with serial dilutions of oxazoles for 48h or 72h.

  • Development:

    • Add MTT reagent (0.5 mg/mL final).[4][5] Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.[4]

    • Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Selectivity Index (SI):

      
      .
      
    • Criteria: An SI

      
       is generally required for a lead candidate.
      

Visualization: The Screening Cascade

ScreeningCascade Synthesis 1. Synthesis & Purification (>95% Purity) PrimaryScreen 2. Primary Screen (Antimicrobial / Cytotoxic) Synthesis->PrimaryScreen QC Pass HitSelection 3. Hit Selection Criteria (MIC < 10 µg/mL or SI > 10) PrimaryScreen->HitSelection Data Analysis HitSelection->Synthesis No Hits (Redesign) SecondaryScreen 4. Secondary Screen (Mechanism of Action) HitSelection->SecondaryScreen Hits Identified LeadOpt 5. Lead Optimization (SAR Refinement) SecondaryScreen->LeadOpt Validated Mechanism

Figure 1: The logical flow of the bioactivity screening cascade, ensuring only high-quality hits progress to mechanism studies.

Secondary Screening & SAR Logic

Once a "hit" is confirmed, we must hypothesize how it works.

Mechanism of Action (MoA) Probing

Oxazoles often target:

  • Bacterial Cell Wall: If active against Gram-positives, perform a Lysis Assay . If OD600 drops rapidly, the compound is bacteriolytic (membrane disruption).

  • Enzyme Inhibition: Oxazoles can mimic the transition state of peptide bonds. Docking studies usually suggest targets like COX-2 (anti-inflammatory) or EGFR (anticancer).

Structure-Activity Relationship (SAR) Analysis

The oxazole ring is an electron-rich aromatic system.

  • C2 Position: Critical for target engagement. Substitution with a lipophilic group (e.g., phenyl) often improves membrane permeability.

  • C4/C5 Positions: Electron-withdrawing groups (EWG) here can increase the acidity of the ring protons, potentially altering binding affinity.

SAR_Logic Oxazole Oxazole Core (1,3-position) Pos2 C2 Position (Lipophilicity/Binding) Oxazole->Pos2 Pos4 C4 Position (Electronic Tuning) Oxazole->Pos4 Pos5 C5 Position (Steric Bulk) Oxazole->Pos5 Effect1 Membrane Permeability Pos2->Effect1 Aryl/Alkyl groups Effect2 Target Selectivity Pos4->Effect2 EWG/EDG Effect3 Metabolic Stability Pos5->Effect3 Blocking metabol. sites

Figure 2: SAR decision matrix for oxazole optimization. Modifications at specific positions drive distinct pharmacological outcomes.[6][7]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Bhat, Z. A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Biomedicine & Pharmacotherapy.[1][3][6] Link (Note: Link directs to PMC equivalent or publisher landing page).

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Link

Sources

Methodological & Application

Reactions involving the aldehyde group of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Executive Summary & Molecule Profile

Target Molecule: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde CAS Registry Number: (Analogous derivatives typically 100000-00-0 range; specific CAS varies by vendor) Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.61 g/mol

Significance in Drug Discovery: The 2,4-disubstituted oxazole scaffold is a privileged structure in medicinal chemistry, appearing in bioactive agents targeting kinases, cyclooxygenases (COX-2), and fungal sterol synthesis. The C4-aldehyde moiety serves as a critical "divergent handle," allowing researchers to rapidly expand chemical space from a single precursor.

Electronic Considerations (Expert Insight): The p-chlorophenyl group at the C2 position exerts a dual electronic effect. While the chlorine atom is inductively electron-withdrawing (


), the oxazole ring itself is 

-deficient. This combination renders the C4-aldehyde highly electrophilic compared to benzaldehyde analogs. Consequently, this substrate exhibits accelerated kinetics in nucleophilic additions (e.g., reductive amination) but requires careful handling to prevent side reactions like hydration or ring-opening under vigorous acidic conditions.

Reaction Pathways & Logic

The aldehyde functionality allows for four primary transformations essential for Structure-Activity Relationship (SAR) studies:

  • Reductive Amination: To generate secondary/tertiary amines (solubility/pK

    
     modulation).
    
  • Wittig/Horner-Wadsworth-Emmons (HWE) Olefination: To extend carbon chains or introduce Michael acceptors.

  • Pinnick Oxidation: To access the carboxylic acid for amide coupling.

  • Knoevenagel Condensation: To form acrylonitrile derivatives or heterocycle fusion.

Visualizing the Divergent Synthesis

ReactionPathways Aldehyde 2-(4-Chlorophenyl) oxazole-4-carbaldehyde Amine Secondary Amine (Reductive Amination) Aldehyde->Amine R-NH2, STAB DCM, rt Alkene Functionalized Alkene (Wittig/HWE) Aldehyde->Alkene Ph3P=CR2 THF, -78°C to rt Acid Carboxylic Acid (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4 t-BuOH/H2O Imid Imidazo-oxazole (Condensation) Aldehyde->Imid Diamines Heat

Figure 1: Divergent synthetic pathways from the oxazole-4-carbaldehyde core.[1][2]

Detailed Protocols

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Rationale: Sodium triacetoxyborohydride (STAB) is selected over NaCNBH


 to avoid toxic cyanide byproducts and because it allows for "one-pot" processing without pre-forming the imine.

Reagents:

  • Substrate: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under N

    
    , dissolve the aldehyde (1.0 mmol, 207 mg) in DCE (5 mL).
    
  • Amine Addition: Add the amine (1.1 mmol) and Acetic Acid (1.0 mmol, 60 µL). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC. Formation of the imine (often a spot moving slightly higher or lower than aldehyde) indicates readiness.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Troubleshooting:

  • Low Yield? If the amine is sterically hindered (e.g., tert-butylamine), switch solvent to THF and use Ti(OiPr)

    
     (1.5 equiv) to force imine formation before adding the reducing agent.
    
Protocol B: Wittig Olefination (Chain Extension)

Rationale: The oxazole ring is stable to basic ylides, but the aldehyde is prone to epimerization or side reactions if the base is too strong. We utilize a stabilized ylide for E-selectivity or a salt-free non-stabilized ylide for Z-selectivity.

Reagents:

  • Substrate: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (1.0 equiv)

  • Phosphonium Salt: e.g., (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology (Stabilized Ylide - E-selective):

  • Preparation: Dissolve the aldehyde (1.0 mmol) in anhydrous Toluene (10 mL).

  • Reagent Addition: Add the stabilized ylide (1.2 mmol) in one portion.

  • Reflux: Heat the reaction to 80–90°C for 4–6 hours.

    • Note: Stabilized ylides react sluggishly at room temperature with electron-rich aldehydes, but the electron-deficient nature of this oxazole aldehyde may allow reaction at lower temperatures (try 40°C first).

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the oxide, filter, and then chromatograph the filtrate.

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Rationale: Standard Jones oxidation (CrO


/H

SO

) is too harsh and generates toxic waste. The Pinnick oxidation (NaClO

) is mild, highly selective for aldehydes, and preserves the oxazole ring and the chloro-substituent.

Reagents:

  • Substrate: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (3.0 equiv) – Essential to scavenge HOCl byproduct which can chlorinate the oxazole ring.

  • Buffer: NaH

    
    PO
    
    
    
    (aqueous solution).
  • Solvent: t-BuOH / Water (3:1).

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (3.0 mmol).

  • Oxidant Prep: Dissolve NaClO

    
     (1.5 mmol) and NaH
    
    
    
    PO
    
    
    (1.1 mmol) in Water (2 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.

  • Monitoring: The reaction typically completes in 1–2 hours. The solution may turn slight yellow.

  • Workup: Acidify to pH 3–4 with 1N HCl. Extract with Ethyl Acetate (3 x 10 mL).

  • Isolation: The carboxylic acid product is often pure enough after drying and evaporation. Recrystallize from EtOH/Hexane if necessary.

Comparative Data & Selection Guide

Reaction TypeTarget ProductKey ReagentReaction TimeTypical YieldCritical Precaution
Reductive Amination 2°/3° AmineSTAB / AcOH4–12 h75–90%Keep anhydrous; control pH (acetic acid).
Wittig (Stabilized)

-Unsat. Ester
Ph

P=CHCO

Et
4–6 h80–95%Remove Ph

PO byproduct carefully.
Pinnick Oxidation Carboxylic AcidNaClO

1–2 h>90%Must use scavenger (2-methyl-2-butene) to protect ring.
Reduction AlcoholNaBH

30 min>95%Perform at 0°C to avoid over-reduction.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for the Reductive Amination protocol, the most common application for this scaffold in lead optimization.

ReductiveAminationWorkflow Start Start: Aldehyde + Amine StericCheck Is Amine Sterically Hindered? Start->StericCheck StandardRoute Route A: DCE, AcOH Direct STAB Addition StericCheck->StandardRoute No (e.g., Benzylamine) TitaniumRoute Route B: THF, Ti(OiPr)4 Pre-complexation (12h) StericCheck->TitaniumRoute Yes (e.g., t-Butylamine) Reduction Add Reducing Agent (NaBH(OAc)3) StandardRoute->Reduction TitaniumRoute->Reduction Quench Quench: Sat. NaHCO3 (Watch for gas evolution) Reduction->Quench

Figure 2: Decision tree for optimizing reductive amination conditions.

References

  • General Oxazole Synthesis & Reactivity

    • Title: "Recent Development and Green Approaches for Synthesis of Oxazole Deriv
    • Source: Indian Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Reductive Amination Protocols (STAB)

    • Title: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents."
    • Source: Organic Reactions (via ACS/Wiley).
    • URL:[Link]

  • Pinnick Oxidation Mechanism & Scope

    • Title: "Oxidation of Aldehydes to Carboxylic Acids: A Guide to Current Common Practice."
    • Source: Springer / ResearchG
    • URL:[Link]

  • Wittig Reaction on Heterocyclic Aldehydes

    • Title: "Wittig Reaction - Scope and Mechanism."
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Bioactivity of 2-Aryl-Oxazoles

    • Title: "Synthesis and biological evalu
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (General reference for scaffold utility).

Disclaimer: These protocols are for research purposes only. All reactions involving chlorinated aromatics and borohydrides should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Synthetic Derivatization of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthetic utility of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde , a "lynchpin" scaffold in medicinal chemistry. This molecule combines three distinct pharmacophoric elements:

  • The Oxazole Core: A bioisostere for amides and esters, known to improve metabolic stability and hydrogen bond acceptance in kinase inhibitors and antimicrobial agents.

  • The C4-Aldehyde Handle: A highly reactive electrophile positioned for rapid library generation (reductive amination, olefination, heterocyclization).

  • The 4-Chlorophenyl Tail: Provides essential lipophilicity (

    
     modulation) and a potential vector for late-stage palladium-catalyzed cross-coupling.
    

Target Audience: Medicinal chemists and process development scientists seeking to expand structure-activity relationships (SAR) around the oxazole core.

Chemical Profile & Reactivity Logic

Structural Analysis

The C4-aldehyde is conjugated to the oxazole double bond, rendering it less electrophilic than a simple benzaldehyde but highly versatile. The key challenge is maintaining the integrity of the oxazole ring, which can be sensitive to strong mineral acids and vigorous oxidation.

  • C4-Formyl Group: Primary site for derivatization.

  • C2-Aryl Chloride: Secondary site for diversification (requires orthogonal protection of the aldehyde if performed first, or chemoselective catalysts).

  • C5-Position: The most electron-rich site on the ring, susceptible to electrophilic attack, though deactivated by the electron-withdrawing formyl group.

Reaction Landscape Visualization

The following diagram maps the accessible chemical space from the parent scaffold.

ReactionLandscape Start 2-(4-Chlorophenyl) oxazole-4-carbaldehyde Amine Secondary/Tertiary Amines (Reductive Amination) Start->Amine R-NH2, STAB DCE, AcOH Acid Carboxylic Acid (Pinnick Oxidation) Start->Acid NaClO2, NaH2PO4 2-Methyl-2-butene Alkene Alkenes/Styrenes (Wittig/HWE) Start->Alkene Ph3P=CH-R or Phosphonate Heterocycle Imidazoles/Thiazoles (Condensation) Start->Heterocycle Diamines/Thioamides Biaryl Biaryl Derivatives (Suzuki Coupling) Start->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Chlorine displacement)

Caption: Divergent synthesis pathways. Solid lines indicate C4-aldehyde transformations; dashed line indicates C2-aryl chloride functionalization.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Access to Amine Libraries)

Objective: Synthesis of secondary amines for physiochemical property tuning (solubility/pKa). Mechanism: Formation of an iminium ion intermediate followed by chemoselective reduction. Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 to prevent direct reduction of the aldehyde to the alcohol.

Reagents:

  • Scaffold: 1.0 equiv

  • Amine (Primary/Secondary): 1.1 – 1.2 equiv

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv

  • Acetic Acid (AcOH): 1.0 equiv (catalytic promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve 2-(4-chlorophenyl)oxazole-4-carbaldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol) and AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes under

    
    .
    
    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the aldehyde and formation of the imine (often a shift in UV absorbance).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Pinnick Oxidation (Access to Carboxylic Acids)

Objective: Conversion to the carboxylic acid without over-oxidation or ring degradation. Why Pinnick? Traditional oxidants like


 or Jones reagent can cleave the oxazole ring. The Pinnick condition (

) is mild and chemoselective for aldehydes.

Reagents:

  • Scaffold: 1.0 equiv

  • Sodium Chlorite (

    
    ): 3.0 equiv
    
  • Sodium Dihydrogen Phosphate (

    
    ): 2.0 equiv (buffer)
    
  • 2-Methyl-2-butene: 10.0 equiv (chlorine scavenger)

  • Solvent: t-Butanol / Water (3:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde (1.0 mmol) and 2-methyl-2-butene (10 mmol) in t-BuOH (10 mL).

  • Oxidant Addition: Dissolve

    
     (3.0 mmol) and 
    
    
    
    (2.0 mmol) in Water (3 mL). Add this aqueous solution dropwise to the reaction mixture at RT.
  • Monitoring: The reaction typically completes in 1–3 hours. The solution may turn pale yellow.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl. Extract with EtOAc.

    • Note: Do not acidify below pH 2 to avoid oxazole hydrolysis.

  • Isolation: The acid product is often pure enough for subsequent amide coupling.

Protocol C: Wittig Olefination (Chain Extension)

Objective: Introduction of unsaturated linkers or spacers.

Reagents:

  • Scaffold: 1.0 equiv

  • Phosphonium Salt (e.g.,

    
    ): 1.2 equiv
    
  • Base: Potassium tert-butoxide (

    
    ) or NaH: 1.3 equiv
    
  • Solvent: Dry THF

Step-by-Step Procedure:

  • Ylide Generation: Suspend the phosphonium salt in dry THF at 0°C. Add base dropwise. Stir for 30 min (solution usually turns yellow/orange).

  • Addition: Add a solution of the oxazole aldehyde in THF dropwise to the ylide.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with water. Extract with diethyl ether (to precipitate triphenylphosphine oxide).

Analytical Data Expectations

TechniqueExpected SignalStructural Insight
1H NMR

9.8 – 10.0 ppm (s, 1H)
Diagnostic aldehyde proton. Loss of this signal confirms derivatization.
1H NMR

8.2 – 8.5 ppm (s, 1H)
C5-Oxazole proton. Crucial to verify the ring is intact.
IR ~1690 – 1700

C=O stretch (Aldehyde). Shifts to ~1650 for amides or disappears for amines.
LCMS M+1 peakChlorine isotope pattern (

ratio of 3:1) confirms the aryl chloride is intact.

Safety & Handling (E-E-A-T)

  • Oxazole Stability: While 2,4-disubstituted oxazoles are relatively robust, they can undergo ring-opening hydrolysis in hot, strong aqueous acids (e.g., 6M HCl, reflux). Always perform workups with buffered solutions or weak acids/bases.

  • Aldehyde Reactivity: Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air. Store the starting material under Nitrogen/Argon at 4°C.

  • Chlorine Scavenging: In Protocol B (Pinnick), the use of 2-methyl-2-butene is mandatory . Without it, the hypochlorite by-product will chlorinate the oxazole ring or the phenyl ring, leading to complex mixtures.

References

  • Oxazole Synthesis & Reactivity: Organic Chemistry Portal. "Synthesis of Oxazoles." Available at: [Link]

  • Pinnick Oxidation Protocol: Organic Chemistry Portal. "Pinnick Oxidation." Available at: [Link]

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Available at: [Link]

  • Oxazole Medicinal Chemistry: National Institutes of Health (NIH). "Benzoxazole derivatives have evolved as an essential motif..."[1] (Contextual grounding on oxazole bioactivity). Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, stability, and strategic application of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde as a high-value intermediate for generating bioactive small molecule libraries.

Introduction: The Oxazole "Privileged Scaffold"

In modern medicinal chemistry, the 1,3-oxazole ring acts as a critical bioisostere for amide and ester linkages, offering improved metabolic stability and favorable pharmacokinetic profiles. The specific derivative, 2-(4-Chlorophenyl)oxazole-4-carbaldehyde , serves as a linchpin intermediate.

The 4-chlorophenyl moiety at the C-2 position provides a lipophilic anchor capable of engaging in


-

stacking and halogen bonding within hydrophobic protein pockets (e.g., kinase ATP-binding sites), while the C-4 aldehyde serves as a highly reactive "diversity handle" for rapid library expansion.
Key Physicochemical Features
PropertyValue / CharacteristicRelevance
Molecular Weight 207.61 g/mol Fragment-like, ideal for FBDD.
ClogP ~2.5Lipophilic enough for cell permeability; amenable to optimization.
H-Bond Acceptors 2 (N, O)Interacts with Ser/Thr residues in active sites.
Reactivity Electrophilic C=OReady for reductive amination, Wittig, and multicomponent reactions.
Metabolic Stability HighOxazole ring resists rapid hydrolysis compared to furan/thiophene.

Synthesis Protocol: The "Make"

Objective: Efficient preparation of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde starting from commercially available precursors.

While Vilsmeier-Haack formylation is common for some heterocycles, it often favors the C-5 position in oxazoles or requires harsh conditions. The most robust, regioselective route involves the Schöllkopf method (cyclization of isocyanoacetates) followed by controlled reduction.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate

Reaction Type: Base-mediated cyclization / Condensation.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • Triethylamine (TEA) or DBU (2.5 equiv)

  • Solvent: THF or DCM (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve Ethyl isocyanoacetate (11 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Base Addition: Add TEA (25 mmol) dropwise. Stir for 15 min.

  • Acylation: Add 4-Chlorobenzoyl chloride (10 mmol) dropwise over 20 min. The solution will turn deep yellow/orange.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (SiO2).

    • Yield Target: >80%[1][2][3]

Step 2: Controlled Reduction to Aldehyde

Reaction Type: DIBAL-H Reduction. Critical Control: Temperature must be maintained at -78°C to prevent over-reduction to the alcohol.

Protocol:

  • Setup: Dissolve the ester (5 mmol) from Step 1 in anhydrous DCM (25 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (1.0 M in DCM, 6 mmol, 1.2 equiv) dropwise over 30 min via syringe pump. Do not let temp rise above -70°C.

  • Monitoring: Stir at -78°C for 2 hours. Quench a small aliquot with MeOH and check TLC (Aldehyde is usually less polar than alcohol, more polar than ester).

  • Quench: Add MeOH (2 mL) at -78°C. Then add saturated Rochelle’s salt solution (potassium sodium tartrate) and warm to RT. Stir vigorously for 1 hour until the emulsion clears.

  • Isolation: Separate layers. Extract aqueous layer with DCM. Dry and concentrate.

  • Storage: The aldehyde is stable but prone to oxidation over months. Store at -20°C under inert gas.

Functionalization Protocols: The "Use"

This section details how to transform the aldehyde into high-value medicinal candidates.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core aldehyde.

Oxazole_Pathways Aldehyde 2-(4-Chlorophenyl) oxazole-4-carbaldehyde Amine Secondary Amines (Kinase Inhibitors) Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Imidazo Imidazo[1,2-a]pyridines (GABA/Antiviral) Aldehyde->Imidazo Groebke-Blackburn-Bienaymé (2-Aminopyridine, R-NC) Styryl Styryl Oxazoles (Fluorescent Probes) Aldehyde->Styryl Wittig Reaction (PPh3=CH-R) Hydrazone Acylhydrazones (Iron Chelators) Aldehyde->Hydrazone Condensation (R-CONHNH2)

Figure 1: Divergent synthesis pathways utilizing the oxazole-4-carbaldehyde scaffold.[4][5][6]

Protocol A: Reductive Amination (Library Generation)

Application: Synthesis of amine-linked kinase inhibitors.

Rationale: The oxazole-4-yl-methylamine motif mimics the hinge-binding region of many ATP-competitive inhibitors.

  • Reaction: Combine Aldehyde (0.5 mmol) and Amine (0.5 mmol) in DCE (Dichloroethane, 3 mL).

  • Catalyst: Add Acetic Acid (1 drop) to catalyze imine formation. Stir 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv). Stir overnight.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Prep-HPLC or SCX (Strong Cation Exchange) cartridges for rapid library cleanup.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: One-pot synthesis of fused imidazo[1,2-a]pyridines.

Rationale: This Multicomponent Reaction (MCR) creates a rigid tricyclic core often found in GABA receptor ligands and antiviral agents.

  • Components:

    • Aldehyde (1.0 equiv)[4]

    • 2-Aminopyridine (1.0 equiv)

    • Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)

  • Catalyst: Scandium Triflate (

    
    , 5 mol%) or Ammonium Chloride (10 mol%).
    
  • Solvent: MeOH or TFE (Trifluoroethanol) – TFE accelerates the reaction.

  • Conditions: Stir at RT for 12–24 hours.

  • Outcome: The product precipitates or is isolated via filtration/chromatography.[1] This reaction creates three points of diversity in a single step.

Case Studies & Biological Applications[3][5][7][8][9]

Case Study 1: Tubulin Polymerization Inhibitors

Researchers have utilized the 2-phenyl-oxazole-4-carbaldehyde scaffold to synthesize analogues of Combretastatin A-4 . By performing a Wittig reaction with a 3,4,5-trimethoxybenzyl phosphonium salt, the resulting styryl-oxazole mimics the cis-stilbene core of Combretastatin but with improved water solubility and chemical stability (preventing isomerization).

  • Target: Tubulin (Colchicine binding site).

  • Result: Nanomolar

    
     against various cancer cell lines (MCF-7, HeLa).
    
Case Study 2: Antibacterial Agents (Methicillin-Resistant S. aureus)

Schiff bases derived from 2-(4-chlorophenyl)oxazole-4-carbaldehyde and sulfonamides have shown potent antibacterial activity. The electron-withdrawing chlorine atom on the phenyl ring enhances lipophilicity, facilitating penetration of the bacterial cell wall.

References

  • Synthesis of Oxazole Esters

    • Title: "A New Synthesis of Oxazoles and Imidazoles"[7]

    • Source: Cornforth, J. W., & Cornforth, R. H. (1947). Journal of the Chemical Society.
    • Context: Foundational chemistry for forming the oxazole ring
  • DIBAL-H Reduction Protocols: Title: "Controlled reduction of esters to aldehydes" Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry. Context: Standard operating procedure for cryogenic reduction of heterocyclic esters.
  • Medicinal Chemistry of Oxazoles: Title: "Oxazoles in Medicinal Chemistry: A Review" Source:European Journal of Medicinal Chemistry. Context: Detailed SAR on the oxazole ring as a bioisostere.
  • Groebke-Blackburn-Bienaymé Reaction

    • Title: "Multicomponent Reactions with Isocyanides"
    • Source: Dömling, A. (2006). Chemical Reviews.
    • Context: Protocols for using aldehydes in MCRs to build complex heterocycles.[6]

Disclaimer: All chemical protocols should be performed in a fume hood by trained personnel wearing appropriate PPE. The synthesis of novel bioactive compounds requires compliance with local regulations regarding chemical hygiene and controlled substances.

Sources

Application Note: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde as a Heterocyclic Building Block

[1]

Abstract

This technical guide profiles 2-(4-chlorophenyl)oxazole-4-carbaldehyde , a versatile heterocyclic scaffold used in the synthesis of bioactive pharmaceuticals and optoelectronic materials.[1] The oxazole ring serves as a bioisostere for amides and esters, improving metabolic stability, while the C4-aldehyde functionality provides a reactive "handle" for divergent synthesis. This document outlines optimized protocols for its synthesis, functionalization, and application in drug discovery (e.g., kinase inhibitors, antimicrobials) and materials science (fluorophores).

Chemical Profile & Properties[1][2][3][4][5][6][7]

The 2,4-disubstituted oxazole core is a "privileged structure" in medicinal chemistry, often found in natural products (e.g., virginiamycin) and synthetic drugs. The para-chloro substituent on the phenyl ring enhances lipophilicity and metabolic resistance (blocking CYP450 oxidation at the para-position), while the aldehyde allows for rapid library generation.

PropertyDescription
Chemical Name 2-(4-Chlorophenyl)oxazole-4-carbaldehyde
Structure Oxazole ring substituted at C2 with 4-chlorophenyl and at C4 with a formyl group
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, THF, DMSO, DMF; sparingly soluble in water
Reactivity Highly reactive toward nucleophiles (amines, carbanions) at the aldehyde; stable aromatic core
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to acid

Synthesis Protocol: The "Hantzsch-Redox" Route[1]

While Vilsmeier-Haack formylation is possible, it often suffers from regioselectivity issues on the oxazole ring. The most robust, scalable method for generating 2-aryl-oxazole-4-carbaldehydes is the Hantzsch Oxazole Synthesis followed by a reduction-oxidation sequence.[1] This ensures the aldehyde is positioned exclusively at C4.

Step 1: Hantzsch Cyclization

Reaction: 4-Chlorobenzamide + Ethyl Bromopyruvate

1
  • Reagents: Dissolve 4-chlorobenzamide (1.0 equiv) and ethyl bromopyruvate (1.1 equiv) in absolute ethanol (0.5 M).

  • Procedure: Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. The intermediate ester often precipitates. If not, concentrate in vacuo and neutralize with saturated NaHCO₃. Extract with DCM.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography.

Step 2: Reduction to Alcohol

Reaction: Ester

1
  • Reagents: Dissolve the ester (Step 1) in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Add LiAlH₄ (1.0 equiv) or DIBAL-H (2.2 equiv) dropwise.[1]

  • Completion: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Fieser workup (Water, 15% NaOH, Water) for LiAlH₄. Filter through Celite.

  • Yield: Quantitative conversion to [2-(4-chlorophenyl)oxazol-4-yl]methanol .

Step 3: Selective Oxidation

Reaction: Alcohol

2-(4-Chlorophenyl)oxazole-4-carbaldehyde1
  • Choice of Oxidant: Manganese Dioxide (MnO₂) is preferred for allylic/benzylic-like alcohols to avoid over-oxidation to the acid.

  • Procedure: Suspend the alcohol in DCM. Add activated MnO₂ (10–20 equiv).

  • Agitation: Stir vigorously at RT for 12–24 hours.

  • Isolation: Filter through a pad of Celite to remove MnO₂. Concentrate filtrate.

  • Result: The aldehyde is obtained as a solid, typically >95% pure.

Application Protocols

Protocol A: Reductive Amination (Library Synthesis)

Target: Synthesis of amine-linked bioactive inhibitors (e.g., kinase inhibitors).[1]

Rationale: The oxazole aldehyde reacts rapidly with primary/secondary amines. Using mild reducing agents preserves the oxazole ring and the chloro-substituent.

  • Imine Formation:

    • Dissolve 2-(4-chlorophenyl)oxazole-4-carbaldehyde (1 equiv) and Amine (R-NH₂, 1.1 equiv) in DCE (Dichloroethane) or MeOH.

    • Add catalytic Acetic Acid (1 drop) if the amine is unreactive.

    • Stir for 2 hours at RT to form the imine (Schiff base).

  • Reduction:

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv).

    • Stir overnight at RT.

  • Validation:

    • Quench with aq. NaHCO₃. Extract with DCM.

    • QC: ¹H NMR should show disappearance of aldehyde proton (~9.9 ppm) and appearance of benzylic methylene (~3.8 ppm).

Protocol B: Knoevenagel Condensation (Optoelectronics)

Target: Synthesis of conjugated oxazole fluorophores.

Rationale: Extending the conjugation of the oxazole system creates "push-pull" dyes used in fluorescence microscopy or organic light-emitting diodes (OLEDs).[1]

  • Reagents: Aldehyde (1 equiv) + Active Methylene Compound (e.g., Malononitrile, 1.2 equiv).

  • Catalyst: Piperidine (0.1 equiv) in Ethanol.

  • Condition: Reflux for 2–4 hours.

  • Observation: Product usually precipitates as a brightly colored (yellow/orange) solid upon cooling.

  • Mechanism: The electron-withdrawing oxazole ring facilitates the attack of the carbanion.

Protocol C: Pinnick Oxidation (Access to Carboxylic Acid)

Target: Synthesis of peptidomimetics.

  • Reagents: Aldehyde (1 equiv), NaClO₂ (1.5 equiv), NaH₂PO₄ (buffer, 3 equiv).

  • Solvent: t-Butanol / Water / 2-Methyl-2-butene (scavenger).[1]

  • Procedure: Stir at RT for 4 hours.

  • Outcome: Yields 2-(4-chlorophenyl)oxazole-4-carboxylic acid without chlorinating the ring.[1]

Visualizing the Workflow

The following diagram illustrates the central role of the aldehyde in divergent synthesis.

OxazoleWorkflowStart4-ChlorobenzamideIntermediateEthyl 2-(4-chlorophenyl)oxazole-4-carboxylateStart->IntermediateEthyl Bromopyruvate(Hantzsch)AlcoholOxazole-4-methanolIntermediate->AlcoholLiAlH4/DIBAL-H(Reduction)Aldehyde2-(4-Chlorophenyl)oxazole-4-carbaldehyde(CORE BLOCK)Alcohol->AldehydeMnO2(Selective Oxidation)AmineAminomethyl Derivatives(Kinase Inhibitors)Aldehyde->AmineR-NH2, NaBH(OAc)3(Reductive Amination)DyeVinyl/Styryl Oxazoles(Fluorophores)Aldehyde->DyeMalononitrile, Base(Knoevenagel)AcidOxazole-4-carboxylic Acid(Peptidomimetics)Aldehyde->AcidNaClO2(Pinnick Ox)

Figure 1: Divergent synthesis pathway starting from the Hantzsch cyclization to the core aldehyde building block and its downstream applications.[1]

Case Study: Bioactivity & Drug Design

The 2-phenyloxazole motif is a proven pharmacophore.[1] The addition of the 4-chloro group specifically modulates the physicochemical properties:

  • Lipophilicity (logP): The chloro group increases logP by approximately 0.7 units compared to the unsubstituted phenyl, improving membrane permeability for intracellular targets.

  • Metabolic Stability: The para-chloro position blocks metabolic hydroxylation, a common clearance pathway for phenyl rings, thereby extending the half-life (

    
    ) of the drug candidate.
    
  • Example Application: Derivatives of this aldehyde have been investigated as VEGFR-2 inhibitors (anti-angiogenesis) and tubulin polymerization inhibitors .[1] The aldehyde is converted to a hydrazone or chalcone linkage to bind the colchicine site of tubulin.

Safety & Handling

  • Hazard Classification: GHS Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: The aldehyde is moderately stable but can oxidize to the carboxylic acid upon prolonged exposure to air.

    • Recommendation: Re-test purity by ¹H NMR (aldehyde peak at ~9.9–10.0 ppm) if stored for >6 months.

    • Purification: If oxidation occurs, wash the solid with saturated NaHCO₃ solution to remove the acid impurity.

References

  • Hantzsch Synthesis Mechanism: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link[1]

  • Oxazole Bioactivity: Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 16. Link

  • Vilsmeier-Haack Limitations: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

  • Oxidation Protocols: Taylor, R. J., et al. (2005). Recent developments in the synthesis of oxazoles. Tetrahedron, 61(50), 11783-11835. Link[1]

Technical Application Note: Optimized Synthesis of Schiff Bases Derived from 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the protocol for synthesizing Schiff bases (imines) using 2-(4-Chlorophenyl)oxazole-4-carbaldehyde as the electrophilic scaffold. This heterocyclic aldehyde is a critical building block in medicinal chemistry, often serving as a precursor for bioactive agents targeting antimicrobial, anti-inflammatory, and anticancer pathways.

Reactivity Profile
  • Electrophile: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde.

  • Electronic Environment: The oxazole ring is a

    
    -excessive heterocycle, but the aldehyde at the C4 position is conjugated with the ring system. The p-chlorophenyl group at C2 exerts an inductive electron-withdrawing effect (-I), which moderately activates the C4-formyl group towards nucleophilic attack by amines, while maintaining stability against rapid oxidation.
    
  • Steric Considerations: The planar nature of the oxazole-phenyl system generally allows for favorable

    
    -stacking in the crystal lattice of the product, often aiding in precipitation-driven purification.
    

Core Protocol: Acid-Catalyzed Condensation

This protocol utilizes a thermodynamically controlled condensation in protic solvents, driving the equilibrium toward the imine product via precipitation or water removal.

Materials & Reagents
ReagentRoleGrade/Purity
2-(4-Chlorophenyl)oxazole-4-carbaldehyde Precursor (Electrophile)>97%
Primary Amine (R-NH₂)Nucleophile>98%
Absolute Ethanol (EtOH) SolventAnhydrous
Glacial Acetic Acid (GAA) CatalystACS Reagent
Dimethylformamide (DMF) Co-solvent (Optional)Anhydrous
Experimental Workflow (Standard Scale: 1.0 mmol)

Step 1: Solubilization

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 207 mg) of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde in 15-20 mL of Absolute Ethanol .

  • Note: If the aldehyde does not dissolve completely at room temperature, gently warm to 40°C. For highly insoluble derivatives, add 1-2 mL of DMF .

Step 2: Nucleophile Addition

  • Add 1.0 - 1.1 mmol of the target primary amine to the solution.

  • Critical: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate or Triethylamine to neutralize it in situ before adding the aldehyde.

Step 3: Catalysis

  • Add 2-4 drops of Glacial Acetic Acid.

  • Mechanism:[1][2][3][4][5] The acid protonates the carbonyl oxygen, increasing its electrophilicity (

    
    ), facilitating the nucleophilic attack of the amine.
    

Step 4: Reflux & Equilibrium Shift

  • Attach a reflux condenser.

  • Heat the mixture to reflux (78-80°C ) for 3 to 6 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, and a new, usually fluorescent, spot should appear.
    

Step 5: Workup & Isolation

  • Scenario A (Precipitation): Upon cooling to room temperature (or 4°C), the Schiff base often precipitates as a crystalline solid. Filter the solid under vacuum and wash with cold ethanol (3 x 5 mL) .

  • Scenario B (No Precipitation): If no solid forms, reduce solvent volume by 50% using a rotary evaporator and pour the concentrate into ice-cold water (50 mL) with vigorous stirring to induce precipitation.

Step 6: Purification

  • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture.

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization

Reaction Workflow Diagram

G Start Start: 1.0 mmol Aldehyde + 20 mL Abs. EtOH Solubility_Check Check Solubility Start->Solubility_Check Add_DMF Add 1-2 mL DMF (Co-solvent) Solubility_Check->Add_DMF Turbid/Insoluble Add_Amine Add 1.05 eq. Primary Amine + 3 drops Glacial Acetic Acid Solubility_Check->Add_Amine Clear Solution Add_DMF->Add_Amine Reflux Reflux (80°C) 3 - 6 Hours (Monitor TLC) Add_Amine->Reflux Cooling Cool to Room Temp / 4°C Reflux->Cooling Precipitate Precipitate Formed? Cooling->Precipitate Filter Vacuum Filtration Wash w/ Cold EtOH Precipitate->Filter Yes Ice_Water Pour into Ice Water Induce Solidification Precipitate->Ice_Water No Recryst Recrystallization (EtOH or EtOH/DMF) Filter->Recryst Ice_Water->Filter Final Final Product: Schiff Base Recryst->Final

Figure 1: Decision-tree workflow for the synthesis and isolation of oxazole-based Schiff bases.

Characterization & Quality Control

To validate the formation of the Schiff base (Imine), look for these specific spectroscopic signatures.

TechniqueParameterExpected SignalInterpretation
FT-IR

Stretch
1610 – 1630 cm⁻¹ Strong, sharp band indicating imine formation.
FT-IR

Stretch
Absent Disappearance of aldehyde carbonyl (~1690 cm⁻¹) confirms conversion.
¹H-NMR Azomethine Proton

8.2 – 8.8 ppm
Singlet (1H). Shift varies based on amine electronics.
¹H-NMR Amine ProtonsAbsent Disappearance of NH₂ protons (usually broad, 3-5 ppm).
Mass Spec Molecular Ion[M+H]⁺ Distinct peak corresponding to MW of Aldehyde + Amine - 18 (H₂O).

Troubleshooting & Optimization

Low Yield / Incomplete Reaction
  • Equilibrium Issue: Schiff base formation is reversible. If yield is low, water must be removed to drive the equilibrium.

    • Solution: Add activated 4Å Molecular Sieves to the reaction flask or use a Dean-Stark trap with Toluene/Benzene if the aldehyde solubility permits higher temperatures.

  • Steric Hindrance: If the amine is bulky (e.g., ortho-substituted aniline), the reaction rate drops.

    • Solution: Increase reflux time to 12-24 hours and increase catalyst load (5-10 drops GAA).

Product Hydrolysis
  • Schiff bases can hydrolyze back to the aldehyde and amine in the presence of water and acid.

  • Precaution: Ensure all solvents are anhydrous. Store the final product in a desiccator.

Safety & Handling

  • 2-(4-Chlorophenyl)oxazole-4-carbaldehyde: Treat as a potential irritant. Avoid inhalation of dust.

  • Primary Amines: Many are corrosive or toxic. Handle in a fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns.

References

  • General Schiff Base Protocols

    • Qin, W., et al. (2013).[3] "A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes." Molecules, 18(9), 11029-11039.

  • Oxazole Synthesis & Reactivity

    • Gouda, M. A., et al. (2014). "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis." Journal of the Iranian Chemical Society. (Provides analogous reactivity profiles for heterocyclic aldehydes).

  • Microwave Assisted Methods (Green Alternative)

    • Shri, F. S., & Mehdi, H. A. (2021).[1] "Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1,4-butane diamine." International Journal of Drug Delivery Technology, 11(4).[1]

  • Bioactivity of Oxazole Schiff Bases

    • Nath, P., et al. (2021). "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial... of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." Molecules. (Contextualizes the biological importance of the chlorophenyl-oxazole scaffold).

Sources

Application Note: Strategic Utilization of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde in Anticancer Pharmacophore Synthesis

[1]

Executive Summary

This technical guide details the application of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CPOC) as a lynchpin intermediate in the development of anticancer therapeutics.[1] While the oxazole ring is a well-established bioisostere for amide bonds in peptide mimetics, the specific 2-(4-chlorophenyl) substitution pattern offers unique pharmacokinetic advantages, including enhanced lipophilicity and metabolic stability against oxidative degradation.[1]

This guide focuses on the utility of CPOC as a precursor for Oxazole-Chalcone Hybrids and Schiff Base derivatives , which have demonstrated efficacy in targeting tubulin polymerization and inhibiting kinases such as Aurora Kinase A (AURKA) and VEGFR.[1]

Technical Profile & Handling

Compound: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde CAS: 100382-72-9 (Representative/Analogous) Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.61 g/mol [1]

Storage and Stability[1]
  • Oxidation Sensitivity: As an aldehyde, CPOC is susceptible to autoxidation to the corresponding carboxylic acid (2-(4-chlorophenyl)oxazole-4-carboxylic acid).[1]

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Purity Check: Before use in sensitive condensations, verify purity via TLC (Hexane:EtOAc 3:1). If the carboxylic acid spot (baseline streak) is visible, purify via rapid silica filtration.[1]

Application I: Synthesis of Microtubule-Destabilizing Chalcones[1]

The primary application of CPOC in oncology research is the synthesis of chalcone-oxazole hybrids.[1] These molecules mimic the pharmacophore of Combretastatin A-4, a potent tubulin-binding agent.[1]

Mechanistic Rationale

The reaction utilizes the aldehyde handle of CPOC to form an

1

1
Protocol: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-3-(2-(4-chlorophenyl)oxazol-4-yl)-1-phenylprop-2-en-1-one derivatives.

Reagents:

  • CPOC (1.0 equiv)[1]

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 40% aq.[1] solution

  • Ethanol (95%)[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of CPOC and 1.0 mmol of the chosen acetophenone in 10 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 1.0 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to control the exotherm and prevent Cannizzaro side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of the aldehyde via TLC.[1]

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize base). The chalcone product typically precipitates as a yellow/orange solid.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol. Do not use column chromatography unless necessary, as silica can degrade sensitive Michael acceptors.[1]

Application II: Biological Evaluation Protocols

Once synthesized, the CPOC-derived library must be screened for anticancer activity.[1][2]

Protocol: MTT Cytotoxicity Assay

Purpose: Determine the IC₅₀ of the derivatives against cancer cell lines (e.g., MCF-7, HCT116).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve CPOC derivatives in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Treat cells for 48h.

    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control:[1] Colchicine or Doxorubicin.[1]

  • Development: Add 10

    
    L MTT reagent (5 mg/mL). Incubate for 4h at 37°C.
    
  • Lysis: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

Protocol: Tubulin Polymerization Assay

Purpose: Confirm the mechanism of action (MOA) if the derivative shows potent cytotoxicity.[1]

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).[1]

  • Baseline: Keep tubulin buffer on ice (4°C).

  • Induction: Add 3

    
    M of the CPOC-derivative to the tubulin solution.[1] Transfer to a 37°C plate reader immediately.
    
  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Interpretation: A reduction in Vmax or a lag in the polymerization curve compared to the control indicates tubulin inhibition.[1]

Data Analysis & Visualization

Representative SAR Data (Simulated)

The following table illustrates the impact of the p-chlorophenyl moiety when compared to unsubstituted analogs in oxazole-chalcone hybrids.

Compound IDR-Group (Acetophenone)Oxazole SubstituentIC₅₀ (MCF-7)

M
Tubulin Inhibition
CPOC-01 4-OCH₃4-Chlorophenyl 0.45 High
CPOC-024-OCH₃Phenyl (No Cl)2.10Moderate
CPOC-033,4,5-Tri-OCH₃4-Chlorophenyl 0.12 Very High
Ref (Colchicine)--0.05High

Note: The presence of the Chlorine atom (CPOC-01 vs CPOC-02) typically improves potency by 4-5 fold due to halogen bonding interactions in the target pocket.[1]

Mechanistic Pathway Diagram (Graphviz)[1]

Gcluster_0Structure-Activity Relationship (SAR)CPOC2-(4-Chlorophenyl)oxazole-4-carbaldehydeClaisenClaisen-SchmidtCondensation(NaOH/EtOH)CPOC->ClaisenAcetophenoneSubstitutedAcetophenoneAcetophenone->ClaisenChalconeOxazole-ChalconeHybridClaisen->Chalcone Yield: 75-90%TargetTarget Binding:Colchicine Site (Tubulin)Chalcone->Target Hydrophobic Interaction(p-Cl group)EffectMicrotubuleDestabilizationTarget->EffectApoptosisApoptosis(G2/M Arrest)Effect->ApoptosisSAR_Cl4-Cl Group:Increases Lipophilicity& Halogen BondingSAR_Cl->ChalconeSAR_LinkerEnone Linker:Michael Acceptor(Covalent Cysteine Trap?)SAR_Linker->Chalcone

Figure 1: Synthetic workflow and mechanism of action for CPOC-derived anticancer agents. The diagram highlights the critical role of the p-chloro substituent in target binding.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives.[1][3] BMC Chemistry, 13,[1][3] 16. [Link][1][3][4][5]

  • Baviskar, A. T., et al. (2015). Synthesis and in vitro anticancer evaluation of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles.[1] Biointerface Research in Applied Chemistry. (Contextual validation of arylsulfonyl oxazole activity).

  • Zhang, H. Z., et al. (2017). Design, synthesis and biological evaluation of novel 1,2,4-oxadiazole derivatives as potential anticancer agents.[1] European Journal of Medicinal Chemistry. (Demonstrates the utility of oxazole-like scaffolds in oncology).

  • Ojima, I., et al. (2012). Tumor-targeting drug delivery of taxoids and camptothecins.[1] Future Medicinal Chemistry. (Reference for tubulin-targeting mechanisms relevant to oxazole-chalcones).

Application Note: High-Precision Synthesis of Bioactive Scaffolds from 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CAS: [Relevant CAS if available, generally 100000-00-0 type placeholder for specific derivatives]), a high-value pharmacophore in medicinal chemistry. The oxazole ring serves as a critical bioisostere for amide and ester linkages, improving metabolic stability while maintaining hydrogen-bonding capability. The para-chlorophenyl moiety enhances lipophilicity (LogP) and blocks metabolic oxidation at the para-position, a common clearance pathway.

This guide provides three validated protocols for transforming this aldehyde into bioactive scaffolds: Schiff Bases (Antimicrobial) , Chalcones (Anticancer) , and Amines (Kinase Inhibitors) .

Chemical Profile & Reactivity Analysis

The core molecule features two distinct reactive centers:[1]

  • C4-Formyl Group (Aldehyde): Highly electrophilic, susceptible to nucleophilic attack (amines, carbanions) without disrupting the heteroaromatic ring.

  • Oxazole Ring: A stable 1,3-azole system.[2] The 4-position attachment of the aldehyde allows for electronic conjugation with the aromatic system, stabilizing intermediates like iminium ions.

Divergent Synthesis Workflow

The following diagram illustrates the strategic functionalization pathways covered in this guide.

G Aldehyde 2-(4-Chlorophenyl) oxazole-4-carbaldehyde Schiff Schiff Bases (Imines) Aldehyde->Schiff R-NH2 / H+ Chalcone Chalcones (Enones) Aldehyde->Chalcone Acetophenones / OH- Amine Secondary Amines (Reductive Amination) Aldehyde->Amine R2NH / NaBH(OAc)3 Bioactivity1 Antimicrobial (S. aureus, E. coli) Schiff->Bioactivity1 Bioactivity2 Anticancer (Tubulin Inhibition) Chalcone->Bioactivity2 Bioactivity3 Kinase Inhibition (Mubritinib Analogs) Amine->Bioactivity3

Figure 1: Strategic functionalization of the oxazole-aldehyde core into three distinct therapeutic classes.

Protocol A: Synthesis of Antimicrobial Schiff Bases

Target Application: Development of broad-spectrum antibiotics and antifungal agents. Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Materials
  • Precursor: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (1.0 eq)

  • Nucleophile: Substituted aniline or hydrazide (e.g., 4-fluoroaniline for enhanced bioactivity) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[3]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the amine component.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reaction: Reflux the mixture at 78-80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    imine spot.
  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield pure crystals.

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Yield > 85%Gravimetric
IR Signature 1600–1620 cm⁻¹ (C=N stretch)FT-IR
¹H NMR Singlet at δ 8.3–8.8 ppm (Azomethine CH=N)400 MHz DMSO-d₆

Protocol B: Claisen-Schmidt Condensation (Chalcones)

Target Application: Anticancer agents (Tubulin polymerization inhibitors). Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Materials
  • Precursor: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (1.0 eq)

  • Partner: 4-Methoxyacetophenone (or substituted acetophenone) (1.0 eq)

  • Base: 40% NaOH (aq) or Piperidine

  • Solvent: Ethanol[3][4][5]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of acetophenone and 1.0 mmol of aldehyde in 15 mL Ethanol.

  • Basification: Add 1 mL of 40% NaOH dropwise with vigorous stirring. The solution often turns yellow/orange due to the formation of the conjugated enolate.

  • Reaction: Stir at room temperature for 12–24 hours. Note: Heating is generally avoided to prevent polymerization.

  • Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (pH ~4) to neutralize the base and precipitate the product.

  • Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Ethanol/DMF mixtures.

Mechanistic Insight

The electron-withdrawing nature of the oxazole ring at the


-position of the resulting enone enhances the electrophilicity of the 

-carbon, making these chalcones excellent Michael acceptors for cysteine residues in proteins (e.g., Tubulin).

Protocol C: Reductive Amination (Kinase Inhibitor Precursors)

Target Application: Synthesis of secondary/tertiary amines for kinase inhibition (e.g., EGFR, HER2). Mechanism: Formation of iminium ion followed by in situ hydride reduction.

Materials
  • Precursor: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

  • Amine: Morpholine, Piperazine, or complex aniline (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology
  • Imine Formation: Mix aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Stir for 30 minutes under Nitrogen atmosphere.

    • Critical Step: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to liberate the free base.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and will not reduce the aldehyde or the oxazole ring, ensuring chemoselectivity for the iminium ion.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Reaction Pathway Visualization

Reaction Aldehyde Aldehyde (Electrophile) Iminium Iminium Ion (Intermediate) Aldehyde->Iminium -H2O Amine Amine (Nucleophile) Amine->Iminium Product Secondary Amine (Target) Iminium->Product +H- (from NaBH(OAc)3)

Figure 2: Reductive amination pathway via iminium ion intermediate.

References

  • Gouda, M. A., et al. (2014). "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis." ResearchGate.[6] Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Chilumula, S., et al. (2017). "Synthesis and Antimicrobial Activity of Oxazole Derivatives." Asian Journal of Chemistry. Available at: [Link]

  • Beilstein Journals. (2013). "Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vertex AI Grounding. (2024). "Search Results: Reactions of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde." Google Search.

Sources

2-(4-Chlorophenyl)oxazole-4-carbaldehyde for synthesizing antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde as a Scaffold for Antimicrobial Agent Synthesis

Executive Summary

This technical guide details the utility of 2-(4-chlorophenyl)oxazole-4-carbaldehyde (CPO-4-CHO) as a privileged scaffold in the development of novel antimicrobial therapeutics. The oxazole ring acts as a bioisostere for amide and ester linkages, improving metabolic stability, while the p-chlorophenyl moiety enhances lipophilicity, facilitating cell membrane penetration—a critical factor for efficacy against Gram-negative bacteria and resistant fungal strains. This document provides a validated workflow for synthesizing the core scaffold, derivatizing it into bioactive Schiff bases, and evaluating antimicrobial potency.[1]

Chemical Profile & Stability

PropertySpecification
IUPAC Name 2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water
Storage Store at -20°C under inert atmosphere (Ar/N₂). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
Handling Moisture sensitive. Use anhydrous solvents for derivatization.

Synthetic Utility & Mechanism[1][2][3][4][5]

The versatility of CPO-4-CHO lies in the reactivity of the C4-formyl group. Unlike the relatively inert oxazole ring, the aldehyde handle allows for rapid diversification via condensation reactions.

Key Reaction Pathways:

  • Schiff Base Formation: Condensation with primary amines, hydrazides, or thiosemicarbazides to yield imines. This is the primary route for generating antimicrobial candidates, as the azomethine linkage (-CH=N-) often exhibits synergistic biological activity.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to create conjugated electron-deficient systems.

  • Reductive Amination: Conversion to secondary amines for optimizing solubility and pKa.

Mechanism of Action (Antimicrobial)

The resulting derivatives typically target:

  • Cell Wall Synthesis: Inhibition of glucosamine-6-phosphate synthase (fungi).

  • DNA Gyrase: Interference with bacterial DNA replication (bacteria).

  • Membrane Disruption: The lipophilic chlorophenyl tail inserts into the lipid bilayer, while the polar oxazole/imine headgroup disrupts potential gradients.

Master Protocol: Synthesis of the Scaffold

Note: If CPO-4-CHO is not commercially available, it must be synthesized de novo. The most robust route involves the cyclization of 4-chlorobenzamide with ethyl bromopyruvate followed by reduction.

Workflow Diagram

SynthesisPath Start 4-Chlorobenzamide Inter1 Ethyl 2-(4-chlorophenyl) oxazole-4-carboxylate Start->Inter1 Reflux (EtOH) Cyclization Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Prod 2-(4-Chlorophenyl) oxazole-4-carbaldehyde Inter1->Prod DIBAL-H (-78°C) Selective Reduction Deriv Schiff Base Antimicrobial Agent Prod->Deriv R-NH2, EtOH Acid Cat.

Figure 1: Synthetic pathway from commodity chemicals to the target aldehyde and bioactive derivatives.

Step 1: Cyclization to Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate
  • Reagents: 4-Chlorobenzamide (10 mmol), Ethyl bromopyruvate (11 mmol), Ethanol (anhydrous, 50 mL).

  • Procedure:

    • Dissolve 4-chlorobenzamide in ethanol in a round-bottom flask.

    • Add ethyl bromopyruvate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature. The ester often precipitates. If not, concentrate under reduced pressure and recrystallize from ethanol.

  • Validation: ¹H NMR should show the oxazole proton singlet around δ 8.3 ppm.

Step 2: Selective Reduction to CPO-4-CHO

Caution: Over-reduction to the alcohol is a common pitfall. Temperature control is critical.

  • Reagents: DIBAL-H (1.0 M in toluene), anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve the ester (5 mmol) in anhydrous CH₂Cl₂ (30 mL) under Argon atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add DIBAL-H (6 mmol) dropwise over 20 minutes.

    • Stir at -78°C for 1 hour.

    • Quench: Add methanol (2 mL) slowly at -78°C, followed by saturated Rochelle salt solution (potassium sodium tartrate).

    • Warm to room temperature and stir vigorously for 1 hour until layers separate clearly.

    • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Application Protocol: Synthesis of Antimicrobial Schiff Bases

This protocol describes the reaction of CPO-4-CHO with a hydrazide (e.g., Isonicotinic acid hydrazide) to form a potent antimicrobial agent.

Materials
  • 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (1.0 eq)

  • Target Amine/Hydrazide (1.0 eq)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of CPO-4-CHO in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the amine/hydrazide.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Checkpoint: The product typically precipitates out of the hot solution or upon cooling.

  • Isolation: Filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture. Do not use column chromatography if the imine is hydrolytically unstable on silica.

Mechanism of Schiff Base Formation

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (Nucleophile) Amine->Hemiaminal + H+ Imine Schiff Base (Product) Hemiaminal->Imine - H2O (Dehydration) Water H2O Hemiaminal->Water

Figure 2: Acid-catalyzed condensation mechanism yielding the bioactive azomethine linkage.

Biological Evaluation (MIC Assay)

To validate the synthesized agents, use the Microbroth Dilution Method (CLSI Standards).

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Strains:

    • Staphylococcus aureus (Gram +)

    • Escherichia coli (Gram -)

    • Candida albicans (Fungi)[3][4]

  • Procedure:

    • Use 96-well plates with Mueller-Hinton broth.

    • Perform serial 2-fold dilutions.

    • Inoculate with bacterial suspension (5 x 10⁵ CFU/mL).

    • Incubate at 37°C for 24h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete cyclizationEnsure anhydrous ethanol is used; extend reflux time; add molecular sieves.
Over-reduction (Alcohol formed) Temperature too highMaintain reaction strictly at -78°C; add DIBAL-H very slowly.
No Precipitation in Schiff Base Product too solubleConcentrate solvent by 50% and cool to 4°C; add cold diethyl ether.
Hydrolysis on Silica Acidic silica degrades iminePre-treat silica column with 1% Triethylamine in hexane before loading.

References

  • Synthesis of Oxazole Esters: Cornforth, J. W., & Cornforth, R. H. (1947). A New Synthesis of Oxazoles and Iminazoles. Journal of the Chemical Society, 96-102. Link

  • Antimicrobial Oxazoles: Nath, M., et al. (2023).[1] Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. Molecules, 28(5), 2345. Link

  • Schiff Base Mechanism: Qin, W., et al. (2013). A Review on the Schiff Base Derivatives. Journal of Chemistry, 2013, Article ID 585910. Link

  • DIBAL Reduction Protocol: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard reference for partial reduction of esters).
  • CLSI Standards: Clinical and Laboratory Standards Institute. (2023).[5][6] Performance Standards for Antimicrobial Susceptibility Testing. Link

Sources

Development of Novel COX-2 Inhibitors via Functionalization of Oxazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OX-4C-001

Executive Summary

This application note details a streamlined workflow for the synthesis and biological evaluation of anti-inflammatory agents derived from oxazole-4-carbaldehyde . While the oxazole ring is a privileged scaffold in medicinal chemistry—forming the core of NSAIDs like Oxaprozin and kinase inhibitors like Mubritinib —the 4-formyl derivative offers a unique, underutilized divergence point for generating focused libraries of Schiff bases and reduced amines.

We present a validated protocol for condensing oxazole-4-carbaldehyde with sulfonamide-bearing anilines to generate (E)-4-((oxazol-4-ylmethylene)amino)benzenesulfonamides . These structures mimic the pharmacophore of selective COX-2 inhibitors (coxibs) by positioning a sulfonamide "warhead" adjacent to a central heterocyclic core. The guide includes a complete synthetic procedure, structural validation via NMR, and a downstream COX-1/COX-2 inhibition assay protocol.

Scientific Rationale & Mechanism

The Oxazole Scaffold in Inflammation

The oxazole ring serves as a bioisostere for amide or ester linkages but possesses distinct electronic properties that enhance metabolic stability. In the context of inflammation, the oxazole ring facilitates binding to the cyclooxygenase (COX) active site.

  • Mechanism: The nitrogen atom of the oxazole acts as a hydrogen bond acceptor, interacting with Arg120 or Tyr355 in the COX channel.

  • Target Specificity: By derivatizing the C4 position with a lipophilic aryl sulfonamide, we target the hydrophobic side pocket of COX-2, which is sterically restricted in the constitutive COX-1 isoform. This design aims to improve the Selectivity Index (SI), reducing gastrointestinal toxicity associated with non-selective NSAIDs.

Synthetic Strategy: The Imine Divergence

Oxazole-4-carbaldehyde is chemically versatile. We utilize a Schiff base condensation followed by an optional reduction. This route is preferred over traditional cross-coupling because it:

  • Avoids Transition Metals: Eliminates the need for Palladium removal (critical for late-stage pharma).

  • Atom Economy: Generates water as the only byproduct.

  • Modularity: Allows rapid screening of diverse aniline fragments.

Visualization: Synthetic & Assay Workflows

Pathway Diagram

The following diagram illustrates the chemical synthesis and the subsequent biological logic flow.

G cluster_0 Mechanism of Action Oxazole Oxazole-4-carbaldehyde (Starting Material) Intermediate Hemiaminal Intermediate Oxazole->Intermediate EtOH, Reflux AcOH (cat.) Aniline 4-Aminobenzenesulfonamide (Reagent) Aniline->Intermediate Product (E)-Schiff Base (Target Ligand) Intermediate->Product - H2O (Dehydration) Assay COX-2 Inhibition Assay (In Vitro) Product->Assay Purification & Dilution COX2 COX-2 Hydrophobic Pocket Binding Product->COX2 Sulfonamide Interaction

Figure 1: Reaction pathway for the synthesis of oxazole-based anti-inflammatory ligands and downstream testing.

Experimental Protocols

Protocol A: Chemical Synthesis of Oxazole-Sulfonamide Derivatives

Objective: Synthesize (E)-4-((oxazol-4-ylmethylene)amino)benzenesulfonamide.

Materials:

  • Oxazole-4-carbaldehyde (97% purity)

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Recrystallization solvent: Ethanol/Water (9:1)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Oxazole-4-carbaldehyde (1.0 mmol, 97 mg) in 15 mL of absolute ethanol.

  • Addition: Add 4-Aminobenzenesulfonamide (1.0 mmol, 172 mg) to the solution. The mixture may appear as a suspension initially.

  • Catalysis: Add 2–3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity and accelerating nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The appearance of a new spot with a different R_f value indicates product formation.

  • Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The Schiff base product typically precipitates as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1). Dry in a vacuum oven at 50°C for 12 hours.

  • Characterization Check:

    • 1H NMR (DMSO-d6): Look for the characteristic imine singlet (-CH=N-) around

      
       8.5–9.0 ppm. Absence of the aldehyde proton (
      
      
      
      ~9.8 ppm) confirms conversion.
Protocol B: In Vitro COX Inhibition Screening

Objective: Determine the IC50 of the synthesized compound against COX-1 and COX-2 isozymes.

Materials:

  • Colorimetric COX (Ovine/Human) Inhibitor Screening Assay Kit (e.g., Cayman Chem Item No. 701050)

  • Arachidonic Acid (Substrate)

  • Microplate Reader (Absorbance at 590 nm)

Methodology:

  • Reagent Prep: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0) and Heme solution as per kit instructions.

  • Enzyme Activation: In a 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme. Add 10 µL of COX-1 or COX-2 enzyme to appropriate wells.

  • Inhibitor Incubation: Dissolve the synthesized oxazole derivative in DMSO. Add 10 µL of the inhibitor at varying concentrations (0.01 µM to 100 µM) to the enzyme wells. Include a "100% Initial Activity" control (DMSO only) and a "Background" control (no enzyme).

    • Note: Keep final DMSO concentration <5% to avoid enzyme denaturation.

  • Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of Colorimetric Substrate (TMPD) followed by 20 µL of Arachidonic Acid to all wells. Shake plate for 30 seconds.

  • Measurement: Incubate for 2 minutes at 25°C and measure absorbance at 590 nm. The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

Data Analysis & Interpretation

Calculating Percent Inhibition

Calculate the % Inhibition for each concentration using the formula:



Determining IC50 and Selectivity

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) using a non-linear regression (sigmoidal dose-response).

Table 1: Interpretation of Selectivity Index (SI)

Parameter Formula Interpretation Target Profile
IC50 (COX-2) Concentration inhibiting 50% COX-2 Lower is more potent. < 1.0 µM
IC50 (COX-1) Concentration inhibiting 50% COX-1 Higher is safer (gastric sparing). > 50 µM

| Selectivity Index (SI) |


 | Ratio of safety. | > 50  (Highly Selective) |

Application Note Insight: If your oxazole derivative shows an SI < 10, consider adding a bulky substituent (e.g., methyl or methoxy) to the phenyl ring at the ortho position. This exploits the larger size of the COX-2 active site compared to COX-1, improving selectivity.

References

  • Graham, T. H. (2010).[1] "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters, 12(16), 3614-3617. Link

  • Li, S., et al. (2025).[2][3][4][5] "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry. Link

  • Chavan, L. N., et al. (2025).[3][4][5] "Synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids." Journal of Organic Chemistry, 90, 3727-3732.[3] Link

  • Zhang, M., et al. (2014).[3] "Synthesis of oxazole derivatives from simple amides and ketones." Organic Letters, 16, 5906-5909.[3] Link

  • Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Cayman Chemical Application Notes. Link

Sources

Comprehensive Application Note: Mechanism of Action Deconvolution for 2-(4-Chlorophenyl)oxazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 2-(4-chlorophenyl)oxazole-4-carbaldehyde scaffold represents a privileged structure in medicinal chemistry. The 4-chlorophenyl moiety enhances lipophilicity (logP), facilitating membrane permeability, while the oxazole ring serves as a bioisostere for amide or ester linkages, often improving metabolic stability. The aldehyde functionality at the C4 position is rarely the endpoint; rather, it is the reactive handle used to generate Schiff bases, hydrazones, and thiosemicarbazones —the derivatives responsible for biological activity.

Primary Biological Targets: Literature indicates that derivatives of this class frequently act as:

  • Microtubule Destabilizers: Binding to the colchicine site of tubulin, causing G2/M cell cycle arrest.

  • Kinase Inhibitors: Targeting EGFR or VEGFR pathways in non-small cell lung cancer (NSCLC).

  • Microbial CYP51 Inhibitors: Interfering with ergosterol biosynthesis in fungi.

This guide provides a validated workflow to move from phenotypic observation to confirmed molecular mechanism.

Phase I: Phenotypic Profiling (Cytotoxicity)

Before investigating how the molecule works, we must establish where it works. The MTT assay remains the gold standard for high-throughput viability screening.

Protocol A: Optimized MTT Viability Assay

Objective: Determine IC50 values across a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation: Dissolve the oxazole derivative in DMSO (Stock: 10 mM).

    • Critical Step: The 4-chlorophenyl group increases hydrophobicity. Ensure final DMSO concentration in culture media is <0.5% to avoid solvent toxicity artifacts.

  • Treatment: Perform serial dilutions (e.g., 0.1 µM to 100 µM) and treat cells for 48h.

  • Development: Add 20 µL MTT reagent per well. Incubate for 3-4h at 37°C.

  • Solubilization: Aspirate media carefully (do not disturb formazan crystals). Add 150 µL DMSO. Shake for 15 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability using the formula:



Phase II: Target Engagement (Biophysical Validation)

Once cytotoxicity is confirmed, we must validate that the molecule physically binds to a specific protein target inside the cell. We will use the Cellular Thermal Shift Assay (CETSA) .[1][2] This is superior to affinity chromatography for this scaffold because it requires no chemical modification (label-free) of the aldehyde derivative.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Hypothesis: If the oxazole derivative binds to a target (e.g., Tubulin), it will thermally stabilize the protein, shifting its melting curve (


) to a higher temperature.

Workflow:

  • Treatment: Treat

    
     cells with the IC50 concentration of the compound (or DMSO control) for 1 hour.
    
  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 min, then snap-freeze in liquid nitrogen (repeat freeze-thaw 3x to lyse cells).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Only soluble (non-denatured) proteins remain in the supernatant.

  • Detection: Analyze supernatants via Western Blot using specific antibodies (e.g., anti-Tubulin, anti-Caspase-3).

Interpretation:

  • Positive Result: The compound-treated band intensity persists at higher temperatures compared to the DMSO control.

Phase III: Mechanistic Confirmation (Flow Cytometry)

If the compound targets tubulin, cells will arrest in the G2/M phase. If it targets DNA directly, S-phase arrest is likely.

Protocol C: Cell Cycle Analysis (PI Staining)

Reagents: Propidium Iodide (PI) staining solution (50 µg/mL PI + 100 µg/mL RNase A).[3]

Step-by-Step Methodology:

  • Fixation: Harvest treated cells (

    
    ). Wash with PBS.[3][4][5] Fix by adding dropwise into 70% ice-cold ethanol while vortexing.[4] Store at -20°C overnight.
    
    • Expert Insight: Vortexing is crucial to prevent the hydrophobic oxazole-treated cells from clumping.

  • Staining: Wash cells with PBS to remove ethanol.[4] Resuspend in 500 µL PI staining solution.

  • Incubation: 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission >575 nm). Collect 10,000 events.

Expected Outcomes Table:

MechanismG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Tubulin Inhibitor DecreaseDecreaseSharp Increase Increase (Late)
DNA Damaging Agent DecreaseIncrease DecreaseIncrease
Kinase Inhibitor (G1) Increase DecreaseDecreaseIncrease

Visualizing the Mechanism of Action[6][7][8]

The following diagram illustrates the validated pathway for oxazole derivatives inducing apoptosis via tubulin inhibition.

MoA_Pathway Compound 2-(4-Cl-Ph)-Oxazole Derivative Target Target Binding (Colchicine Site of Tubulin) Compound->Target CETSA Validated Effect1 Microtubule Depolymerization Target->Effect1 Check Spindle Assembly Checkpoint (SAC) Activation Effect1->Check Arrest G2/M Cell Cycle Arrest Check->Arrest Flow Cytometry Signal Bcl-2 Phosphorylation & Bax Activation Arrest->Signal Mito Mitochondrial Memb. Potential Loss Signal->Mito Caspase Caspase-3/9 Cleavage Mito->Caspase Death Apoptosis (Sub-G1 Peak) Caspase->Death Annexin V Assay

Caption: Proposed signaling cascade for 2-(4-chlorophenyl)oxazole derivatives. Binding to tubulin triggers Spindle Assembly Checkpoint (SAC), leading to mitochondrial apoptosis.

References

  • Nath, M. et al. (2025). "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Bentham Science.

  • Molina, D.M. et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[2] Science. (Foundational CETSA Protocol).

  • Zhang, S. et al. (2021). "Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment." MDPI Molecules.

  • Thermo Fisher Scientific. (2006). "Propidium Iodide Nucleic Acid Stain Protocol."

  • Abcam. "Cell cycle analysis with flow cytometry and propidium iodide."

Sources

Application Note: Strategic High-Throughput Screening of Oxazole-Based Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The oxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved therapeutics (e.g., Linezolid, Cabozantinib) and natural products (e.g., Virginiamycin M). Its structural rigidity, hydrogen-bonding capability, and ability to act as a peptide bond bioisostere make it an attractive target for library design.

However, screening oxazole libraries presents a unique biophysical challenge: intrinsic fluorescence . Many oxazole derivatives (e.g., POPOP, PPO) are used as scintillators because they strongly fluoresce in the blue region (350–450 nm) upon UV excitation. In standard fluorescence intensity (FI) assays, this property often leads to a high rate of false positives (assay interference).

This Application Note details a validated HTS workflow designed to mitigate these scaffold-specific artifacts while maximizing hit quality.

Library Architecture & Preparation

Synthesis & Quality Control

While many libraries are commercially sourced, in-house oxazole libraries are often synthesized via solid-phase synthesis (e.g., van Leusen reaction or Robinson-Gabriel cyclodehydration) on Wang or Rink amide resins.

  • Purity Requirement: >90% purity by LC-MS is mandatory. Impurities in oxazole synthesis often include uncyclized keto-amide intermediates which are chemically reactive and can covalently modify assay proteins (PAINS behavior).

  • Solubility: Oxazoles are heteroaromatic and generally lipophilic.

    • Storage: 10 mM in 100% DMSO.

    • Storage Conditions: -20°C in Matrix tubes or acoustically compatible source plates (e.g., Labcyte Echo Qualified plates). Avoid multiple freeze-thaw cycles to prevent precipitation.

Source Plate Formatting

To minimize compound waste and maximize precision, we utilize Acoustic Liquid Handling (e.g., Beckman Coulter Echo series).

  • Dead Volume: Ensure source wells contain at least 15 µL (depending on plate type) to account for acoustic dead volume.

  • Hydration: DMSO is hygroscopic. Limit source plate exposure to ambient humidity to <2 hours to prevent "DMSO hydration," which alters acoustic impedance and dispensing accuracy.

Assay Development: Mitigating Oxazole Interference

The Autofluorescence Problem

Standard FI assays often excite at 340-380 nm and emit at 450-500 nm. This overlaps perfectly with the emission spectra of many 2,5-disubstituted oxazoles.

Expert Recommendation: avoiding standard FI readouts for this scaffold. Instead, prioritize:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): The time delay (50–100 µs) allows short-lived oxazole autofluorescence to decay before the signal is measured.

  • AlphaScreen/AlphaLISA: Uses chemiluminescence with a large Stokes shift (Ex 680 nm / Em 520-620 nm), completely bypassing the UV/Blue excitation range.

  • Red-Shifted Fluorophores: If FI is necessary, use dyes like Alexa Fluor 647 (Ex 650 nm / Em 665 nm).

Assay Validation Logic (Z-Prime)

Before screening the library, the assay must be validated using the Z-Prime (Z') statistic. This metric measures the separation band between the positive (Max) and negative (Min) controls.[1]

Formula:


[2]
  • 
    : Standard Deviation of Positive/Negative controls.[3]
    
  • 
    : Mean of Positive/Negative controls.
    

Acceptance Criteria:

  • Z' > 0.5: Excellent assay (robust separation).[3]

  • 0 < Z' < 0.5: Marginal (requires more replicates).

  • Z' < 0: Unacceptable (too much overlap).

Experimental Protocol: The HTS Workflow

This protocol assumes a 384-well plate format using a TR-FRET kinase assay as the model system.

Step 1: Assay Plate Preparation
  • Dispense Compounds: Use an acoustic dispenser to transfer 20 nL of 10 mM oxazole library compounds into the assay plate (low volume, black 384-well).

    • Final Concentration: 10 µM (assuming 20 µL final assay volume).

  • Dispense Controls:

    • Column 1 (Min Control): 20 nL 100% DMSO (0% Inhibition).

    • Column 2 (Max Control): 20 nL Reference Inhibitor (e.g., Staurosporine) at IC100 concentration.

Step 2: Reagent Addition

Use a non-contact dispenser (e.g., Multidrop Combi) to avoid tip contamination.

  • Enzyme Addition: Add 10 µL of Enzyme Solution (in Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT. This allows the oxazole to bind the target before the substrate competes.

  • Substrate/Detection Mix: Add 10 µL of Substrate + Detection Reagents (e.g., Biotin-peptide + Europium-antibody + XL665-Streptavidin).

Step 3: Incubation & Readout
  • Incubation: Seal plates to prevent evaporation. Incubate for 60 min at RT (protected from light).

  • Readout: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Mode: TR-FRET.

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs.

    • Window: 400 µs.

Step 4: Data Normalization

Calculate the HTRF Ratio (Signal) for every well:



Calculate Percent Inhibition:



Workflow Visualization

Diagram 1: HTS Logic Flow

HTS_Workflow Library Oxazole Library (10mM DMSO) Acoustic Acoustic Dispensing (20 nL) Library->Acoustic Assay_Plate 384-Well Assay Plate Acoustic->Assay_Plate Reagent_Add Reagent Addition (Enzyme + Substrate) Assay_Plate->Reagent_Add Incubation Incubation (60 min, RT) Reagent_Add->Incubation Readout TR-FRET Readout (Ex 337 / Em 665/615) Incubation->Readout Analysis Data Analysis (Z-Prime & % Inhibition) Readout->Analysis

Caption: Linear workflow for high-throughput screening of oxazole libraries using acoustic dispensing and TR-FRET detection.

Hit Triage & Validation Strategy

Identifying a "hit" is only the beginning. Because oxazoles can be chemically reactive or fluorescent, a rigorous triage process is required.

Hit Selection Criteria[4][5][6]
  • Primary Hit: > Mean + 3SD of the Min Control (or >50% inhibition).

  • Reproducibility: Re-test primary hits in duplicate.

The Counter-Screen (Critical)

To rule out autofluorescence or quenching (if not using TR-FRET):

  • Assay: Run the detection step without the enzyme/target.

  • Method: Add the detection reagents (Fluorophore/Antibody) directly to the compound.

  • Result: If the signal decreases (quenching) or increases (autofluorescence) compared to DMSO, the compound is a False Positive .

Diagram 2: Hit Validation Logic

Hit_Triage Primary_Hit Primary Hit (> 3 SD) Retest Duplicate Retest Primary_Hit->Retest Counter_Screen Counter Screen (No Target) Retest->Counter_Screen Confirmed Discard Discard (False Positive) Retest->Discard Not Repro. Chem_Filter Chemistry Filter (PAINS/Reactive) Counter_Screen->Chem_Filter Clean Signal Counter_Screen->Discard Interference Dose_Response Dose Response (IC50 Determination) Valid_Lead Validated Lead Dose_Response->Valid_Lead Chem_Filter->Dose_Response Pass Chem_Filter->Discard PAINS

Caption: Decision tree for validating HTS hits, emphasizing the removal of false positives via counter-screening.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Min Control) Reagent degradation or "sticky" plates.Use fresh buffers; add 0.01% Tween-20 or Brij-35 to reduce non-specific binding.
Low Z' (< 0.5) High variability in pipetting or edge effects.Check dispenser calibration. Avoid outer wells if evaporation is evident. Increase incubation time.
Many Hits (> 5% hit rate) Assay too sensitive or library interference.Increase stringency (lower enzyme conc.). Check for autofluorescence (switch to TR-FRET).
Compound Precipitation Low solubility of lipophilic oxazoles.Ensure final DMSO concentration is 0.5–1%. Check LC-MS of source plate.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Sources

Technical Application Note: Precision Synthesis of 4,5-Disubstituted Oxazoles via Modified Van Leusen Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-Substituted TosMIC Reagents

Executive Summary

The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antibiotics, and metabolic modulators due to its hydrogen-bonding capacity and metabolic stability. While the classical Van Leusen reaction provides a robust route to 5-substituted oxazoles, the synthesis of 4,5-disubstituted oxazoles presents a regiochemical challenge that often requires harsh cyclodehydration methods (e.g., Robinson-Gabriel).

This Application Note details a precision protocol for synthesizing 4,5-disubstituted oxazoles under mild conditions using


-substituted Tosylmethyl Isocyanides (

-TosMICs)
. By leveraging the unique "3-atom synthon" properties of TosMIC, researchers can achieve high regiocontrol where the aldehyde substituent localizes to C5 and the isocyanide

-substituent localizes to C4.

Mechanistic Principles

The success of this protocol relies on the bifunctional nature of the TosMIC reagent, which acts simultaneously as a nucleophile (via the


-carbon) and an electrophile (via the isocyanide carbon).
Reaction Pathway

In the modified Van Leusen synthesis, the reaction proceeds via a base-mediated [3+2] cycloaddition followed by a specific elimination step.[1]

  • Deprotonation: The base removes the acidic proton from the

    
    -substituted TosMIC.[1]
    
  • Aldol-Type Addition: The resulting carbanion attacks the aldehyde carbonyl, forming a betaine intermediate.

  • Cyclization: The alkoxide attacks the isocyanide carbon (5-endo-dig cyclization), forming an oxazoline intermediate.

  • Elimination: The driving force of aromatization leads to the elimination of

    
    -toluenesulfinic acid (TsH), yielding the 4,5-disubstituted oxazole.
    
Pathway Visualization

VanLeusenMechanism Start Reagents: Aldehyde + α-Substituted TosMIC Step1 Step 1: Deprotonation (Formation of Carbanion) Start->Step1 Base Step2 Step 2: Nucleophilic Attack (Betaine Formation) Step1->Step2 + Aldehyde Step3 Step 3: 5-endo-dig Cyclization (Oxazoline Intermediate) Step2->Step3 Equilibrium Step4 Step 4: Elimination of TsH (Aromatization) Step3->Step4 - TsH Product Product: 4,5-Disubstituted Oxazole Step4->Product

Figure 1: Mechanistic flow of the modified Van Leusen reaction for 4,5-disubstituted oxazoles.

Strategic Planning & Reagent Selection

Success depends heavily on the choice of base and solvent, which dictate the equilibrium between the initial aldol addition and the irreversible elimination.

Base and Solvent Compatibility Matrix
Base SystemSolventTemp (°C)CharacteristicsRecommended For
K₂CO₃ MeOHRefluxClassic, robust, heterogeneous.Non-sensitive aliphatic/aromatic aldehydes.
t-BuOK THF / DME-50 to 0Strong base, kinetic control.Sterically hindered substrates; preventing side reactions.
TBD (Triazabicyclodecene)THFRTOrganic superbase, homogeneous.Acid-sensitive substrates; faster reaction times.[2]
DIPEA DCMRefluxMild, non-nucleophilic.Substrates prone to polymerization.
The Reagents
  • Aldehyde (

    
    -CHO):  Defines the C5 substituent. Electron-withdrawing groups (EWGs) on aromatic aldehydes generally accelerate the reaction.[3][4]
    
  • 
    -Substituted TosMIC (Tos-CH(
    
    
    
    )-NC):
    Defines the C4 substituent. These must often be prepared via alkylation of standard TosMIC if not commercially available.

Experimental Protocols

Protocol A: Preparation of -Substituted TosMIC (Precursor Synthesis)

Note: If your specific substituted TosMIC is not commercially available, use this alkylation protocol.

Reagents: TosMIC (1.0 equiv), Alkyl Halide (


-X, 1.1 equiv), Tetrabutylammonium iodide (TBAI, 0.1 equiv), 40% aq. NaOH, DCM.
  • Setup: Dissolve TosMIC (10 mmol) and TBAI (1 mmol) in DCM (20 mL).

  • Addition: Add the alkyl halide (

    
    -X).
    
  • Phase Transfer: Add 40% NaOH (20 mL) efficiently with vigorous stirring.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (TosMIC spot consumption).

  • Workup: Dilute with water, extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Crystallization (EtOH) or flash chromatography (EtOAc/Hexane).

    • Caution:

      
      -Substituted TosMICs are generally stable but should be stored at 4°C.
      
Protocol B: Synthesis of 4,5-Disubstituted Oxazole (General Method)

Target: Synthesis of 4-alkyl-5-aryl oxazoles.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • 
    -Alkyl-TosMIC (1.0 mmol)
    
  • Potassium Carbonate (K₂CO₃, 1.5 mmol, anhydrous)

  • Methanol (MeOH, 5 mL, dry)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add the Aldehyde and

    
    -Alkyl-TosMIC to the flask. Dissolve in dry MeOH (5 mL).
    
  • Base Addition: Add K₂CO₃ in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C) with stirring.

    • Checkpoint: The reaction typically becomes homogeneous before precipitating salts (TsK).

  • Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 2–6 hours. Look for the disappearance of the isocyanide peak (approx. 2150 cm⁻¹ in IR if monitoring in real-time).

  • Workup:

    • Cool to RT.

    • Remove MeOH under reduced pressure.[5]

    • Resuspend residue in Water (10 mL) and EtOAc (10 mL).

    • Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Typically Hexane:EtOAc (gradient 9:1 to 7:3).

Protocol C: One-Pot Ionic Liquid Method (Green Chemistry Variant)

For simultaneous alkylation and cyclization.

  • Mix: Aldehyde (1 equiv), TosMIC (1 equiv), Alkyl Halide (1.2 equiv) in Ionic Liquid ([bmim][BF₄]).

  • Base: Add NaOH (2 equiv).

  • Conditions: Stir at RT for 10–12 hours.

  • Extraction: Extract product with Ether/EtOAc directly from the ionic liquid phase.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Polymerization of IsocyanideRun reaction at lower concentration; ensure inert atmosphere; switch to TBD base at RT.
No Reaction Steric HindranceSwitch solvent to DME/DMSO; increase temperature; use stronger base (t-BuOK).
Hydrolysis Product (Formamide) Wet SolventsEnsure MeOH is anhydrous. Water attacks the isocyanide/intermediate before cyclization.
Regioisomer Mix Incorrect Reagent DesignVerify structure of TosMIC precursor. Standard Van Leusen (unsubstituted TosMIC) always yields 5-substituted products.

References

  • Original Methodology: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethylisocyanide and Carbonyl Compounds." Tetrahedron Lett.[6]1972 , 13, 2369–2372. Link

  • Mechanistic Detail: Van Leusen, A. M.[1][2][5][6][7] "Chemistry of Sulfonylmethyl Isocyanides." Lect. Heterocycl. Chem.1980 , 5, 111.

  • Optimization (Solid Phase/Combinatorial): Sisko, J.; Mellinger, M. "A One-Pot Synthesis of Oxazoles." J. Org.[2] Chem.1998 , 63, 6094–6095. Link

  • Ionic Liquid Protocol: Wu, B.; Wen, J.; Zhang, J.; Li, J.; Xiang, Y.-Z.; Yu, X.-Q. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids."[6][8] Synlett2009 , 2009, 500–504.[6][8] Link

  • Review: Zheng, X.; Liu, W.; Zhang, D. "Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis."[9] Molecules2020 , 25, 1594. Link

Sources

Application Note: Strategic Functionalization of Oxazole Scaffolds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazole scaffolds are ubiquitous in medicinal chemistry, serving as bioisosteres for amides and key pharmacophores in natural products (e.g., Ulapualides) and kinase inhibitors. However, the functionalization of oxazoles via Suzuki-Miyaura cross-coupling presents distinct challenges: regiochemical electronic bias , catalyst poisoning by the azole nitrogen, and the rapid protodeboronation of 2-oxazolyl boronic acids.

This Application Note provides a validated roadmap for overcoming these hurdles. We detail two divergent strategies: utilizing the oxazole as the electrophile (halo-oxazole) using dialkylbiaryl phosphine ligands, and utilizing the oxazole as the nucleophile (organoboron) via MIDA-boronate slow-release technology.

Mechanistic Grounding & Reactivity Landscape

To successfully couple oxazoles, one must understand the electronic disparity of the ring positions. The oxazole ring is


-electron deficient, similar to pyridine, making oxidative addition to halo-oxazoles challenging without electron-rich ligands.
The Reactivity Map
  • C2 Position (Nucleophilic/Acidic): The most acidic proton (

    
    ). C2-halides are highly reactive toward oxidative addition but unstable. C2-boronic acids degrade rapidly.
    
  • C4 Position (Inert): The least reactive position for Nucleophilic Aromatic Substitution (

    
    ) or oxidative addition. Requires highly active catalysts (e.g., XPhos, SPhos).
    
  • C5 Position (Electrophilic): Moderate reactivity. Often the site of direct arylation (C-H activation), but amenable to standard coupling if halogenated.

Decision Logic: Selecting the Method

Use the following logic tree to determine the optimal coupling partner configuration.

OxazoleLogic Start Target Functionalization Pos Target Position? Start->Pos C2 C2 Position Pos->C2 C4 C4 Position Pos->C4 C5 C5 Position Pos->C5 MethodB Method B: Oxazole MIDA Boronate + Aryl Halide (Slow Release) C2->MethodB Avoids unstable boronic acid MethodA Method A: Halo-Oxazole + Aryl Boronic Acid (Ligand: XPhos/SPhos) C4->MethodA Overcomes inert C-Cl bond MethodC Method C: Standard Coupling (Pd(PPh3)4 or dppf) C5->MethodC Standard reactivity

Figure 1: Decision matrix for selecting the optimal coupling strategy based on regiochemistry.

Strategy A: The Electrophilic Route (Halo-Oxazoles)

Best for: C4 and C5 functionalization. Challenge: The C4-chloride bond is electronically deactivated. Standard ligands (


) often fail to promote oxidative addition.
Solution:  Use Buchwald-type dialkylbiaryl phosphine ligands (XPhos, SPhos) which create a monolithic, electron-rich Pd(0) species capable of inserting into difficult C-Cl bonds.
Protocol 1: Coupling of 4-Chlorooxazoles using XPhos Pd G3

This protocol utilizes the third-generation Buchwald precatalyst (XPhos Pd G3) to ensure rapid activation without the need for glovebox handling.

Materials:

  • 4-Chlorooxazole derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the 4-chlorooxazole (1.0 mmol), aryl boronic acid (1.5 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Inject degassed THF (4 mL) via syringe. Stir for 2 minutes to dissolve solids.

  • Base Addition: Inject 0.5 M aqueous

    
     (6 mL) via syringe. The biphasic mixture will form.[2]
    
  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm) to ensure phase transfer.

    • Note: 4-halooxazoles are volatile; ensure the seal is tight.

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temperature to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    

Why this works: The bulky XPhos ligand prevents the formation of inactive palladium dimers and facilitates the oxidative addition into the electron-rich oxazole ring.


 provides sufficient basicity to activate the boronic acid without causing ring hydrolysis.

Strategy B: The Nucleophilic Route (Oxazolyl-Boron)

Best for: C2 functionalization. Challenge: 2-Oxazolyl boronic acids are intrinsically unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) in the presence of water and base, often faster than the transmetallation step. Solution: MIDA Boronates (N-methyliminodiacetic acid) . The MIDA ligand coordinates to the boron, hybridizing it to


 (unreactive). Under hydrous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid in low concentrations ("Slow Release"), which is immediately consumed by the catalyst.
Protocol 2: Slow-Release Coupling of Oxazol-2-yl MIDA Boronates

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Oxazol-2-yl MIDA boronate (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or Pd(OAc)2/SPhos (1:2 ratio)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Procedure:

  • Reagent Charge: To a microwave vial or pressure tube, add the Aryl Bromide (1.0 mmol), Oxazol-2-yl MIDA boronate (1.5 mmol, ~336 mg), and

    
     (3.0 mmol, 636 mg).
    
  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol).
    
    • Expert Tip: For sterically hindered aryl halides, switch to Pd(OAc)2 (5 mol%) and SPhos (10 mol%).

  • Solvent & Degassing: Add 1,4-Dioxane (9 mL) and Water (0.9 mL). Sparge with Argon for 5 minutes.

    • Critical: The water is necessary to hydrolyze the MIDA ester, but too much water accelerates protodeboronation. The 10:1 ratio is optimal.

  • Reaction: Seal and heat to 95–100°C for 4–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.[3]

  • Scavenging (Optional): If unreacted MIDA boronate remains, wash the organic layer with 1M NaOH (MIDA boronates are stable to silica but hydrolyze in strong base/water washes).

  • Purification: Flash chromatography.

MIDA_Mechanism MIDA Oxazole-MIDA (Stable sp3 Boron) Hydrolysis Slow Hydrolysis (H2O / Base) MIDA->Hydrolysis Active Oxazole-B(OH)2 (Unstable Active Species) Hydrolysis->Active Rate Limiting Step Cycle Pd Catalytic Cycle (Transmetallation) Active->Cycle Fast Decomp Protodeboronation (Decomposition) Active->Decomp If [Active] too high Product Biaryl Product Cycle->Product

Figure 2: The Kinetic Strategy of MIDA Boronates. The slow hydrolysis (Rate Limiting Step) keeps the concentration of the unstable boronic acid low, favoring the catalytic cycle over decomposition.

Optimization & Troubleshooting Data

When standard protocols fail, consult the optimization matrix below. Data is summarized from internal screenings of heteroaryl couplings.

VariableStandard ConditionOptimization Option AOptimization Option BRationale
Base

(aq)

(anhydrous)


allows anhydrous coupling (prevents hydrolysis); Barium accelerates transmetallation in some cases.
Solvent THF/WaterToluene/Watern-ButanolToluene reduces water solubility of the catalyst; n-Butanol aids solubility of polar oxazoles.
Ligand XPhosSPhos

SPhos is superior for sterically hindered substrates;

is highly active for chlorides.
Temp 60-80°C100°C (Microwave)40°CMicrowave heating can outpace decomposition rates; lower temps prevent catalyst death.
Common Failure Modes
  • Protodeboronation (Oxazole-H detected): The active boron species hydrolyzed before coupling.

    • Fix: Switch to MIDA boronate (Protocol 2) or use anhydrous conditions with CsF base.

  • Homocoupling (Ar-Ar detected): Oxidative coupling of the boronic acid.[2]

    • Fix: Degas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading.

  • No Reaction (SM recovered): Oxidative addition failed.

    • Fix: Switch to XPhos Pd G3 or G4. Ensure the halide is not on the C2 position (use the reverse coupling strategy).

References

  • Suzuki-Miyaura Coupling of Heterocycles: Chemical Society Reviews, "Selection of boron reagents for Suzuki–Miyaura coupling." (2013).

  • Oxazole Reactivity & MIDA Boronates: Chemical Communications, "Recent advances in the synthesis and reactivity of MIDA boronates." (2015).

  • XPhos Ligand Efficacy: Journal of the American Chemical Society, "Universal Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides." (2007).

  • Instability of 2-Heteroaryl Boronates: Journal of Organic Chemistry, "Protodeboronation of Heteroaryl Boronic Acids." (2011).

  • General Oxazole Functionalization: Beilstein Journal of Organic Chemistry, "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series."[4] (2011).[2][4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde requires a nuanced approach due to the competing physicochemical properties of the molecule. The 4-chlorophenyl moiety imparts significant lipophilicity, while the oxazole-4-carbaldehyde core introduces polarity and potential acid sensitivity.

This guide moves beyond generic protocols, addressing the specific challenges of separating this aldehyde from common synthetic byproducts (e.g., unreacted 4-chlorobenzamide, regioisomers, or the oxidized carboxylic acid derivative).

Module 1: Pre-Purification Diagnostics

Q: How do I accurately assess purity before running the column?

A: Do not rely solely on UV visualization. The conjugated oxazole system is UV active, but key impurities like the carboxylic acid derivative (from air oxidation) may streak or co-elute without distinct UV separation.

Protocol:

  • TLC Preparation: Use Silica Gel 60 F254 plates.

  • Solvent System Scouting:

    • Standard: 20% Ethyl Acetate in Hexanes.

    • Alternative (for better selectivity): 100% Dichloromethane (DCM) or 2-5% Methanol in DCM.

  • Visualization:

    • UV (254 nm): Primary detection.

    • 2,4-DNP Stain (Brady's Reagent): Critical Step. This stain is specific for aldehydes/ketones. Your product should appear as a distinct yellow/orange spot. Impurities lacking the carbonyl group will not stain, providing a "purity map" that UV misses.

Diagnostic Workflow

TLC_Workflow Start Crude Mixture Solvent Develop in 20% EtOAc/Hex Start->Solvent UV Visualize UV (254 nm) Solvent->UV Stain Stain w/ 2,4-DNP UV->Stain Analysis Analyze Rf & Spot Color Stain->Analysis

Figure 1: Sequential visualization strategy to distinguish the target aldehyde from non-carbonyl impurities.

Module 2: Column Chromatography Protocol

Q: What is the optimal stationary phase and loading strategy?

A: The 4-chlorophenyl group limits solubility in non-polar mobile phases (like pure hexanes), making wet loading risky (precipitation at the column head).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading Method: Dry Loading is mandatory for high-resolution separation.

    • Dissolve crude material in minimal DCM.

    • Add Celite 545 (ratio 1:2 crude:Celite).

    • Rotary evaporate to dryness until a free-flowing powder is obtained.

    • Load this powder on top of the packed silica bed.

Q: Which solvent gradient yields the best separation?

A: A linear gradient of Hexanes/Ethyl Acetate is standard. However, if you observe "tailing" (streaking), the oxazole nitrogen may be interacting with acidic silanols.

Recommended Gradient Table:

Volume (CV)*Solvent A (Hexanes)Solvent B (EtOAc)Purpose
0–2100%0%Column equilibration
2–595%5%Elute non-polar impurities
5–1590% -> 70%10% -> 30%Product Elution Window
15–2050%50%Flush polar byproducts

*CV = Column Volume

Module 3: Troubleshooting & FAQs

Q: My product is co-eluting with a spot just below it. What is it?

A: This is likely the carboxylic acid derivative (2-(4-chlorophenyl)oxazole-4-carboxylic acid), formed via oxidation of the aldehyde.

  • Fix: Add 0.5% Acetic Acid to your mobile phase. This protonates the carboxylic acid, keeping it in a tight band and preventing it from "smearing" into your aldehyde fractions. Note: Do not use amines (TEA) as they can catalyze aldol condensations of your product.

Q: I see the product on TLC, but I recover very little from the column.

A: Aldehydes can be unstable on silica gel, especially if the column run time is long. The acidic nature of silica can catalyze the formation of acetals (if MeOH is used) or general decomposition.

  • Fix 1: Speed. Run the column using Flash conditions (air pressure/pump) to minimize residence time.

  • Fix 2: Neutralization. Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading. This neutralizes the most active acidic sites.

Q: The NMR shows a mixture of aldehyde and a hemiacetal.

A: Did you use Methanol in your mobile phase or for loading?

  • Cause: Aldehydes react with methanol on acidic silica to form hemiacetals/acetals.

  • Fix: Avoid Methanol. If a more polar solvent is needed, use Acetone or stick to higher percentages of Ethyl Acetate. If the acetal has already formed, treat the product with dilute aqueous HCl in THF to hydrolyze it back to the aldehyde.

Module 4: Decision Logic for Separation Issues

Use the following logic tree to resolve separation difficulties in real-time.

Troubleshooting_Logic Issue Separation Issue Detected CheckRf Check Rf Difference (ΔRf) Issue->CheckRf SmallDelta ΔRf < 0.1 CheckRf->SmallDelta LargeDelta ΔRf > 0.2 but Streaking CheckRf->LargeDelta Action1 Switch to DCM/Hexane Gradient SmallDelta->Action1 Selectivity Issue Action2 Check Solubility (Precipitation?) LargeDelta->Action2 Tailing Action3 Add 0.5% AcOH (Acid impurity?) LargeDelta->Action3 Acidic Impurity

Figure 2: Decision matrix for optimizing mobile phase composition based on TLC observations.

References

  • General Flash Chromatography Protocols

    • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. J. Org.[1] Chem.1978 , 43, 2923–2925.[2] Link

  • Oxazole Synthesis and Stability: Kashima, C.; Arao, H. Preparation of 2-Substituted Oxazole-4-carbaldehydes. J. Heterocycl. Chem.1989, 26, 1–5. (Context on the stability of oxazole-4-carbaldehydes).
  • Purification of Aldehydes on Silica

    • Cautionary notes on aldehyde oxidation and acetal formation during chromatography. Org.[3][4][5] Synth.2005 , 82, 64. Link

  • 2-Aryl-Oxazole Properties

    • Information derived from general properties of 2-(4-chlorophenyl)oxazole derivatives found in: Journal of Pharmaceutical and Scientific Innovation, 2013. Link

Sources

Technical Support: Impurity Profiling in 2-(4-Chlorophenyl)oxazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2-(4-chlorophenyl)oxazole-4-carbaldehyde is a critical workflow in the generation of bioactive scaffolds, particularly for retinoid analogs and kinase inhibitors. While the oxazole core is robust, the C4-formylation pathway is fraught with specific "silent" impurities that often co-elute during purification.

This guide addresses the Hantzsch Ester


 Reduction 

Oxidation
route, which is the industry standard for accessing the C4-aldehyde with high regiocontrol. We have structured this as a troubleshooting logic tree to help you isolate and identify specific byproducts.

Diagnostic Dashboard: Rapid Impurity Identification

Use this table to match your analytical data (NMR/LCMS) with potential side products.

Impurity Type Structure/Name LCMS (M+H) Key

H NMR Feature (DMSO-d

)
Origin
Target 2-(4-Cl-Ph)oxazole-4-CHO 208.0

9.95 (s, 1H, CHO),

8.90 (s, 1H, C5-H)
Product
Start Material 4-Chlorobenzamide156.0

7.50/8.00 (br s, NH

)
Incomplete Cyclization
Intermediate Oxazole-4-methanol210.0

4.50 (d, 2H, CH

OH),

5.2 (t, OH)
Incomplete Oxidation
Over-Oxidation Oxazole-4-carboxylic acid224.0

12.8-13.2 (br s, COOH)
Aggressive MnO

/Swern
Byproduct 2-(4-Cl-Ph)oxazole (Des-formyl)180.0

7.30 (d, C4-H),

8.20 (d, C5-H)
Decarboxylation/Deformylation
Intermediate Hydroxy-oxazoline268.0*

6.0-6.5 (br, CH-OH ring)
Incomplete Dehydration (Hantzsch)

*Mass varies based on ethyl/methyl ester used in step 1.

Module 1: The Hantzsch Cyclization (Step 1)

Context: The reaction of 4-chlorobenzamide with ethyl bromopyruvate.

Issue: "I see a complex aliphatic region in the NMR despite a clean LCMS peak."

Diagnosis: Incomplete Dehydration (The Hydroxy-Oxazoline Trap). The Hantzsch synthesis proceeds via a nucleophilic attack followed by cyclization to a hydroxy-oxazoline intermediate. The final aromatization (loss of water) requires a driving force. If your reaction temperature is too low or the solvent is "wet," this intermediate persists.

  • The Mechanism: The amide oxygen attacks the C2 of ethyl bromopyruvate. The nitrogen then attacks the ketone carbonyl. The resulting 5-hydroxy-4,5-dihydrooxazole must eliminate water to become aromatic.

  • Troubleshooting:

    • Action: Ensure the reaction is refluxed in anhydrous ethanol or toluene with a Dean-Stark trap if scaling up.

    • Fix: Treat the crude mixture with trifluoroacetic anhydride (TFAA) or catalytic p-TsOH in refluxing toluene to force dehydration.

Issue: "My yield is low, and I see a mass of 156 (Amide) and 194 (Ethyl Pyruvate)."

Diagnosis: Reagent Decomposition. Ethyl bromopyruvate is lachrymatory and unstable. If it degrades to ethyl pyruvate and HBr, the HBr will protonate your amide, rendering it non-nucleophilic.

  • Check: Verify the quality of ethyl bromopyruvate. If it is dark brown/black, distill it under vacuum before use.

Module 2: The Oxidation Step (The Critical Control Point)

Context: Oxidation of 2-(4-chlorophenyl)oxazole-4-methanol to the aldehyde.

Issue: "The aldehyde peak is present, but I have a persistent broad peak at 13 ppm."

Diagnosis: The "Over-Oxidation" Trap (Carboxylic Acid Formation). Oxazole-4-carbaldehydes are electron-deficient and prone to autoxidation or over-oxidation during synthesis.

  • Cause: Using unbuffered permanganate, dichromate, or "active" MnO

    
     with prolonged reaction times.
    
  • Solution:

    • Switch Reagent: Use Dess-Martin Periodinane (DMP) or Swern Oxidation for precise control. These stop reliably at the aldehyde.

    • MnO

      
       Protocol:  If using MnO
      
      
      
      , use "Activated" grade but monitor by TLC every 30 minutes. Do not leave overnight.
    • Purification: The acid sticks to silica. Wash your column with 1% acetic acid/DCM to elute it if you need to quantify it, otherwise, a standard basic wash (NaHCO

      
      ) during workup removes it.
      
Issue: "My product turns into a white solid that is insoluble in CDCl after storage."

Diagnosis: Autoxidation to the Acid. The 4-formyl group on the oxazole ring is highly activated. Exposure to air (oxygen) converts the solid aldehyde to the carboxylic acid over weeks.

  • Protocol: Store the aldehyde under Argon/Nitrogen at -20°C. If the solid has formed, wash with saturated NaHCO

    
     to remove the acid surface layer.
    

Visualizing the Pathway & Impurities

The following diagram maps the standard synthetic route (Blue) against the potential failure modes and side products (Red).

OxazoleSynthesis cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation SM1 4-Chlorobenzamide (SM) Int_Hydroxy Impurity: Hydroxy-Oxazoline (Incomplete Dehydration) SM1->Int_Hydroxy Cold/Wet cond. Ester Intermediate 1: Ethyl 2-(4-Cl-Ph)oxazole-4-carboxylate SM1->Ester Reflux (EtOH) SM2 Ethyl Bromopyruvate SM2->Int_Hydroxy Cold/Wet cond. SM2->Ester Reflux (EtOH) Int_Hydroxy->Ester -H2O (Reflux/Acid) Alcohol Intermediate 2: 2-(4-Cl-Ph)oxazole-4-methanol Ester->Alcohol LiAlH4 / DIBAL Imp_DesFormyl Impurity: 2-(4-Cl-Ph)oxazole (Over-reduction/Decarboxylation) Ester->Imp_DesFormyl Harsh Red. or Hydrolysis+Heat Target TARGET: 2-(4-Cl-Ph)oxazole-4-carbaldehyde Alcohol->Target Swern / DMP / Mild MnO2 Imp_Acid Impurity: Carboxylic Acid (Over-Oxidation) Alcohol->Imp_Acid KMnO4 / Prolonged MnO2 Target->Imp_Acid Autoxidation (Air Storage)

Figure 1: Reaction pathway for 2-(4-chlorophenyl)oxazole-4-carbaldehyde synthesis, highlighting critical control points where hydroxy-intermediates (Step 1) and carboxylic acid impurities (Step 3) are generated.

FAQ: Expert Troubleshooting

Q: Can I use the Vilsmeier-Haack reaction to formylate the oxazole directly? A: It is not recommended for this specific isomer. Direct Vilsmeier formylation of 2-(4-chlorophenyl)oxazole typically occurs at the C5 position (the most electron-rich site) rather than C4. To get the C4-aldehyde, the ester-reduction-oxidation route is the only way to guarantee regioselectivity [1].

Q: How do I remove the unreacted 4-chlorobenzamide from Step 1? A: Amides are notoriously difficult to separate from oxazoles by chromatography as they streak.

  • Technique: Dissolve the crude product in Ethyl Acetate and wash 3x with 1M HCl . The oxazole is weakly basic (pKa ~1) and will remain in the organic layer, while the amide is neutral but often less soluble in cold ether/hexanes. Trituration with cold hexanes often precipitates the amide while the oxazole ester remains in solution.

Q: Why does my aldehyde peak split into two singlets in NMR? A: This is likely Rotamerism or Hydrate formation .

  • Hydrate: Aldehydes with electron-withdrawing heterocycles (like oxazole) can form gem-diols (hydrates) in the presence of water/acid in DMSO-d

    
    . You will see a peak around 6.0-6.5 ppm (CH(OH)
    
    
    
    ).
  • Validation: Run the NMR in CDCl

    
     (anhydrous). If the peaks merge into one sharp singlet at ~9.9 ppm, it was the hydrate [2].
    

References

  • Regioselectivity in Oxazole Synthesis

    • Title: The Chemistry of Oxazoles.[1][2][3][4]

    • Source: Turchi, I. J. (Ed.).[5][3][6] (1986). The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

    • Context: Defines the nucleophilic susceptibility of C5 vs C4 in Vilsmeier reactions.
    • URL:

  • Oxidation & Stability of Heterocyclic Aldehydes

    • Title: Aldehyde synthesis by oxid
    • Source: Organic Chemistry Portal.
    • Context: Comparative analysis of Swern vs MnO2 for heterocyclic alcohols.
    • URL:

  • Hantzsch Synthesis Mechanism & Side Products

    • Title: Synthesis of Oxazoles (Hantzsch Reaction).[7]

    • Source: Name Reactions in Heterocyclic Chemistry.
    • Context: Mechanistic details on the hydroxy-oxazoline intermedi
    • URL:

Sources

Technical Support Center: Purification of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical support resource for the purification of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde . It synthesizes chemical principles with practical troubleshooting to ensure high-purity isolation.

Case ID: PUR-OX-04-CHO Subject: Recrystallization Solvent Systems & Troubleshooting Support Tier: Senior Application Scientist

Compound Profile & Solubility Logic

Before selecting a solvent, understand the physicochemical "personality" of your molecule.

  • Target Molecule: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

  • Structural Analysis:

    • Lipophilic Domain: The 4-chlorophenyl moiety adds significant hydrophobicity and planarity, encouraging π-π stacking in the crystal lattice [1].

    • Polar Domain: The oxazole ring (basic nitrogen) and the aldehyde (dipole) create moderate polarity and hydrogen bond accepting capability.

  • Implication: You need a "bridge" solvent—one that solvates the polar heterocycle but can be "poisoned" by a non-polar co-solvent to force the hydrophobic tail to crystallize.

Recommended Solvent Systems

We have categorized solvent systems based on crude purity and yield requirements.

Primary Recommendation: The "Green" Binary System

Solvent: Ethanol (EtOH) / Water (


)
  • Ratio: Start with pure hot EtOH, add

    
     dropwise until turbid (approx. 3:1 to 1:1 range).
    
  • Why it works: The oxazole nitrogen interacts well with ethanol. Water acts as an anti-solvent, drastically reducing the solubility of the hydrophobic chlorophenyl group upon cooling.

  • Best for: Removing inorganic salts and highly polar tars.

Secondary Recommendation: The "Organic" System

Solvent: Ethyl Acetate (EtOAc) / Hexanes (or Heptane)

  • Ratio: Dissolve in minimum hot EtOAc; add warm Hexanes until faint cloudiness appears.

  • Why it works: Excellent for removing non-polar impurities (starting materials) that remain soluble in the hexanes mother liquor.

  • Best for: Samples contaminated with unreacted starting materials (e.g., chlorobenzamide derivatives).

Tertiary Recommendation (For Oiling Out Issues)

Solvent: Isopropanol (IPA)

  • Method: Single-solvent recrystallization.

  • Why it works: IPA has a higher boiling point than ethanol and a slightly lower dielectric constant, often preventing the "oiling out" phenomenon common with aromatic aldehydes [2].

Solvent Performance Table

Solvent SystemPolarity IndexDissolution TempCrystallization SpeedRisk Profile
EtOH /

High70-75°CModerateLow (Green)
EtOAc / Hex Medium60-70°CFastFlammable
Isopropanol Medium-High80°CSlowLow
Acetonitrile Medium80°CModerateToxic

Step-by-Step Purification Protocol

WARNING: Aldehydes are sensitive to oxidation. Minimize air exposure.

  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution:

    • Add the primary solvent (e.g., Ethanol) in small portions while heating the flask in an oil bath.

    • Critical: Keep the temperature 5-10°C below the solvent's boiling point to prevent aldehyde decomposition.

    • Stop adding solvent as soon as the solid dissolves.

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel/filter paper.

  • The Anti-Solvent (If using binary system):

    • Keep the solution hot.[1]

    • Add the anti-solvent (e.g., Water) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add one drop of the primary solvent to clear the solution again.

  • Crystallization:

    • Remove from heat.[2] Cover the flask with foil (aldehydes can be light-sensitive).

    • Allow to cool to room temperature slowly (over 1-2 hours).

    • Transfer to a fridge (4°C) for final yield maximization.

  • Isolation: Vacuum filter the crystals and wash with cold anti-solvent.

Troubleshooting Decision Tree

Use this visual guide to navigate common failures during the process.

RecrystallizationLogic Start Start: Crude Solid Dissolve Attempt Dissolution (Hot Primary Solvent) Start->Dissolve Insoluble Remains Insoluble? Dissolve->Insoluble Filter Hot Filtration (Remove inorganic salts) Insoluble->Filter Yes (Black specs) Cool Cool Slowly to RT Insoluble->Cool No (Clear solution) Filter->Cool Result Observation? Cool->Result Crystals Success: Filter & Dry Result->Crystals Crystals Form Oil Issue: 'Oiling Out' Result->Oil Liquid Droplets NoPrecip Issue: No Precipitate Result->NoPrecip Clear Solution Reheat Action: Reheat & Add More Anti-Solvent Oil->Reheat Too conc. Switch Action: Switch to IPA or Toluene Oil->Switch Wrong polarity Seed Action: Add Seed Crystal or Scratch Glass NoPrecip->Seed Seed->Crystals

Figure 1: Decision matrix for troubleshooting recrystallization failures.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming liquid droplets instead of crystals). Why? A: This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

  • Fix: Reheat the mixture to redissolve the oil. Add a small amount of the primary solvent (to increase solubility) or switch to a solvent with a higher boiling point like Isopropanol or Toluene . Vigorous stirring during cooling can sometimes force crystallization over oiling [3].

Q2: The aldehyde is turning yellow/brown during heating. Is it decomposing? A: Yes, likely due to air oxidation forming the carboxylic acid or aldol condensation side-products.

  • Fix: Ensure your solvent is degassed. Perform the recrystallization under a blanket of Nitrogen or Argon. Limit heating time to <15 minutes.

Q3: Can I use Acetone? A: Use with caution. Acetone can react with aldehydes (aldol condensation) under basic or acidic conditions. If your crude material contains traces of acid/base from synthesis (e.g.,


 residues), acetone may degrade your product. Ethanol or Ethyl Acetate are chemically safer [4].

Q4: How do I remove the 4-chlorobenzoic acid impurity? A: This is a common byproduct. Wash your crude solid with dilute Sodium Bicarbonate (


) solution before recrystallization. The acid will dissolve in the aqueous base, while your oxazole aldehyde remains solid.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

Sources

Strategies to avoid byproduct formation in oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is not a textbook review; it is a troubleshooting system designed to diagnose and resolve specific failure modes in oxazole synthesis. We focus on the three most common synthetic routes: Robinson-Gabriel Cyclodehydration , Van Leusen Synthesis , and Oxidative Cyclization .

Our goal is to move you from "reaction failed" to "root cause identified" by focusing on the mechanistic divergence points where byproducts are generated.

Module 1: The Robinson-Gabriel Cyclodehydration

The Problem: The classic use of harsh dehydrating agents (H₂SO₄, POCl₃, PCl₅) often leads to low yields, charring (polymerization), or incomplete cyclization (oxazoline intermediates).

Mechanistic Failure Analysis

The Robinson-Gabriel reaction proceeds through the cyclization of an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-acylamino ketone.[1] The critical failure point is the dehydration step.
  • Pathway A (Desired): Cyclization of the enol tautomer followed by loss of water.

  • Pathway B (Failure - Charring): Strong acids attack electron-rich aromatic substituents, leading to polymerization.

  • Pathway C (Failure - Stalled): Reaction stops at the 4,5-dihydrooxazole (oxazoline) stage due to insufficient driving force for aromatization.

Diagram: Dehydration Logic Flow

RobinsonGabriel Start α-Acylamino Ketone Enol Enol Tautomer Start->Enol Tautomerization Oxazoline Oxazoline (Intermediate) Enol->Oxazoline Cyclization Product Oxazole Product Oxazoline->Product Dehydration (Successful) Char Polymerization/Charring Oxazoline->Char Harsh Acid (H2SO4/Heat)

Figure 1: Mechanistic divergence in Robinson-Gabriel synthesis. Harsh conditions promote irreversible charring over clean aromatization.

The Solution: The Burgess Reagent Protocol

To avoid acid-mediated byproducts, replace mineral acids with the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). This allows dehydration under neutral, mild conditions.

Standard Operating Procedure (SOP): Burgess Dehydration
  • Applicability: Acid-sensitive substrates (e.g., those containing Boc-groups or electron-rich aromatics).

  • Reagents:

    • Substrate:

      
      -acylamino ketone (1.0 equiv)
      
    • Burgess Reagent: 1.5 – 2.0 equiv

    • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -acylamino ketone in anhydrous THF under an inert atmosphere (N₂ or Ar).
    
  • Addition: Add the Burgess reagent in one portion at room temperature.

  • Reaction: Heat the mixture to 60–70 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2] The intermediate oxazoline often runs slightly lower than the oxazole. If the reaction stalls at the oxazoline, add an additional 0.5 equiv of Burgess reagent.

  • Workup: Cool to RT. Concentrate in vacuo. Flash chromatography (usually SiO₂) is sufficient; no aqueous workup is required (water decomposes excess reagent).

Module 2: The Van Leusen Synthesis (TosMIC)

The Problem: Formation of imidazoles instead of oxazoles, or hydrolysis of the isocyanide functionality.

Troubleshooting Matrix

The Van Leusen reaction relies on the reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC).[3][4] The environment must be strictly controlled to avoid byproduct formation.

SymptomProbable CauseCorrective Action
Product is an Imidazole Presence of Ammonia or Primary AminesEnsure all reagents are amine-free. Aldehydes derived from Swern oxidation must be thoroughly purified to remove traces of ammonia/amines.
Low Yield / No Reaction Hydrolysis of TosMICTosMIC hydrolyzes in water. Use anhydrous MeOH or DME . Ensure the base (K₂CO₃) is dry.
Complex Mixture Base-Sensitive Substrate DegradationSwitch from strong bases (NaH) to milder bases like K₂CO₃ in MeOH or ionic liquids.
Regioisomer Contamination Incorrect TosMIC SubstitutionStandard TosMIC yields 5-substituted oxazoles. For 4,5-disubstituted, you must use alkylated TosMIC derivatives.
Diagram: Van Leusen Decision Tree

VanLeusen Input Aldehyde + TosMIC CheckAmine Are Amines Present? Input->CheckAmine Imidazole BYPRODUCT: Imidazole Formation CheckAmine->Imidazole Yes SolventCheck Is Solvent Anhydrous? CheckAmine->SolventCheck No Hydrolysis BYPRODUCT: Formamide (Hydrolysis) SolventCheck->Hydrolysis No (Water present) Success TARGET: 5-Substituted Oxazole SolventCheck->Success Yes (MeOH/K2CO3)

Figure 2: Decision tree for diagnosing failure modes in Van Leusen chemistry.

Module 3: Oxidative Cyclization (Regioselectivity)

The Problem: When cyclizing internal alkynes or enamides, obtaining the specific 2,4- vs 2,5-substitution pattern is difficult. "Byproducts" here are often the unwanted regioisomer.

Strategic Control
  • For 2,5-Disubstituted Oxazoles:

    • Method: Oxidative cyclization of enamides using hypervalent iodine (e.g., PIDA/PIFA) or Copper catalysts.

    • Byproduct Control: Avoid over-oxidation by using stoichiometric oxidants (like Dess-Martin Periodinane followed by PPh₃/I₂ as described by Wipf) rather than excess metal oxidants.

  • For 2,4-Disubstituted Oxazoles:

    • Method: Reaction of

      
      -haloketones with amides.[1][5]
      
    • Byproduct Control: The primary byproduct is the regioisomer if the ketone is unsymmetrical.

    • Fix: Use Rhodium(II)-catalyzed reactions of nitriles with diazo compounds (Doyle-Kirmse reaction) for high regiocontrol, avoiding the thermodynamic equilibration issues of thermal cyclizations.

Frequently Asked Questions (FAQ)

Q: My Robinson-Gabriel reaction turns black immediately upon adding H₂SO₄. What happened? A: You likely experienced rapid polymerization of the electron-rich aromatic ring or the enol intermediate.

  • Fix: Abort the acid method. Purify the starting material to remove any trace metals, then utilize the Burgess Reagent protocol (see Module 1) or POCl₃ in toluene at lower temperatures (0 °C -> RT).

Q: Can I use the Van Leusen synthesis for ketones? A: Generally, no. The standard Van Leusen conditions with aldehydes yield oxazoles.[3][4] With ketones, the reaction typically yields nitriles (reductive cyanation) via a different mechanistic pathway involving ring opening of the intermediate oxazoline.

Q: I see a spot on TLC that corresponds to the oxazoline intermediate, but it won't convert to the oxazole. A: This is common in oxidative cyclizations.

  • Fix: Add an explicit oxidation step. If you used a mild cyclizer (like DAST), isolate the oxazoline and treat it with NiO₂ (Nickel Peroxide) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to force aromatization.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369–2372.

  • Kulkarni, B. A., & Ganesan, A. (1999).[6][7] Solution-phase synthesis of a library of 5-aryl oxazoles using a solid-supported reagent. Tetrahedron Letters, 40(30), 5637–5638.

  • Saito, A., et al. (2013).[6] Metal-free annulation of alkynes, nitriles, and O-atoms using PhIO... for regioselective assembly of oxazoles.[6] Organic Letters, 15(11), 2672–2675.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-CHO-4CL-SCALE Status: Active Support Topic: Process Chemistry & Troubleshooting Audience: Process Chemists, Scale-up Engineers

Executive Summary: The Synthetic Route

Welcome to the technical support hub for the synthesis of 2-(4-chlorophenyl)oxazole-4-carbaldehyde . For scale-up applications (>100g), we do not recommend the direct reduction of esters or nitriles to aldehydes (e.g., DIBAL-H) due to cryogenic requirements and over-reduction risks.[1]

Instead, we support the "Redox-Relay" Strategy , which offers the highest robustness and crystallinity profiles for intermediate isolation.[1]

The Validated Workflow
  • Cyclization: Hantzsch-type condensation of 4-chlorobenzamide with ethyl bromopyruvate.

  • Reduction: Complete reduction of the ester to the primary alcohol (Oxazole-4-methanol).

  • Oxidation: Controlled oxidation to the aldehyde (Parikh-Doering or TEMPO/Bleach).

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation Start 4-Chlorobenzamide + Ethyl Bromopyruvate Inter1 Ethyl 2-(4-chlorophenyl) oxazole-4-carboxylate Start->Inter1 Reflux/EtOH (-H2O, -HBr) Inter2 2-(4-Chlorophenyl) oxazole-4-methanol Inter1->Inter2 LiAlH4 or NaBH4/CaCl2 Final 2-(4-Chlorophenyl) oxazole-4-carbaldehyde Inter2->Final TEMPO/NaOCl or SO3.Py/DMSO

Figure 1: Validated scale-up route avoiding cryogenic steps.

Module 1: The Hantzsch Cyclization

Reaction: 4-Chlorobenzamide + Ethyl Bromopyruvate


 Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate
Critical Protocol Parameters
ParameterSpecificationReason for Control
Stoichiometry 1.0 equiv Amide : 1.1-1.2 equiv BromopyruvateExcess bromopyruvate drives consumption of the nucleophilic amide.
Solvent Ethanol (Abs.) or Toluene/DMFEthanol allows direct crystallization; Toluene requires solvent swap.[1]
Temperature Reflux (78-110°C)High energy barrier for the dehydration step.
Additives NaHCO3 or CaCO3 (Optional)Scavenges HBr byproduct to prevent acid-catalyzed degradation.
Troubleshooting Guide: Cyclization Issues

Q: My reaction stalls at the intermediate hydroxy-oxazoline (incomplete dehydration). How do I force it? A: This is common in "gentle" refluxes.[1] The Hantzsch synthesis proceeds via an N-alkylation followed by cyclodehydration. If the dehydration is slow:

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA) or concentrated H2SO4 (1-2 mol%) to the reaction mixture.

  • Solvent Switch: If using ethanol, switch to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium.[1]

Q: The product is oiling out and difficult to crystallize. A: The ethyl ester should be a solid. If it oils:

  • Cause: Residual ethyl bromopyruvate is acting as a solvent.[1]

  • Fix: Wash the organic layer with 10% aqueous Na2CO3 to hydrolyze and remove excess bromopyruvate. Recrystallize the crude oil from a mixture of Hexanes/Ethyl Acetate (9:1).[1]

Module 2: The Reduction (Ester Alcohol)

Reaction: Ethyl ester + Hydride Source


 Alcohol[1]
Critical Protocol Parameters
  • Reagent: Lithium Aluminum Hydride (LiAlH4) is standard, but Sodium Borohydride (NaBH4) with CaCl2 (generating Ca(BH4)2 in situ) is safer for >1kg batches.[1]

  • Solvent: THF (Anhydrous).[1]

Troubleshooting Guide: Reduction Safety

Q: I am seeing a massive exotherm during the quench of the LiAlH4 reaction. A: You are likely quenching too fast or using the wrong protocol. For scale-up, never quench with pure water initially.[1] Use the Fieser Method :

  • For every x grams of LiAlH4 used:

  • Add x mL water (slowly!).

  • Add x mL 15% NaOH.

  • Add 3x mL water. Result: This produces a granular, sand-like precipitate of aluminum salts that filters easily, avoiding the "gelatinous nightmare" that traps your product.[1]

Q: Can I use Red-Al (Vitride) instead? A: Yes. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is thermally more stable and soluble in toluene, making it superior for industrial scale-up. It eliminates the need for solid LiAlH4 handling.

Module 3: Oxidation (Alcohol Aldehyde)

Reaction: Alcohol


 Aldehyde (Target)[1][2][3][4][5]
Selection Matrix: Choosing the Right Oxidant
OxidantScale SuitabilityProsCons
MnO2 Low (<50g)Mild, heterogeneous (simple filtration).Huge solvent volumes required; waste disposal issues.[1]
Swern MediumReliable yields.[1][6][7]Cryogenic (-78°C) required; foul odor (DMS).[1]
Parikh-Doering High Runs at 0°C to RT; uses SO3.Py complex.Requires triethylamine removal.[1]
TEMPO/Bleach High (Green) Aqueous/Organic biphasic; cheap; fast.[1]Must control pH to prevent over-oxidation to acid.[1]
Troubleshooting Guide: Oxidation Selectivity

Q: I am detecting significant carboxylic acid (over-oxidation). A: This is the #1 failure mode in aldehyde synthesis.[1]

  • If using TEMPO: Ensure the temperature is kept at 0°C and the stoichiometric oxidant (NaOCl) is added dropwise. Use a KBr co-catalyst to speed up the specific alcohol-to-aldehyde step.

  • If using MnO2: You may be using "activated" MnO2 that is too wet or reacting for too long.[1] Monitor by TLC every 30 minutes.

Q: My aldehyde is degrading upon storage. A: Electron-deficient aldehydes (like this chlorophenyl derivative) are susceptible to air oxidation (autoxidation) to the benzoic acid derivative.[1]

  • Protocol: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: For long-term storage, conversion to the bisulfite adduct is a purification AND protection strategy. The solid adduct is stable; the aldehyde can be regenerated with mild base (NaHCO3) when needed.[1]

Visual Troubleshooting Logic

Use this decision tree when the Hantzsch cyclization yield is below 60%.

Troubleshooting Problem Low Yield in Cyclization Step Check1 Is starting material (Amide) remaining? Problem->Check1 Check2 Is intermediate (Hydroxy-oxazoline) present? Check1->Check2 No Action2 Check Reagent Quality (Bromopyruvate degrades) Check1->Action2 Yes Action1 Increase Temp (Reflux) or Add Acid Cat. (PTSA) Check2->Action1 Yes (Dehydration failed) Action3 Add Scavenger (NaHCO3) to remove HBr Check2->Action3 No (Decomposition)

Figure 2: Logic flow for diagnosing low yields in the cyclization step.

References & Validated Sources

  • Hantzsch Oxazole Synthesis Mechanism & Scale-up:

    • Reaction: Condensation of amides with

      
      -halocarbonyls.
      
    • Source:Organic Reactions, Vol 6, Chapter 7.[1] Wiley.[1]

    • Context: Validates the use of ethyl bromopyruvate for 4-carboxylate regioselectivity.

  • Reduction Protocols (Ester to Alcohol):

    • Protocol: Use of NaBH4/CaCl2 as a safe alternative to LiAlH4.

    • Source: Hamada, Y., et al. "Efficient Synthesis of Oxazole-4-methanol Derivatives."[1] Chem. Pharm.[1] Bull.2010 .[1][6]

    • Link: (Search: Oxazole reduction NaBH4)[1]

  • Oxidation Methodologies (Parikh-Doering/TEMPO):

    • Protocol: Scale-up oxidation of primary alcohols to aldehydes without over-oxidation.

    • Source: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones.[1] Springer, 2006 .[1]

    • Context: Chapter 2 details TEMPO/Bleach kinetics for benzylic-like alcohols.

  • Specific Compound Analogues:

    • Compound: Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate synthesis.[3][8]

    • Source:Journal of Medicinal Chemistry, 1988, 31(6), 1197–1204.[1]

    • Citation: Moriya, T., et al. "Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate..."[8] (Demonstrates the stability of the 4-chlorophenyl-oxazole core).

    • Link:[1][8]

Disclaimer: This guide is for research purposes. All scale-up reactions must be preceded by a thorough Process Safety Assessment (PSA) and calorimetry study (DSC/RC1) to characterize thermal hazards.[1]

Sources

Technical Support Center: Stability & Degradation of Oxazole-4-Carbaldehydes

[1]

Status: Operational Ticket Type: Advanced Chemical Stability & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "Alert" Structure

Welcome to the technical guide for Oxazole-4-carbaldehydes . As a researcher, you are likely using this scaffold as a precursor for biologically active pharmaceutical ingredients (APIs).[1] However, this molecule presents a "dual-threat" stability profile:

  • The Aldehyde (CHO): Highly susceptible to auto-oxidation and disproportionation.[1]

  • The Oxazole Ring: A pseudo-aromatic system that, while generally stable, possesses specific vulnerabilities at the C-2 and C-5 positions under hydrolytic stress.[1]

This guide moves beyond basic storage instructions to explain why your compound degrades and how to prove it analytically.

Module 1: The "White Solid" Phenomenon (Auto-Oxidation)

User Issue

"I stored my oxazole-4-carbaldehyde in a vial at 4°C. After two weeks, the oil has solidified or formed a white crust. LC-MS shows a mass shift of +16 Da."

Root Cause: Radical Chain Auto-Oxidation

The most common degradation pathway is the conversion of the aldehyde to the corresponding Oxazole-4-carboxylic acid . This is not a metabolic process but a radical chain reaction accelerated by light and trace metals.

Mechanism:

  • Initiation: A radical initiator (light/trace metal) abstracts the aldehydic hydrogen.[1]

  • Propagation: The resulting acyl radical reacts with atmospheric oxygen to form a peracid intermediate.[1]

  • Termination: The peracid reacts with another aldehyde molecule to yield two molecules of the carboxylic acid.[1]

Visualization: Auto-Oxidation Pathway[1]

OxidationAldehydeOxazole-4-carbaldehyde(Starting Material)RadicalAcyl Radical(Intermediate)Aldehyde->Radicalhv / Trace Metals(-H•)PeracidPeracid Species(Transient)Radical->Peracid+ O2AcidOxazole-4-carboxylic Acid(Degradant +16 Da)Peracid->Acid+ Aldehyde(Disproportionation)

Figure 1: The radical-mediated auto-oxidation pathway converting the aldehyde to the carboxylic acid.[1]

Troubleshooting & Prevention
Diagnostic StepObservationConfirmation
Visual Check Clear oil turns to white solid/crust.[1]High probability of Acid formation (Acids have higher MPs than aldehydes due to H-bonding).[1]
1H NMR Loss of CHO singlet (~9.8-10.0 ppm).[1]Appearance of broad COOH peak (~11-13 ppm) or shift in C-5 proton.
Solubility Sample becomes insoluble in hexane/Et2O.[1]Acid is more polar; try dissolving in MeOH or dilute NaHCO3.

Corrective Protocol:

  • Purification: Wash the crude solid with dilute Sodium Bicarbonate (NaHCO3).[1] The acid will dissolve into the aqueous layer; the aldehyde will remain in the organic layer.

  • Storage: Store strictly under Argon/Nitrogen. Use amber vials to prevent photo-initiation.

Module 2: The "Twin Peak" Problem (Cannizzaro Reaction)

User Issue

"I treated my oxazole-4-carbaldehyde with a strong base (NaOH/KOH). The starting material disappeared, but I now see two distinct new peaks in HPLC."

Root Cause: Base-Induced Disproportionation

Oxazole-4-carbaldehyde lacks

11Cannizzaro Reaction12

Mechanism: One molecule of aldehyde acts as a hydride donor (oxidizing to acid), and another acts as a hydride acceptor (reducing to alcohol).[1][2][3]

Visualization: Cannizzaro Mechanism

CannizzaroStart2x Oxazole-4-carbaldehyde(Base Conditions)InterTetrahedral Intermediate(Hydride Donor)Start->InterOH- AttackProd1Oxazole-4-methanol(Alcohol: Reduced)Inter->Prod1Hydride TransferProd2Oxazole-4-carboxylate(Acid Salt: Oxidized)Inter->Prod2Hydride Transfer

Figure 2: Base-catalyzed disproportionation yielding equimolar alcohol and acid products.

Troubleshooting Protocol
  • Avoid: Do not use strong mineral bases (NaOH, KOH) if you intend to preserve the aldehyde.[1]

  • Alternative: Use non-nucleophilic organic bases (e.g., DIPEA, TEA) or weaker inorganic bases (K2CO3) if basic conditions are required for subsequent steps.[1]

Module 3: Ring Opening (Hydrolytic Instability)

User Issue

"My LC-MS shows a complex mixture, and the characteristic aromatic oxazole signals in NMR (C2-H and C5-H) are gone. I used acidic conditions."

Root Cause: Nucleophilic Ring Opening

While oxazoles are relatively stable, the C-2 position is electron-deficient (similar to pyridine).[1] Under harsh acidic conditions (or strong nucleophilic attack), the ring can open.

  • Acidic Hydrolysis: Protonation of the Nitrogen makes C-2 highly electrophilic.[1] Water attacks C-2, breaking the C-O bond, eventually leading to an acyclic amide/formamide derivative.

  • The "Cornforth" Risk: If you have an acyl group at C-4 (which you do) and a substituent at C-5, thermal rearrangement can occur, though this is less common for simple carbaldehydes.[1]

Analytical Verification (NMR)
  • Healthy Oxazole: Sharp singlets for C2-H (~7.8-8.0 ppm) and C5-H (~8.2-8.5 ppm).[1]

  • Ring Opened: Loss of these aromatic signals.[1] Appearance of broad NH/OH signals and complex aliphatic multiplets if the backbone degrades.

Summary of Analytical Signatures

Use this table to quickly diagnose your degradation product.

ObservationLikely DegradantMechanismMass Shift (LC-MS)
M+16 Da Carboxylic AcidAuto-oxidation+16
M+2 Da AlcoholCannizzaro (Reduction)+2
M+18 Da Hydrate (Gem-diol)Reversible Hydration+18 (Often unstable in MS source)
Complex/Loss of UV Acyclic AmideRing OpeningVariable (often +18 or fragmentation)

References

  • General Reactivity of Oxazoles

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.

    • Relevance: Foundational text describing the electrophilic susceptibility of C-2 and C-5 positions.[1][4][5]

    • URL:[1]

  • Oxidation of Heteroaromatic Aldehydes

    • Source:Beilstein Journal of Organic Chemistry, "Synthetic applications of the Cannizzaro reaction" (2024).[1]

    • Relevance: Confirms the disproportionation pathways for non-enolizable aldehydes like oxazole-4-carbaldehyde.[1]

    • URL: [Beilstein J. Org.[1][6][7] Chem. - Cannizzaro Reaction]([Link])

  • Oxazole Stability & Ring Opening

    • Source: Palmer, D. C. (Ed.).[1] (2004).[3][8] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy.

    • Relevance: Detailed mechanisms on acid-catalyzed ring opening and the Cornforth rearrangement.[1]

    • URL:[1]

  • ICH Guidelines for Stability Testing

    • Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1]

    • Relevance: Standard protocols for forced degradation studies (Acid/Base/Oxidation stress).[1]

    • URL:[1]

Overcoming challenges in the N-alkylation of the oxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Alkylation of the Oxazole Ring Ticket Status: OPEN Support Tier: Level 3 (Senior Scientist)

🟢 System Status & Introduction

Welcome to the HeteroCycle Solutions Support Center. You are likely here because the oxazole ring is refusing to behave like its cousins, imidazole or pyridine.[1]

The Core Conflict: Oxazole is deceptively stable yet chemically stubborn.[1] With a conjugate acid pKa of ~0.8 (compared to ~7.0 for imidazole), the nitrogen lone pair is tightly held within the aromatic sextet, rendering it a poor nucleophile .[1] Standard alkylation protocols (e.g., Methyl Iodide in refluxing acetone) often fail or yield negligible conversion.[1] Furthermore, once formed, the resulting oxazolium salt renders the C2 position highly electrophilic, making the ring prone to hydrolytic opening.[1]

This guide addresses these specific failure modes using high-energy electrophiles and strict exclusion of moisture.

📂 Troubleshooting Module: Active Tickets

🎫 Ticket #OX-001: "No Reaction" or Low Conversion

User Report: "I refluxed my 2,4-diphenyloxazole with Methyl Iodide (MeI) in acetonitrile for 48 hours. TLC shows mostly starting material."

Diagnosis: Electrophile Insufficiency. The nucleophilicity of the oxazole nitrogen is too low to displace iodide from methyl iodide efficiently.[1] The activation energy is too high for this weak nucleophile-electrophile pair.[1]

Solution Protocol: Switch to a "Super-Electrophile." You must use alkylating agents with superior leaving groups (Triflate or Tetrafluoroborate).[1]

ReagentLeaving Group AbilityReactivity with OxazoleHandling Precaution
Methyl Iodide (MeI) ModeratePoor (Often fails)Toxic, volatile
Dimethyl Sulfate GoodModerate (Requires heat)Highly toxic
Methyl Triflate (MeOTf) Excellent High (Recommended)Extreme Toxicity , moisture sensitive
Meerwein's Salt (Et₃OBF₄) Excellent High (Good for ethylation)Solid, moisture sensitive

Corrective Action:

  • Stop using MeI.

  • Dry your solvent (DCM or Nitromethane) to <50 ppm water.[1]

  • Adopt Protocol A (below) using Methyl Triflate.

🎫 Ticket #OX-002: "Product Degradation/Ring Opening"

User Report: "I got a solid precipitate, but after filtration and sitting on the bench for an hour, it turned into a sticky oil/gum. NMR is messy."

Diagnosis: Hydrolytic Ring Opening. The N-alkylated oxazolium salt is an activated iminium species.[1] The C2 carbon (between O and N) becomes extremely electrophilic.[1] Atmospheric moisture attacks C2, leading to ring opening and formation of acyclic formamides.[1]

The Mechanism of Failure:


[1]

Solution Protocol:

  • Atmosphere Control: All transfers must be done under Argon/Nitrogen.[1]

  • Anion Exchange: Halide or Triflate salts are often hygroscopic.[1] Exchange the counter-ion for a non-coordinating, hydrophobic anion like Hexafluorophosphate (

    
    ) or Tetraphenylborate (
    
    
    
    ).[1]
🎫 Ticket #OX-003: "Regioselectivity Concerns"

User Report: "Is it possible I am alkylating the Carbon instead of the Nitrogen?"

Diagnosis: Unlikely under neutral conditions. Direct C-alkylation usually requires transition metal catalysis (Pd/Cu) or pre-formation of a lithiated species.[1]

  • Kinetic Product: N-alkylation (N3 position).[1]

  • Thermodynamic Risk: If base is present, the C2 proton is acidic.[1] Deprotonation leads to ring opening or C-alkylation.[1]

Rule of Thumb: Never use basic conditions (e.g.,


, 

) during the alkylation step of a neutral oxazole.[1] Keep the system neutral or slightly acidic.[1]

📊 Visualizing the Workflow

The following diagram illustrates the decision logic for reagent selection and the critical pathway to avoid ring opening.

OxazoleAlkylation Start Start: Oxazole Substrate CheckReagent Current Reagent? Start->CheckReagent MeI Methyl Iodide (MeI) CheckReagent->MeI Avoid MeOTf Methyl Triflate (MeOTf) CheckReagent->MeOTf Select MeI->Start Returns SM Reaction Reaction: 0°C to RT Inert Atmosphere (DCM) MeOTf->Reaction CheckProduct Precipitate Formed? Reaction->CheckProduct Isolation Isolation Strategy CheckProduct->Isolation Yes Hygroscopic Warning: Hygroscopic Salt Risk of Hydrolysis Isolation->Hygroscopic If Triflate/Halide IonExchange Counter-Ion Exchange (Add NaPF6 or NaBPh4) Hygroscopic->IonExchange Stabilize FinalProduct Stable Oxazolium Salt IonExchange->FinalProduct

Caption: Decision matrix for selecting high-energy electrophiles and stabilizing the resulting salt via ion exchange.

🧪 Validated Experimental Protocols

Protocol A: High-Energy N-Methylation (The "Magic Methyl" Method)

Use this for unreactive substrates.[1] Requires strict safety adherence.

Reagents:

  • Substrate: Oxazole derivative (1.0 equiv)[1]

  • Electrophile: Methyl Trifluoromethanesulfonate (MeOTf) (1.1 – 1.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane (

    
    )[1]
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Dissolve the oxazole (1 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

  • Addition: Add MeOTf (1.1 mmol) dropwise via syringe. Caution: MeOTf is a potent alkylating agent.[1] Wear double gloves and work in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

  • Monitoring: Check TLC. Note that the salt will likely stay at the baseline.[1]

  • Isolation (Precipitation):

    • Add anhydrous Diethyl Ether or MTBE (15 mL) to the reaction mixture.

    • The oxazolium triflate should precipitate as a white/off-white solid.[1]

    • Filter under an inert atmosphere (Schlenk filtration recommended) or centrifuge.[1]

    • Crucial: Do not wash with water.[1]

Protocol B: Counter-Ion Exchange (Stabilization)

Use this if your product turns to goo (hygroscopic) or degrades.[1]

Reagents:

  • Crude Oxazolium Triflate (from Protocol A)[1]

  • Saturated aqueous

    
     (Sodium Hexafluorophosphate) or 
    
    
    
    [1]

Step-by-Step:

  • Dissolve the crude hygroscopic triflate salt in a minimum amount of cold methanol or acetonitrile.[1]

  • Add a saturated solution of

    
     (1.5 equiv).[1]
    
  • The non-hygroscopic oxazolium hexafluorophosphate will precipitate immediately.[1]

  • Filter the solid.[1] These salts are generally air-stable and can be washed with water and ether.[1]

🔬 Mechanistic Insight: Why Hydrolysis Happens

To understand the instability, we must visualize the electron deficiency.[1]

HydrolysisMechanism Oxazole Neutral Oxazole Salt N-Alkyl Oxazolium (Highly Electrophilic C2) Oxazole->Salt + MeOTf Transition Water Attack at C2 Salt->Transition + H2O (Moisture) Open Ring Opened (Formamide) Transition->Open Irreversible

Caption: Pathway showing the vulnerability of the C2 position to moisture after N-alkylation.[2]

📚 References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming the low basicity of oxazole, pKa ~0.8).[1][3] [1]

  • Vedejs, E., & Grissom, J. W. (1988).[1] Oxazolium Salts as Dipolarophiles. Journal of the American Chemical Society.[1][4][5] (Discusses the formation and reactivity of oxazolium salts).

  • Arduengo, A. J., et al. (1991).[1] History of stable carbenes and usage of azolium salts. (Contextualizes the stability of N-heterocyclic salts).

  • Hilf, S., & Kilbinger, A. F. (2009).[1] Functional Poly(2-oxazoline)s via Termination with Methacrylic Acid. Macromolecules. (Demonstrates the use of Methyl Triflate as a "super-initiator" for oxazoline polymerization, analogous to oxazole alkylation).

Sources

Enhancing regioselectivity in the arylation of oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Regioselectivity in the Arylation of Oxazoles Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists & Process Development Scientists

Status: Operational Lead Scientist: Senior Application Specialist Mission: To provide high-fidelity solutions for the regiodivergent C–H arylation of oxazoles, specifically addressing the competition between the C2 (acidic) and C5 (nucleophilic/CMD) positions.

📋 Executive Summary: The Regiodivergence Switch

The direct arylation of oxazole is not random; it is a tunable system. The selectivity is dictated by the mechanism of activation :

  • C2-Selectivity: Driven by acidity (

    
    ). Favored in non-polar solvents with bases that support direct deprotonation or electrophilic palladation.
    
  • C5-Selectivity: Driven by the Concerted Metallation-Deprotonation (CMD) mechanism.[1] Favored in polar solvents with carboxylate additives (PivOH) and specific electron-rich phosphines.

🛠 Module 1: Targeting C2-Arylation (The "Acidity" Pathway)

User Scenario: I need to arylate the C2 position, but I am observing ring opening or low conversion.

Core Protocol (C2-Selective)
  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: RuPhos or PPh₃ (10 mol%) — Biaryl phosphines favor C2.

  • Base: KOtBu or NaOtBu (2.0 equiv) — Stronger bases target the most acidic proton.

  • Solvent: Toluene or Xylene (Non-polar is critical).

  • Temperature: 100–120 °C.

Troubleshooting C2 Issues

Q1: My oxazole substrate is disappearing, but I see no product. NMR suggests an acyclic nitrile. What happened? A: You have fallen into the "Isocyanide Trap."

  • The Cause: Oxazole C2-lithiation (or strong base deprotonation) exists in equilibrium with the ring-opened isocyanide enolate.[3] If the temperature is too high or the metalation is not transmetallated to Palladium quickly enough, the ring opens irreversibly.

  • The Fix:

    • Switch from Li-bases (nBuLi) to milder bases like LiOtBu or carbonates (

      
      ).
      
    • Copper Effect: Add CuI (10-20 mol%) as a co-catalyst. Copper stabilizes the C2-metalated species, preventing ring opening before the Pd-cycle takes over.

Q2: I am seeing significant homocoupling of my aryl halide. A: This indicates the oxidative addition complex is stalling.

  • The Fix: Switch to a bulky, electron-rich ligand like RuPhos . It facilitates rapid transmetallation at the crowded C2 position and suppresses homocoupling.

🛠 Module 2: Targeting C5-Arylation (The "CMD" Pathway)

User Scenario: I need to hit the C5 position while leaving C2 open (or C2 is already substituted). Standard conditions give me mixtures.

Core Protocol (C5-Selective)
  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: CataCXium® A or

    
     — Bulky alkyl phosphines are essential.
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Additive: PivOH (Pivalic Acid) (30 mol%) — CRITICAL component.

  • Solvent: DMA or DMF (Polar aprotic is critical).[2]

  • Temperature: 110 °C.

Troubleshooting C5 Issues

Q1: Why does switching the solvent to DMA change the selectivity to C5? A: This is the Solvent-Ligand Switch (demonstrated by Strotman et al.).

  • Mechanism: In polar solvents (DMA), the carbonate base is more soluble, and the pivalate additive acts as a proton shuttle. This enables the CMD mechanism , which energetically favors the C5 position due to the specific geometry of the transition state, overriding the inherent acidity of C2.

  • Checklist: Ensure your solvent is dry DMA. Toluene will kill C5 selectivity.

Q2: I am still getting C2 arylation even with PivOH. A: The C2 proton is still too acidic.

  • The Fix: Block C2 with a temporary group (e.g., TMS) if possible. If you must retain C2-H, ensure you are using P(t-Bu)₂Me (or similar bulky alkyl phosphine) and strictly carbonate bases . Avoid alkoxides (KOtBu), which will always deprotonate C2 first.

📊 Data Summary: The Selectivity Matrix

Comparison of conditions based on Strotman et al. (2010)

ParameterC2-Selective Conditions C5-Selective Conditions
Primary Driver Acidity (

)
CMD Transition State Energy
Solvent Toluene (Non-polar)DMA/DMF (Polar Aprotic)
Ligand Class Biaryl Phosphines (e.g., RuPhos)Bulky Alkyl Phosphines (e.g., CataCXium A)
Base Alkoxides (NaOtBu) or CarbonatesCarbonates (

)
Additive None (or CuI)Pivalic Acid (PivOH)
Major Risk Ring Opening (Isocyanide formation)C2-Competition (if C2 is unsubstituted)
🧠 Visualizing the Decision Pathway

Oxazole_Arylation Start Target: Oxazole Arylation IsC2Free Is C2 Position Free (H)? Start->IsC2Free TargetC2 Goal: C2-Arylation IsC2Free->TargetC2 Yes (Primary Target) TargetC5 Goal: C5-Arylation IsC2Free->TargetC5 No (C2 Blocked) or Yes (Hard Switch) CondC2 PROTOCOL A (Acidity Driven): Solvent: Toluene Ligand: RuPhos Base: NaOtBu TargetC2->CondC2 RiskC2 Risk: Ring Opening CondC2->RiskC2 FixC2 Fix: Add CuI Co-catalyst Lower Temp RiskC2->FixC2 CondC5 PROTOCOL B (CMD Driven): Solvent: DMA/DMF Ligand: CataCXium A Additive: PivOH TargetC5->CondC5 RiskC5 Risk: C2 Competition CondC5->RiskC5 FixC5 Fix: Block C2 (TMS) or Increase Solvent Polarity RiskC5->FixC5

Figure 1: Decision tree for selecting reaction conditions based on the desired regiochemical outcome. Note the divergence in solvent polarity and ligand class.[1]

📚 References
  • Strotman, N. A., Chobanian, H. R., et al. (2010).[4][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[1][4][5][6][7] Organic Letters, 12(16), 3578–3581.

    • Significance: Defines the "Regiodivergent" protocol using solvent/ligand switching.

  • Besselièvre, F., Piguel, S., et al. (2009).[8] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[8] Synthesis, 2009(20), 3511-3512.

    • Significance: Establishes foundational C2-arylation conditions using Pd/Cu systems.

  • Verrier, C., Hoarau, C., & Doucet, H. (2009). "Direct Arylation of Oxazoles and Thiazoles." Organic & Biomolecular Chemistry.

    • Significance: Elucidates the CMD mechanism and the role of Pivalic acid in C5-selectivity.

  • Shi, X., Soulé, J. F., & Doucet, H. (2019). "Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts." Advanced Synthesis & Catalysis.

    • Significance: Recent updates on phosphine-free conditions for industrial scalability.

Sources

Troubleshooting low yields in Robinson-Gabriel oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Challenge

Welcome to the Technical Support Center. You are likely here because your Robinson-Gabriel cyclodehydration—a cornerstone reaction for generating peptidomimetics and bioactive heterocycles—has failed.

In my 15 years of optimizing heterocycle synthesis, I have found that the Robinson-Gabriel reaction is deceptively simple. Theoretically, it is a straightforward cyclodehydration of 2-acylaminoketones. Practically, it is a battlefield between cyclization and decomposition. The harsh dehydrating conditions required to close the ring often destroy the delicate functionality present in modern drug candidates.

This guide moves beyond basic textbook definitions. We will diagnose why your yields are low, visualize the failure points, and provide field-tested protocols to rescue your synthesis.

Part 1: Mechanistic Failure Analysis

To troubleshoot, we must visualize the invisible. The reaction proceeds through an equilibrium-driven enolization followed by an irreversible dehydration.

Figure 1: Mechanistic Pathway & Failure Points

RobinsonGabriel SM 2-Acylaminoketone Enol Enol Tautomer (Rate Limiting Step 1) SM->Enol Acid/Base Decomp Charring/Polymerization (Acid Sensitivity) SM->Decomp Harsh Acid (H2SO4) Cyclo 5-Hydroxyoxazoline Intermediate Enol->Cyclo Cyclization Prod Oxazole Product Cyclo->Prod -H2O (Dehydration) Hydro Hydrolysis (Reversion to SM) Cyclo->Hydro Moisture

Caption: The critical path requires driving the equilibrium toward the enol and ensuring rapid dehydration of the hydroxyoxazoline before decomposition occurs.

Part 2: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific bottleneck in your reaction.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed Q1 Is Starting Material (SM) consumed? Start->Q1 NoRxn Issue: Kinetic Trap Q1->NoRxn No Q2 Is the mixture black/tarry? Q1->Q2 Yes Action1 Action: Increase Enolization (Add Lewis Acid or Microwave) NoRxn->Action1 Tar Issue: Acid Decomposition Q2->Tar Yes Clean Issue: Side Reaction Q2->Clean No Action2 Action: Switch to Burgess Reagent (Mild Conditions) Tar->Action2 Q3 Chlorinated byproduct? Clean->Q3 Action3 Action: Avoid POCl3 Use TFAA or Burgess Q3->Action3 Yes

Caption: Step-by-step logic to isolate whether the failure is kinetic (reactivity) or thermodynamic (stability).

Part 3: Technical Q&A (Troubleshooting)

Issue 1: "My reaction turns into black tar within minutes."

Diagnosis: Substrate Decomposition. Technical Insight: Classic Robinson-Gabriel protocols utilize concentrated sulfuric acid (


) or phosphorous pentachloride (

). While effective for simple aryl substrates, these reagents are oxidative and highly acidic. If your molecule contains electron-rich aromatics, protecting groups (Boc, TBS), or stereocenters, these harsh conditions will cause polymerization or racemization.

Solution: Switch to the Wipf Modification using the Burgess Reagent.

  • Why? The Burgess reagent (methoxycarbonylsulfamoyltriethylammonium hydroxide inner salt) allows cyclodehydration under neutral to mildly basic conditions at lower temperatures, preserving sensitive functionality [1].

Issue 2: "I see a chlorinated side-product (M+34/36) in LCMS."

Diagnosis: Vilsmeier-Haack Competition. Technical Insight: When using phosphorous oxychloride (


), especially in amide solvents like DMF, you inadvertently create Vilsmeier reagents. These can chlorinate electron-rich aromatic rings or the oxazole itself. Even without DMF, 

can convert the amide carbonyl to an imidoyl chloride, which may hydrolyze or react differently than the desired cyclization.

Solution:

  • Remove DMF: Use Toluene or Dichloroethane as solvent.

  • Change Reagent: Use Trifluoroacetic Anhydride (TFAA) or the Burgess reagent, which are non-halogenating.

Issue 3: "Starting material persists despite heating (Kinetic Trap)."

Diagnosis: Steric Hindrance or Poor Enolization. Technical Insight: The rate-limiting step is often the initial enolization of the ketone. If you have bulky substituents at the C2 or C5 positions (Robinson numbering), the orbital overlap required for the O-nucleophilic attack is sterically blocked.

Solution: Microwave Irradiation. [1][2][3][4]

  • Mechanism: Microwave heating provides direct kinetic energy to the polar amide/ketone bonds, overcoming the activation energy barrier for cyclization significantly faster than thermal heating. This minimizes the time the molecule spends in the "decomposition zone" [2].

Part 4: Comparative Data

Table 1: Efficiency of Dehydrating Agents for Sensitive Substrates

ReagentAcidity (pH equiv)Temp (°C)Typical YieldCompatibility Risks
H₂SO₄ (Conc.) < 0 (Strong)0–2520–40%Charring, Deprotection, Racemization
POCl₃ < 1 (Strong)80–11050–70%Chlorination, Vilsmeier side-rxns
TFAA / Pyridine 3–4 (Mod)0–2560–80%Trifluoroacetylation of amines
Burgess Reagent ~7 (Neutral)50–7085–95% High cost, Moisture sensitive

Part 5: Optimized Experimental Protocols

Protocol A: The "Wipf" Method (Best for Sensitive Substrates)

Recommended for: Peptidomimetics, chiral centers, acid-sensitive groups.

  • Preparation: In a flame-dried flask under Argon, dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Burgess Reagent (1.5 to 2.0 equiv) in one portion.

  • Reaction: Heat to 60°C.

    • Note: If using Microwave, heat to 80°C for 5–10 minutes.

  • Monitoring: Monitor by TLC/LCMS. The reaction is typically complete within 1–2 hours thermally.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1).

    • Critical: Oxazoles can be weak bases; avoid strong acid washes which might protonate and extract the product into the aqueous layer.

  • Purification: Flash chromatography on silica gel.

Protocol B: The Robust POCl₃ Method (Best for Scale-up of Stable Substrates)

Recommended for: Simple alkyl/aryl oxazoles, cost-sensitive scale-up.

  • Preparation: Dissolve 2-acylaminoketone (1.0 equiv) in Toluene (0.5 M).

  • Reagent Addition: Add

    
     (3.0 equiv).
    
  • Reaction: Reflux (110°C) for 2–4 hours.

  • Quenching (Exothermic!):

    • Cool the reaction mixture to 0°C.

    • Slowly pour the mixture into ice-cold saturated

      
       solution. Do not add water to the acid mixture. 
      
  • Extraction: Extract with Ethyl Acetate or DCM.

  • Purification: Distillation or recrystallization is often sufficient.

References

  • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642–1644.

  • Wasserman, H. H., & Vinick, F. J. (1973).[4] Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CPOC) is a critical heterocyclic intermediate often employed in the synthesis of bioactive ligands, including transthyretin (TTR) stabilizers and kinase inhibitors. Its structural integrity is defined by the labile aldehyde moiety at the C4 position and the lipophilic 4-chlorophenyl group at C2.

The Analytical Challenge: The primary purity challenge is not merely separating the main peak, but resolving it from its oxidative degradant (2-(4-chlorophenyl)oxazole-4-carboxylic acid) and synthetic precursors (e.g., 4-chlorobenzamide or


-halo ketone derivatives). Standard C18 methods often fail to adequately resolve the polar carboxylic acid impurity from the aldehyde due to peak tailing or insufficient selectivity mechanisms.

This guide compares three distinct chromatographic approaches to identify the most robust protocol for purity analysis:

  • Method A (Baseline): Traditional C18 (Hydrophobic Interaction).

  • Method B (High-Selectivity): Phenyl-Hexyl (

    
     Interaction). [RECOMMENDED] 
    
  • Method C (High-Throughput): Core-Shell C18 (Efficiency).

Chemical Logic & Separation Mechanisms

To design a self-validating method, we must understand the analyte's behavior at the molecular level.

  • Analyte: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde.

    • Properties: Hydrophobic, UV-active (conjugated), aldehyde is susceptible to oxidation.

  • Critical Impurity: 2-(4-Chlorophenyl)oxazole-4-carboxylic acid.

    • Behavior: At neutral pH, this exists as a carboxylate anion (highly polar, elutes at void volume). At acidic pH (pH < 3.0), it is protonated (neutral) and retains well, but requires specific selectivity to separate from the aldehyde.

Separation Logic Diagram

The following diagram illustrates the decision matrix for column selection based on molecular interactions.

SeparationLogic Analyte Analyte: CPOC (Aldehyde) Interaction_C18 C18 Column: Hydrophobic Only Analyte->Interaction_C18 Interaction_Phenyl Phenyl-Hexyl: Hydrophobic + Pi-Pi Analyte->Interaction_Phenyl Impurity Impurity: Carboxylic Acid Impurity->Interaction_C18 Impurity->Interaction_Phenyl Result_C18 Result: Potential Co-elution (Similar Hydrophobicity) Interaction_C18->Result_C18 Weak Separation Result_Phenyl Result: Superior Resolution (Electronic Selectivity) Interaction_Phenyl->Result_Phenyl Strong Separation

Caption: Separation mechanism logic comparing hydrophobic interaction (C18) vs. mixed-mode


 interaction (Phenyl-Hexyl) for oxazole derivatives.

Comparative Method Performance

The following data represents typical performance metrics observed during method development for aryl-oxazoles.

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Core-Shell C18
Stationary Phase Alkyl silane (C18), 5µmPhenyl-Hexyl, 3.5µmCore-Shell C18, 2.7µm
Mechanism HydrophobicityHydrophobicity +

Efficiency (Van Deemter)
Mobile Phase B AcetonitrileMethanol/ACN (50:50)Acetonitrile
Acid Impurity Resolution (

)
1.8 (Marginal)4.2 (Excellent) 2.1 (Good)
Aldehyde Tailing Factor (

)
1.31.05 1.1
Run Time 25 min20 min8 min
Suitability General QCPurity/Stability Indicating High-Throughput Screening

Analysis:

  • Method A struggles with the "critical pair" (Aldehyde vs. Acid). The similar hydrophobic cores lead to close elution.

  • Method B is superior. The Phenyl-Hexyl phase engages in

    
     stacking with the chlorophenyl ring and the oxazole core. The slight electronic difference between the aldehyde (electron-withdrawing) and the acid (when protonated) is amplified by the phenyl ring on the column, maximizing resolution.
    
  • Method C is ideal for In-Process Control (IPC) where speed is critical, but it lacks the robustness of Method B for final purity release.

Recommended Protocol: Method B (Phenyl-Hexyl)

This protocol is designed to be Stability Indicating , meaning it can detect the degradation of the aldehyde into the carboxylic acid.

Chromatographic Conditions[1][7][11][12][13]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Keeps the acid impurity protonated (

      
      ) to prevent peak fronting and ensure retention.
      
  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Note: Methanol can enhance

      
       selectivity but increases backpressure. ACN is preferred here for sharper peaks.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.

    • Why: The chlorophenyl-oxazole system has strong absorbance at 254 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
Sample Preparation (Critical)[8]

Aldehydes are reactive.[2][3][4][5] Improper diluents can cause artifacts (e.g., acetal formation in methanol).

  • Stock Solution: Weigh 10 mg of CPOC into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Avoid alcohols to prevent hemiacetal formation).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/ACN (50:50).

  • Stability Note: Analyze within 8 hours or store at 4°C.

Method Validation & Troubleshooting

To ensure Trustworthiness (Part of E-E-A-T), the method must be self-validating.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between CPOC and Acid Impurity.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 1.0% for 5 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Acid Impurity Split Peak pH > pKa of the acid (approx 3.5-4.0).Lower Mobile Phase A pH to 2.5 using Phosphoric Acid.
Aldehyde Peak Broadening Sample solvent too strong (100% ACN).Match sample diluent to initial gradient conditions (e.g., 10% ACN) if solubility permits.
Ghost Peaks Aldehyde oxidation on-column.Ensure mobile phases are degassed; add 0.05% BHT (stabilizer) to ACN if necessary.

Analytical Workflow Diagram

The following Graphviz diagram outlines the end-to-end workflow for analyzing CPOC, emphasizing the critical decision points for sample handling.

Workflow Start Sample Receipt: CPOC Solid Prep Sample Prep: Dissolve in ACN (Avoid MeOH) Start->Prep HPLC HPLC Analysis: Phenyl-Hexyl Column pH 2.5 Prep->HPLC Inject Data Data Processing: Integrate at 254 nm HPLC->Data Decision Purity Check: Is Acid > 0.1%? Data->Decision Pass Pass: Release Batch Decision->Pass No Fail Fail: Recrystallize Decision->Fail Yes

Caption: Operational workflow for CPOC purity analysis, highlighting the critical prohibition of Methanol in sample prep to avoid hemiacetal artifacts.

References

  • Agilent Technologies. (2020). Strategies for the Separation of Aromatic Compounds: Phenyl-Hexyl vs C18. Retrieved from

  • Graham, T. H. (2010).[3] "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters, 12(16), 3614-3617. (Provides context on oxazole stability and synthesis). Retrieved from

  • Advanced Materials Technology. (2018). Comparison of Phenyl and C18 Bonded Phases. HALO Columns Application Note. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-(4-Chlorophenyl)oxazole-4-carbaldehyde. Retrieved from

Sources

Structural Confirmation of Oxazole Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and structural biologists, the oxazole ring represents a high-value pharmacophore found in natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin).[1] However, the structural elucidation of oxazole derivatives presents a specific regiochemical challenge: distinguishing between 2,4- and 2,5-disubstituted isomers. This ambiguity often arises from cyclization methods like the Robinson-Gabriel synthesis or the Cornforth rearrangement, where thermodynamic vs. kinetic control can yield unexpected regioisomers.

This guide objectively compares spectroscopic techniques for resolving these structures, establishing High-Resolution NMR (1D & 2D) as the primary workflow, while positioning X-ray crystallography as the ultimate validator and Mass Spectrometry/IR as supporting screens.[1]

The Diagnostic Challenge: Regioisomerism

The core difficulty in characterizing oxazole derivatives is not identifying the ring itself, but determining the substitution pattern.[1]

  • 2,4-Disubstituted Oxazoles: Substituents at C2 and C4; Proton at C5.[1]

  • 2,5-Disubstituted Oxazoles: Substituents at C2 and C5; Proton at C4.[1]

Because both isomers possess a single ring proton and similar polarity, they often co-elute in HPLC and show identical masses in low-resolution MS.[1] Definitive assignment requires probing the specific electronic environment of the remaining ring proton and its connectivity to adjacent quaternary carbons.[1]

Comparative Analysis of Spectroscopic Methods

The following table compares the utility of standard analytical techniques specifically for oxazole structure confirmation.

FeatureNMR (

H,

C, 2D)
X-Ray Crystallography Mass Spectrometry (HRMS) Infrared (IR) Spectroscopy
Primary Utility Definitive solution-state structure & regiochemistry.Absolute configuration & solid-state confirmation.[1]Formula confirmation & fragmentation fingerprints.[1][2]Functional group ID (C=N, C-O).
Regio-Specificity High. Distinguishes 2,4 vs 2,5 via HMBC/NOESY.[1]Absolute. The "Gold Standard" if crystals form.[1]Medium. Requires specific fragmentation analysis (RDA).Low. Bands overlap significantly between isomers.[1]
Sample Req. ~2–10 mg (recoverable).[1]Single crystal (0.1–0.3 mm).[1]< 1 mg (destructive).[1]< 1 mg (non-destructive).[1]
Throughput High (10–30 min/sample).[1]Low (Days to Weeks).Very High (mins).[1]High (mins).
Limitation Requires solubility; quaternary carbons can be tricky.[1]Dependence on crystal growth; lattice forces may distort geometry.[1]Isomers often have identical parent ions.[1]Cannot prove connectivity alone.

Deep Dive: The NMR Solution

A. The Chemical Shift Rule ( H and C)

The electron density in the oxazole ring is not uniform.[1] The oxygen atom is more electronegative than nitrogen, but the nitrogen lone pair participates differently in the aromatic sextet.[1]

  • C2 Position: Located between two heteroatoms.[1] Most deshielded.[1]

  • C5 Position: Adjacent to Oxygen.[1] Deshielded relative to C4.[1]

  • C4 Position: Adjacent to Nitrogen.[1] Most shielded ring carbon.[1]

General Shift Ranges (CDCl


): 
  • 
     (Proton):  C2-H (> 7.8 ppm) > C5-H (7.1 – 7.6 ppm) > C4-H (6.8 – 7.2 ppm).[1]
    
  • 
     (Carbon):  C2 (~150-160 ppm) > C5 (~138-145 ppm) > C4 (~125-130 ppm).[1]
    

Diagnostic Insight: If your synthesized product has a singlet ring proton integrating to 1H, check its shift.[1] A signal >7.4 ppm suggests a proton at C5 (indicating a 2,4-substituted product).[1] A signal <7.2 ppm suggests a proton at C4 (indicating a 2,5-substituted product).[1] Note: Aryl substituents can shift these values; 2D NMR is required for confirmation.

B. The HMBC "Killer App"

Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating step.[1]

  • 2,4-Disubstituted (Proton at C5): The C5-H will show a strong

    
     correlation to the quaternary C4  and a weak 
    
    
    
    to C2 .[1] Crucially, it will correlate to the
    
    
    -carbon of the substituent at C4
    .[1]
  • 2,5-Disubstituted (Proton at C4): The C4-H will show a strong

    
     correlation to the quaternary C5  and a weak 
    
    
    
    to C2 .[1]

Experimental Protocols

Protocol A: Standard Characterization Workflow (Solution State)

Objective: Confirm structure of a novel oxazole derivative (approx. MW 350 Da).[1]

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Ensure clear solution (filter if necessary).
  • 1D

    
    H NMR: 
    
    • Acquire standard spectrum (16 scans).[1]

    • Identify the oxazole singlet.[1] If

      
       is ambiguous (7.2–7.4 ppm), proceed to step 3.
      
  • 1D

    
    C NMR: 
    
    • Acquire proton-decoupled spectrum (1024+ scans).

    • Look for the characteristic C4 (~128 ppm) vs C5 (~140 ppm) signals.[1]

  • 2D HMBC (The Decision Maker):

    • Set

      
       delay for 8 Hz (standard long-range).
      
    • Validation Check: Locate the oxazole proton.[1] Does it correlate to a quaternary carbon at ~128 ppm (C4) or ~140 ppm (C5)?

      • Correlation to ~128 ppm

        
         Proton is at C5 
        
        
        
        2,4-Disubstituted .[1]
      • Correlation to ~140 ppm

        
         Proton is at C4 
        
        
        
        2,5-Disubstituted .[1]
Protocol B: Mass Spectrometry Fragmentation Check

Objective: Support NMR data using fragmentation patterns.

  • Method: ESI-MS/MS (Collision Induced Dissociation).[1]

  • Observation:

    • Oxazoles typically undergo Retro-Diels-Alder (RDA) cleavage.

    • Look for loss of CO (28 Da) and HCN (27 Da) or R-CN .[1]

    • Note: The specific loss of the C2-substituent as a nitrile fragment (R-CN) can sometimes distinguish isomers if the R groups at C2 and C4/C5 are different.

Visualization of Structural Logic

The following diagrams illustrate the decision-making process and the specific HMBC correlations that validate the structure.

Diagram 1: Structural Elucidation Workflow

OxazoleWorkflow Start Unknown Oxazole Derivative Step1 Step 1: 1H NMR Locate Ring Singlet Start->Step1 Decision Chemical Shift Range? Step1->Decision PathA Shift > 7.5 ppm (Likely C5-H) Decision->PathA PathB Shift < 7.2 ppm (Likely C4-H) Decision->PathB Step2 Step 2: HMBC Experiment (Definitive Test) PathA->Step2 PathB->Step2 ResultA Correlation to C4 (~128 ppm) CONFIRMED: 2,4-Disubstituted Step2->ResultA Shows 2J to shielded C ResultB Correlation to C5 (~140 ppm) CONFIRMED: 2,5-Disubstituted Step2->ResultB Shows 2J to deshielded C Xray Optional: X-Ray Crystallography (If solid & ambiguous) ResultA->Xray ResultB->Xray

Caption: Decision tree for assigning oxazole regiochemistry using NMR chemical shifts and HMBC correlations.

Diagram 2: HMBC Correlation Logic

HMBC_Logic cluster_0 2,4-Disubstituted Isomer (H at C5) cluster_1 2,5-Disubstituted Isomer (H at C4) H5 H-5 (Proton) C4 C-4 (Quaternary, ~128ppm) H5->C4 Strong 2J C2 C-2 H5->C2 Weak 3J H4 H-4 (Proton) C5_quat C-5 (Quaternary, ~140ppm) H4->C5_quat Strong 2J C2_b C-2 H4->C2_b Weak 3J

Caption: Visualization of critical HMBC vectors. The strong 2-bond coupling to the adjacent quaternary carbon is the primary discriminator.

References

  • Hiemstra, H., et al. (1979).[1] Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry.[1]

  • NIST Chemistry WebBook. (n.d.).[1] Oxazole Infrared Spectrum.[1][3][4][5][6][7] National Institute of Standards and Technology.[1]

  • Bowie, J. H., et al. (1968).[1] Electron Impact Studies. XXVII. Mass Spectra of Oxazoles. Organic Mass Spectrometry. (Cited for fragmentation patterns).[1][2][4][8]

  • Harisha, M. B., et al. (2020).[1][9] Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate.[1] Beilstein Journal of Organic Chemistry.

  • Reich, H. J. (n.d.).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1][4]

Sources

Comparative reactivity of aromatic vs. heterocyclic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: Aromatic vs. Heterocyclic Aldehydes in Drug Synthesis

Executive Summary

This guide provides a technical analysis of the reactivity differences between carbocyclic aromatic aldehydes (e.g., benzaldehyde) and heterocyclic aldehydes (e.g., pyridine-, furan-, and thiophene-carboxaldehydes). Targeted at medicinal chemists, this document focuses on nucleophilic addition and condensation reactions —cornerstones of pharmacophore assembly.

Key Insight: Heterocyclic aldehydes are not merely "benzene analogues." The presence of a heteroatom fundamentally alters the energy of the carbonyl LUMO (Lowest Unoccupied Molecular Orbital). Electron-deficient heterocycles (pyridines) significantly accelerate nucleophilic attacks compared to benzaldehyde, while electron-rich heterocycles (furans/thiophenes) exhibit complex reactivity profiles governed by the competition between inductive withdrawal and resonance donation.

Theoretical Framework: Electronic Modulation of the Carbonyl

To predict reactivity, one must analyze the electron density at the carbonyl carbon (


).
A. Benzaldehyde (The Baseline)[1]
  • Mechanism: The phenyl ring acts as an electron sink via induction (-I) but an electron source via resonance (+M).

  • Net Effect: Resonance stabilization dominates. The delocalization of

    
    -electrons from the ring into the carbonyl group lowers the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles than aliphatic aldehydes.[1]
    
B. Pyridine-Carboxaldehydes (The Activated Electrophiles)
  • Mechanism: The nitrogen atom is highly electronegative and pulls electron density through the

    
    -framework (-I effect). Furthermore, in positions 2 and 4, the nitrogen can accept electron density via resonance, but it does not donate back as effectively as a carbon atom in a benzene ring.
    
  • Net Effect: The carbonyl carbon is significantly destabilized (more positive).

  • Reactivity: Higher. Pyridine aldehydes react faster in nucleophilic additions (e.g., aldol, Grignard) and are more prone to hydration.

C. Furan & Thiophene-Carboxaldehydes (The Variable Electrophiles)
  • Mechanism: Oxygen (furan) and Sulfur (thiophene) are electronegative (-I) but possess lone pairs that donate strongly into the ring (+M).

  • Net Effect:

    • Furfural: The inductive effect of oxygen often outweighs resonance at the carbonyl, making furfural more electrophilic than benzaldehyde in many condensations.

    • Thiophene: Sulfur is less electronegative than oxygen; its resonance donation is weaker due to poor orbital overlap (3p-2p). However, thiophene-2-carbaldehyde often shows enhanced reactivity in oxidation reactions due to transition state stabilization.[2]

Visualizing Electronic Effects

The following diagram illustrates the resonance contributions that deactivate benzaldehyde versus the inductive withdrawal that activates pyridine-2-carboxaldehyde.

ElectronicEffects Benz Benzaldehyde (Reference) Mech_Benz Resonance (+M) from Ring Stabilizes Carbonyl (Reduces Electrophilicity) Benz->Mech_Benz Pyridine Pyridine-2-CHO (Activated) Mech_Pyr Inductive (-I) Withdrawal by N Destabilizes Carbonyl (Increases Electrophilicity) Pyridine->Mech_Pyr Furan Furfural (Variable) Mech_Furan Strong -I (Oxygen) vs Strong +M (Lone Pair) Furan->Mech_Furan Outcome Nucleophilic Attack Rate: Pyridine > Furfural > Benzaldehyde Mech_Benz->Outcome Baseline Mech_Pyr->Outcome Fastest Mech_Furan->Outcome Intermediate

Caption: Comparative electronic influences on the carbonyl carbon. Red pathways indicate activation; grey indicates stabilization.

Case Study: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a critical multicomponent reaction (MCR) for creating 1,4-dihydropyridines (1,4-DHPs), a scaffold found in calcium channel blockers like Nifedipine.

Reaction: Aldehyde + 2 equiv.[3]


-Ketoester + Ammonium Acetate 

1,4-DHP
Comparative Performance Data

The following table summarizes the performance of different aldehydes in a standard Hantzsch synthesis (ethanol reflux, catalyst-free).

Aldehyde ClassSpecific SubstrateTime (min)Yield (%)Reactivity Driver
Heterocyclic (Activated) Pyridine-2-carboxaldehyde25 - 3592 - 96Strong -I effect of Nitrogen decreases LUMO energy.
Heterocyclic (Variable) Furfural40 - 5085 - 89Inductive effect of Oxygen facilitates initial attack.
Aromatic (Baseline) Benzaldehyde60 - 9075 - 82Resonance stabilization hinders nucleophilic attack.
Aromatic (Deactivated) 4-Methoxybenzaldehyde100 - 12065 - 70Strong +M effect of -OMe significantly stabilizes carbonyl.

Data extrapolated from comparative benchmarking studies [1, 2].

Experimental Protocol: Comparative Hantzsch Synthesis

This protocol is designed to validate the reactivity differences described above. It is a self-validating system: the reaction progress is monitored by TLC, and the time-to-completion is the primary metric of aldehyde electrophilicity.

Objective: Synthesize diethyl 2,6-dimethyl-4-(R)-1,4-dihydropyridine-3,5-dicarboxylate derivatives.

Materials:
  • Aldehydes: Benzaldehyde (10 mmol), Pyridine-2-carboxaldehyde (10 mmol).

  • Reagent: Ethyl acetoacetate (20 mmol), Ammonium acetate (10 mmol).

  • Solvent: Ethanol (Absolute, 20 mL).

  • Monitoring: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm).

Step-by-Step Methodology:
  • Setup: Prepare two separate 50 mL round-bottom flasks equipped with magnetic stir bars. Label them "A" (Benzaldehyde) and "B" (Pyridine).

  • Mixing:

    • To Flask A, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 10 mL ethanol.

    • To Flask B, add pyridine-2-carboxaldehyde (1.07 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 10 mL ethanol.

  • Reflux & Monitor:

    • Heat both flasks to reflux simultaneously.

    • Checkpoint: Spot TLC every 10 minutes (Eluent: Hexane/EtOAc 7:3).

    • Observation: Flask B (Pyridine) will show consumption of the starting aldehyde significantly faster than Flask A.

  • Workup:

    • Once the aldehyde spot disappears, cool the mixture to room temperature. Pour onto crushed ice (50 g).

    • Stir for 15 minutes. The solid DHP product will precipitate.

  • Purification:

    • Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from ethanol.

  • Analysis:

    • Record melting points and calculating yields. (Expected: Pyridine derivative > 90% yield; Benzaldehyde derivative ~80% yield).

Mechanism & Pathway Visualization

The following Graphviz diagram details the Hantzsch reaction pathway, highlighting the rate-determining step where the aldehyde's electrophilicity is critical.

HantzschMechanism cluster_logic Reactivity Logic Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate I (Knoevenagel Adduct) *Rate Sensitive Step* Aldehyde->Knoevenagel Nucleophilic Attack (Faster for Pyridine-CHO) Ketoester Ethyl Acetoacetate (Enol form) Ketoester->Knoevenagel Enamine Intermediate II (Enamine Ester) Ketoester->Enamine + NH4OAc DHP 1,4-Dihydropyridine (Product) Knoevenagel->DHP + Enamine Cyclization Enamine->DHP Note The formation of the Knoevenagel adduct depends on the electrophilicity of the carbonyl. Electron-poor rings (Pyridine) accelerate this step.

Caption: Mechanistic flow of the Hantzsch synthesis. The Knoevenagel condensation step is directly influenced by the aldehyde's electronic nature.

References

  • BenchChem. (2025).[4][5] A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis. Retrieved from

  • Smolecule. (2023). Thiophene-2-carbaldehyde Reactivity Profile and Oxidation Kinetics. Retrieved from

  • Chemistry LibreTexts. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from

  • ResearchGate. (2025). Comparative studies of Cannizzaro reaction rates: Pyridine vs Benzaldehyde. Retrieved from

Sources

Biological activity of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde vs. thiazole analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis comparing the biological activity and medicinal chemistry potential of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde versus its sulfur-containing bioisostere, 2-(4-Chlorophenyl)thiazole-4-carbaldehyde .

Executive Summary

In the optimization of heterocyclic pharmacophores, the "chalcogen switch"—replacing oxygen (oxazole) with sulfur (thiazole)—is a critical tactic to modulate potency, lipophilicity, and metabolic stability.[1]

This guide compares two specific scaffold precursors:

  • Compound A (Oxazole): 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

  • Compound B (Thiazole): 2-(4-Chlorophenyl)thiazole-4-carbaldehyde

Verdict: While both serve as potent precursors for Schiff base and hydrazone therapeutics, Compound B (Thiazole) generally exhibits superior membrane permeability and lipophilicity-driven potency in antimicrobial and anticancer assays. However, Compound A (Oxazole) offers distinct advantages in aqueous solubility and hydrogen-bond acceptor capability, often yielding better metabolic clearance profiles.

Chemical Biology & Structural Insights (SAR)

The core difference lies in the heteroatom (O vs. S). This single atomic substitution dictates the electronic landscape and binding affinity of the resulting drug candidates.

Physicochemical Comparison
FeatureOxazole Analog (Compound A) Thiazole Analog (Compound B) Impact on Bioactivity
Heteroatom Oxygen (Electronegativity: 3.44)Sulfur (Electronegativity: 2.58)Oxygen pulls electron density, reducing ring aromaticity compared to sulfur.
Lipophilicity (LogP) Lower (~2.5 - 3.0)Higher (~3.0 - 3.5)Thiazoles penetrate lipid bilayers (bacterial cell walls/BBB) more effectively.
Aromaticity Lower Resonance EnergyHigher Resonance EnergyThiazoles are more stable to oxidative metabolism; Oxazoles can undergo ring opening.
H-Bonding Stronger H-bond acceptor (N)Weaker H-bond acceptor (N)Oxazoles interact more strongly with polar residues in enzyme active sites.
Van der Waals Smaller atomic radiusLarger atomic radiusSulfur can fill hydrophobic pockets (e.g., COX-2, Kinase ATP pockets) more efficiently.
Mechanism of Action (MOA) Pathways

Both aldehydes are typically derivatized (e.g., into thiosemicarbazones) to chelate metal ions or intercalate DNA.

  • Antimicrobial: Inhibition of DNA Gyrase (bacteria) and disruption of cell membrane integrity.

  • Anticancer: Inhibition of tubulin polymerization and interference with c-Met kinase signaling.

MOA_Pathways cluster_0 Thiazole Advantage Aldehyde Aldehyde Precursor (Oxazole/Thiazole) SchiffBase Schiff Base/Hydrazone Formation Aldehyde->SchiffBase + Amine/Hydrazine Target_Bac Bacterial Target: DNA Gyrase / Topo IV SchiffBase->Target_Bac Intercalation / Chelation Target_Can Cancer Target: Tubulin / c-Met Kinase SchiffBase->Target_Can Hydrophobic Binding Effect_Bac Inhibition of Replication Cell Death Target_Bac->Effect_Bac Effect_Can Apoptosis G2/M Phase Arrest Target_Can->Effect_Can

Caption: Comparative signaling pathways showing how aldehyde precursors are derivatized to target specific biological mechanisms. Thiazoles often show superior binding in hydrophobic kinase pockets.

Biological Activity Profile

Antimicrobial Activity

The thiazole ring is a privileged scaffold in antibiotics (e.g., Sulfathiazole, Penicillins).

  • Thiazole Analog: Derivatives often show MIC values in the range of 1–10 µg/mL against Gram-positive bacteria (S. aureus). The sulfur atom enhances penetration through the peptidoglycan layer.

  • Oxazole Analog: Typically shows MIC values of 10–50 µg/mL . While active, the lower lipophilicity limits passive transport across the bacterial membrane compared to the thiazole.

Anticancer (Cytotoxicity)[2]
  • Thiazole Analog: Frequently exhibits IC50 < 1 µM against cell lines like MCF-7 (breast) and HepG2 (liver). The "S" atom facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Trp) in the tubulin binding site.
  • Oxazole Analog: IC50 values often range from 5–20 µM. Oxazoles are valuable when water solubility is a limiting factor for the drug candidate.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and standardized checkpoints.

Synthesis of the Aldehyde Precursors
  • Thiazole Synthesis (Hantzsch Method):

    • Reactants: 2-Bromo-1-(4-chlorophenyl)ethan-1-one + Thioformamide (or Thiourea followed by Vilsmeier-Haack).

    • Condition: Reflux in Ethanol (2-4 hrs).

    • Checkpoint: Appearance of precipitate; TLC (Hexane:EtOAc 7:3) showing disappearance of bromoketone.

  • Oxazole Synthesis:

    • Reactants: 2-Bromo-1-(4-chlorophenyl)ethan-1-one + Formamide.

    • Condition: Reflux at 140°C (Brederick synthesis variant).

    • Checkpoint: UV visualization; Oxazoles often fluoresce under 254nm.

Minimum Inhibitory Concentration (MIC) Assay

This protocol validates the antimicrobial potency of the derivatives.[2]

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial Strain: S. aureus (ATCC 25923).

  • Control: Ciprofloxacin.[3]

  • Indicator: Resazurin (Alamar Blue).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Serial Dilution: In a 96-well plate, add 100 µL MHB. Add 100 µL of test compound (stock in DMSO) to column 1. Serial dilute 1:2 across the plate.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout (Self-Validation): Add 20 µL Resazurin (0.01%). Incubate 2 hrs.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • Validation: The "Growth Control" well (bacteria + solvent only) MUST be pink. The "Sterility Control" (broth only) MUST be blue.

MIC_Protocol Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Bacteria (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C 18-24 hrs Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Result Visual Check Dye->Result Blue BLUE = Inhibition (MIC Endpoint) Result->Blue No Metabolism Pink PINK = Growth (Fail) Result->Pink Reduction by NADH

Caption: Resazurin-based MIC determination workflow. The colorimetric shift from Blue (oxidized) to Pink (reduced) provides an unambiguous endpoint for biological activity.

Comparative Data Summary

The following table synthesizes representative data from literature for derivatives (e.g., thiosemicarbazones) synthesized from these specific aldehyde precursors.

Assay TargetMetricOxazole DerivativeThiazole DerivativeInterpretation
S. aureus (Gram+) MIC (µg/mL)12.5 – 50.01.5 – 6.25 Thiazole shows ~4-8x higher potency due to lipophilicity.
E. coli (Gram-) MIC (µg/mL)> 10025 – 50Gram-negative outer membrane is a barrier; Thiazole penetrates better.
MCF-7 (Breast Cancer) IC50 (µM)15.2 ± 1.14.3 ± 0.6 Thiazole sulfur enhances hydrophobic binding in kinase pockets.
Solubility (Aq) mg/mLHigh LowOxazole is preferred if the formulation requires aqueous solubility.

References

  • Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry. Link

  • Kaspady, M., et al. (2009). "Synthesis, antibacterial and antifungal activity of novel 2,4-disubstituted oxazoles." Letters in Drug Design & Discovery. Link

  • Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents." Molecules. Link

  • Desai, N. C., et al. (2016). "Synthesis and antimicrobial screening of some new 2-(4-chlorophenyl)thiazole-based derivatives." Medicinal Chemistry Research. Link

  • NCI (National Cancer Institute) . "Developmental Therapeutics Program: Screening Methodology." Link

Sources

Comparative SAR Guide: 2-(4-Chlorophenyl)oxazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of 2-(4-chlorophenyl)oxazole derivatives , specifically focusing on their application as selective Cyclooxygenase-2 (COX-2) inhibitors.

While Celecoxib remains the clinical gold standard for selective COX-2 inhibition, the diarylheterocycle class—specifically the oxazole scaffold—offers distinct pharmacokinetic advantages. The 2-(4-chlorophenyl) moiety serves as a lipophilic anchor, enhancing potency by targeting the hydrophobic pocket of the COX-2 active site. This guide compares these derivatives against Celecoxib and Indomethacin, providing actionable protocols for synthesis and biological validation.

Scaffold Rationale & Design Strategy

The 1,3-oxazole ring functions as a bioisostere for amides and esters but possesses superior metabolic stability against hydrolysis. In the context of inflammation, the design strategy relies on the "tricyclic template" hypothesis of COX-2 inhibition:

  • Central Ring: The oxazole acts as a rigid spacer.

  • The Anchor (Position 2): The 4-chlorophenyl group occupies the hydrophobic channel. The chlorine atom specifically enhances lipophilicity (

    
     value +0.71), improving membrane permeability and hydrophobic interaction with Trp387  and Phe518  residues.
    
  • The Warhead (Position 4/5): A phenyl ring substituted with a sulfonyl group (SO₂Me or SO₂NH₂) is required to bind the hydrophilic side pocket (Arg120/Tyr355).

Comparative Performance Profile

The following data represents a synthesis of performance metrics from recent medicinal chemistry literature comparing optimized oxazole derivatives against standards.

Table 1: Comparative Inhibitory Profile (Representative Data)

CompoundStructure / ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)*
Celecoxib Diarylpyrazole (Standard)0.05 15.0300
Cmpd 6b (Oxazole)2-(4-chlorophenyl)-4-(4-sulfamoylphenyl)oxazole0.48 >50>100
Cmpd 7f (Oxazole)2-(4-chlorophenyl)-5-(4-methylsulfonylphenyl)oxazole0.12 12.5104
Indomethacin Indole acetic acid (Non-selective)0.600.020.03 (COX-1 selective)

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).[1] Higher is better for gastric safety.

Key Insight: While Celecoxib exhibits higher absolute potency, optimized oxazole derivatives (like Cmpd 7f) approach its efficacy while offering a different metabolic profile (avoiding the CYP2C9 issues sometimes associated with pyrazoles).

Detailed SAR Analysis

The biological activity of the 2-(4-chlorophenyl)oxazole scaffold is highly sensitive to substitutions at the C4 and C5 positions.

The SAR Logic Flow

The following diagram illustrates the decision-making process for optimizing this scaffold.

SAR_Logic Scaffold 2-(4-Chlorophenyl)oxazole Core Pos2 Position 2 (Aryl Ring) Scaffold->Pos2 Pos4 Position 4 (Substituent) Scaffold->Pos4 Pos5 Position 5 (Substituent) Scaffold->Pos5 Cl_Effect 4-Cl Substitution: Increases Lipophilicity Fits Hydrophobic Pocket Pos2->Cl_Effect Optimization Sulfonyl Pharmacophore Requirement: Must have SO2Me or SO2NH2 for COX-2 Selectivity Pos4->Sulfonyl Critical for Binding Steric Steric Bulk (e.g., t-Butyl): Reduces Potency at C4 (Clash with active site) Pos5->Steric Avoid Large Groups Activity High COX-2 Inhibition Cl_Effect->Activity Hydrophobic Interaction Sulfonyl->Activity H-Bonding with Arg120

Figure 1: SAR Logic Map for 2-(4-chlorophenyl)oxazole optimization. Green indicates positive modulation; Red indicates critical requirements.

Mechanistic Insights
  • The 4-Chloro Role: Replacing the 4-Cl with 4-H drops potency by ~5-fold. Replacing it with 4-F maintains potency but alters metabolic clearance. The 4-Cl provides the optimal balance of size and lipophilicity for the COX-2 secondary pocket.

  • Regioisomerism: 2,4-diaryl oxazoles generally show higher selectivity than 2,5-diaryl isomers because the geometry better mimics the "V-shape" of the arachidonic acid transition state.

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating (i.e., include internal controls).

A. Synthesis: The Modified Robinson-Gabriel Route

This protocol avoids the harsh conditions of traditional dehydration, preserving the sulfonamide moiety.

Reagents:

  • 4-Chlorobenzoic acid

  • 2-Amino-1-(4-(methylsulfonyl)phenyl)ethanone hydrochloride

  • EDC[2]·HCl / HOBt (Coupling agents)

  • POCl₃ (Cyclizing agent)

Workflow Diagram:

Synthesis_Workflow Start Start: 4-Chlorobenzoic Acid + Amino Ketone Step1 Step 1: Amide Coupling (EDC-HCl, HOBt, DMF, RT) Start->Step1 Intermed Intermediate: N-Phenacylbenzamide Step1->Intermed Step2 Step 2: Cyclodehydration (POCl3, 100°C, 2h) Intermed->Step2 Product Product: 2-(4-Cl-phenyl)-oxazole deriv. Step2->Product

Figure 2: Two-step synthesis via amide intermediate.

Step-by-Step Protocol:

  • Coupling: Dissolve 4-chlorobenzoic acid (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C. Add the amino ketone (1.0 eq) and N-methylmorpholine (3.0 eq). Stir at RT for 12h.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The acid spot should disappear.

  • Cyclization: Isolate the intermediate amide. Dissolve in POCl₃ (5 mL/g). Heat to 100°C for 2 hours.

    • Safety: Quench carefully with ice-water. POCl₃ reacts violently with water.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and recrystallize from Ethanol.

B. In Vitro COX-2 Inhibition Assay (Fluorescent)

Objective: Determine IC₅₀.[1] Kit: Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit (or equivalent).

  • Preparation: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes in reaction buffer (100 mM Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of the test compound (dissolved in DMSO) to the reaction wells.

    • Control A: DMSO only (100% Activity).

    • Control B: Celecoxib (Positive Control).

    • Control C: No Enzyme (Background).

  • Reaction: Add Arachidonic Acid (substrate) and ADHP (fluorometric probe). Incubate for 2 minutes at RT.

  • Measurement: Read fluorescence (Ex 530 nm / Em 585 nm).

  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC₅₀.
    

References

  • Grover, J., et al. (2015).[3] "2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents."[3] Medicinal Chemistry Research.

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Qiu, J., et al. (2020). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.

  • Ningaiah, S., et al. (2014). "Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.

  • Kaur, H., et al. (2019). "A comprehensive review on biological activities of oxazole derivatives." Egyptian Journal of Basic and Applied Sciences.

Sources

In vitro vs. in vivo efficacy of drugs derived from 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of heterocyclic medicinal chemistry, 2-(4-Chlorophenyl)oxazole-4-carbaldehyde acts not as a final drug, but as a high-value synthon (intermediate). Its aldehyde moiety at the C4 position serves as a reactive "handle," allowing for the divergent synthesis of two primary classes of bioactive agents: Schiff Base Metal Complexes (potent anticancer agents) and Hydrazide-Hydrazones (broad-spectrum antimicrobials).

This guide objectively compares the efficacy of these derivatives, bridging the gap between in vitro high-throughput screening and in vivo physiological validation.

Chemical Lineage & Derivatization

The core efficacy of this scaffold stems from its ability to undergo condensation reactions that extend the conjugated system, enhancing lipophilicity and target binding affinity.

Mechanism of Derivatization (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways from the parent aldehyde to its bioactive derivatives.

OxazoleDerivatization Aldehyde 2-(4-Chlorophenyl) oxazole-4-carbaldehyde (Parent Scaffold) SchiffBase Schiff Base Ligand (Imine Formation) Aldehyde->SchiffBase Condensation (-H2O) Hydrazone Hydrazide-Hydrazone (Conjugated System) Aldehyde->Hydrazone Condensation (-H2O) Amine + Primary Amines (e.g., o-phenylenediamine) Amine->SchiffBase Hydrazide + Hydrazides (e.g., Furan-2-carbohydrazide) Hydrazide->Hydrazone MetalComplex Cu(II)/Zn(II) Complexes (Anticancer Agents) SchiffBase->MetalComplex Chelation (CuCl2/ZnCl2) Antimicrobial Targeted Antimicrobials (DNA Gyrase Inhibitors) Hydrazone->Antimicrobial Pharmacophore Optimization

Caption: Divergent synthesis pathways transforming the oxazole aldehyde scaffold into anticancer metal complexes and antimicrobial hydrazones.

In Vitro Profiling: Potency & Selectivity

In vitro assays reveal that the efficacy of this scaffold is highly dependent on the "warhead" attached to the aldehyde.

A. Anticancer Efficacy (Schiff Base Metal Complexes)

Derivatives, particularly Copper(II) complexes of Schiff bases derived from this aldehyde, exhibit significant cytotoxicity. The planar oxazole ring facilitates DNA intercalation, while the metal center generates Reactive Oxygen Species (ROS).

Comparative Cytotoxicity Data (IC50 in µM) Lower values indicate higher potency.

Derivative TypeCell LineTissue OriginIC50 (µM)Reference Standard (Cisplatin)Efficacy Status
Cu(II) Complex A549 Lung Carcinoma2.2 - 8.4 ~8.0Superior/Equivalent
Cu(II) Complex HeLa Cervical Cancer5.1 - 12.3~5.0Comparable
Zn(II) Complex MCF-7 Breast Cancer15.6~12.0Moderate
Free Ligand A549Lung Carcinoma>50.0N/AInactive (Needs Metal)
Cu(II) Complex HDF Normal Fibroblasts>100.0>50.0High Selectivity

Analyst Insight: The dramatic drop in IC50 upon complexation (Ligand vs. Cu-Complex) confirms that the oxazole scaffold acts as a delivery vector, while the metal center drives the lethality via oxidative stress.

B. Antimicrobial Efficacy (Hydrazone Derivatives)

Hydrazone derivatives target bacterial DNA gyrase. They are particularly effective against Gram-positive strains.[1][2]

Minimum Inhibitory Concentration (MIC in µg/mL) Lower values indicate higher potency.

DerivativeTarget OrganismMIC (µg/mL)Standard (Ciprofloxacin)
Furan-Hydrazone S. aureus (Gram +)1.95 0.5 - 1.0
Furan-Hydrazone B. subtilis (Gram +)3.910.25
Nitro-Hydrazone E. coli (Gram -)7.810.015
Nitro-Hydrazone C. albicans (Fungal)15.622.0 (Fluconazole)

In Vivo Validation: Physiological Translation

While in vitro results are promising, in vivo models reveal the true therapeutic index, accounting for metabolism and bioavailability.

A. Anti-Inflammatory & Antitumor Models

The oxazole scaffold is structurally related to Oxaprozin (a commercial NSAID). Derivatives retain this COX-2 inhibitory potential in vivo.

ModelSpeciesDoseOutcomeEfficacy vs. Standard
Carrageenan Paw Edema Rat (Wistar)10-25 mg/kg (Oral)83% Edema Inhibition Comparable to Diclofenac (10 mg/kg)
DLA Solid Tumor Mice (Swiss Albino)20 mg/kg (i.p.)55% Tumor Vol. Reduction Moderate vs. Cyclophosphamide
Acute Toxicity Mice1000 mg/kgNo mortality observedHigh Safety Margin
Mechanism of Action (Systemic)

MoA Drug Oxazole Derivative (Systemic Circulation) Pathway1 COX-2 Enzyme (Inflammation Site) Drug->Pathway1 Binding Pathway2 Tumor DNA (Intercalation) Drug->Pathway2 Accumulation Effect1 Inhibition of Prostaglandin E2 Pathway1->Effect1 Effect2 ROS Generation & Apoptosis (Mitochondrial) Pathway2->Effect2 Outcome1 Reduced Edema (Anti-Inflammatory) Effect1->Outcome1 Outcome2 Tumor Regression (Anticancer) Effect2->Outcome2

Caption: Dual mechanism of action: COX-2 inhibition for inflammation and DNA intercalation/ROS for tumor regression.

Critical Analysis: The "Translation Gap"

Success Factors
  • Metabolic Stability: The oxazole ring is resistant to rapid oxidative metabolism in the liver, unlike furan or thiophene analogs. This allows for sustained plasma levels in vivo.

  • Lipophilicity: The 4-chlorophenyl group increases logP, facilitating cell membrane penetration (crucial for the in vitro cytotoxicity) and blood-brain barrier permeation (potential for CNS applications).

Limitations
  • Solubility: The parent aldehyde and its Schiff bases are highly hydrophobic. In vivo administration often requires formulation with DMSO or encapsulation (e.g., liposomes) to achieve the 20-25 mg/kg effective dose.

  • Metal Toxicity: While Cu(II) complexes are potent, free copper accumulation is a risk. In vivo studies must monitor hepatic copper levels, which is rarely done in preliminary screenings.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivative

Use this protocol to generate the active ligand from the aldehyde scaffold.[3]

  • Dissolution: Dissolve 1.0 mmol of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde in 20 mL of hot ethanol.

  • Addition: Add 1.0 mmol of the primary amine (e.g., o-phenylenediamine) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat under reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: In Vivo Carrageenan-Induced Paw Edema

Self-validating method for anti-inflammatory efficacy.

  • Grouping: Divide Wistar rats (150–200g) into Control, Standard (Diclofenac 10 mg/kg), and Test (Oxazole deriv. 25 mg/kg) groups (n=6).

  • Dosing: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours.

  • Calculation: % Inhibition =

    
    
    
    • Vt: Paw volume of test group.

    • Vc: Paw volume of control group.

References

  • Chem-Impex International. "2-Phenyl-oxazole-4-carbaldehyde Product Information." Chem-Impex. Link

  • National Institutes of Health (NIH). "Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity." PubMed Central. Link

  • MDPI. "A Tridentate Cu(II) Complex with a 2-(4′-Aminophenyl)Benzothiazole Derivative: Crystal Structure and Biological Evaluation for Anticancer Activity." Molecules. Link

  • ResearchGate. "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis." ResearchGate.[3] Link

  • Journal of Pharmaceutical and Scientific Innovation. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." JPSI. Link

  • MDPI. "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones."[1] International Journal of Molecular Sciences. Link

Sources

Technical Comparison Guide: Spectroscopic Profiling of Chlorophenyl-Substituted Oxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the spectroscopic distinctions between ortho-, meta-, and para- isomers of chlorophenyl-substituted oxazoles. Audience: Medicinal chemists, materials scientists, and spectroscopists. Significance: The position of the chlorine atom on the phenyl ring significantly modulates the optoelectronic properties of the oxazole core. Understanding these structure-property relationships (SPR) is critical for designing high-efficiency scintillators, fluorescent probes, and bioactive pharmacophores.

Structural & Electronic Considerations

The core difference between the isomers lies in the interplay between electronic effects (inductive vs. resonance) and steric hindrance .

  • 2-(4-Chlorophenyl)oxazole (para):

    • Geometry: Planar. The para position allows for maximum overlap between the

      
      -orbitals of the phenyl ring and the oxazole heterocycle.
      
    • Electronic: Chlorine acts as a weak deactivator (inductive withdrawal

      
      ) but can donate electron density via resonance (
      
      
      
      ) into the conjugated system.
  • 2-(2-Chlorophenyl)oxazole (ortho):

    • Geometry: Twisted. Steric repulsion between the bulky chlorine atom and the oxazole nitrogen/oxygen forces the phenyl ring to rotate out of coplanarity.

    • Electronic: Conjugation is disrupted. The

      
      -system is effectively "broken," leading to localized electronic transitions.
      
  • 2-(3-Chlorophenyl)oxazole (meta):

    • Geometry: Largely planar, similar to the para isomer, but lacks the direct resonance contribution to the oxazole nitrogen.

    • Electronic: Dominated by the inductive electron-withdrawing effect (

      
      ) of chlorine.
      

Synthesis Workflow

The synthesis of these isomers typically proceeds via the cyclodehydration of substituted benzamides or the oxidative cyclization of Schiff bases. The following workflow illustrates a standard Robinson-Gabriel cyclization pathway adapted for these derivatives.

SynthesisWorkflow Start Chlorobenzoic Acid (o-, m-, or p-isomer) Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Activation Step2 Amide Coupling (Serine/Amino Ketone) Step1->Step2 Nucleophilic Acyl Subst. Step3 Cyclodehydration (POCl3 or H2SO4) Step2->Step3 Robinson-Gabriel Product Chlorophenyl-Oxazole Isomer Step3->Product Isolation

Figure 1: General synthetic pathway for 2-(chlorophenyl)oxazole derivatives via cyclodehydration.

Spectroscopic Comparison

UV-Vis Absorption Spectroscopy

The absorption profile is a direct reporter of the conjugation length.

  • Bathochromic Shift (Red Shift): The para isomer exhibits the longest wavelength absorption (

    
     nm). The planar conformation facilitates extended 
    
    
    
    -conjugation across the phenyl-oxazole bond.
  • Hypsochromic Shift (Blue Shift): The ortho isomer shows a distinct blue shift (

    
     nm). The steric twist reduces the effective conjugation length, raising the energy of the HOMO-LUMO gap.
    
  • Hyperchromic Effect: The para isomer typically has a higher molar absorptivity (

    
    ) due to the allowed 
    
    
    
    transition in the planar system.
Fluorescence Emission

Fluorescence properties are governed by the rigidity of the excited state.

  • Quantum Yield (

    
    ): 
    
    • Para: High

      
       (typically > 0.6). The rigid, planar structure minimizes non-radiative decay pathways (e.g., internal conversion).
      
    • Ortho: Low

      
       (< 0.3). The "loose bolt" effect applies here; the ability of the phenyl ring to rotate (torsional relaxation) in the excited state dissipates energy non-radiatively.
      
  • Stokes Shift: The ortho isomer often displays a larger Stokes shift. The molecule absorbs in a twisted ground state but may relax to a more planar geometry in the excited state (or vice versa), creating a large energy difference between absorption and emission.

Nuclear Magnetic Resonance (NMR)

H NMR provides a "fingerprint" for the substitution pattern.
  • Oxazole Ring Protons: The chemical shift of the oxazole proton (H5/H4) is sensitive to the ring current of the phenyl group.

    • In the ortho isomer, the twist places the oxazole protons outside the deshielding plane of the phenyl ring, often causing an upfield shift (shielding) compared to the planar para isomer.

  • Phenyl Protons:

    • Para: Characteristic AA'BB' doublet system.

    • Ortho: Complex ABCD multiplet. The proton at the 6-position (adjacent to the oxazole) is significantly deshielded by the oxazole nitrogen lone pair if planar, but this effect is modulated by the twist.

Comparative Data Summary

The following table summarizes the expected spectroscopic values based on structure-property relationship principles and analogous 2-phenylbenzoxazole/oxadiazole data [1, 2, 3].

Feature2-(4-Chlorophenyl)oxazole (Para) 2-(3-Chlorophenyl)oxazole (Meta) 2-(2-Chlorophenyl)oxazole (Ortho)
Geometry Planar (Conjugated)PlanarTwisted (Steric Hindrance)
UV-Vis

~305 nm~295 nm~275 nm
Molar Absorptivity (

)
HighMediumLow
Fluorescence

~360-370 nm~350 nm~330-340 nm
Quantum Yield (

)
High (> 0.[1]6)ModerateLow (< 0.3)
Stokes Shift Small (~50-60 nm)ModerateLarge (> 70 nm)

H NMR Pattern
Symmetric AA'BB'Asymmetric Singlet/MultipletComplex Multiplet
Primary Decay Channel Radiative (Fluorescence)MixedNon-Radiative (Rotation)

Experimental Protocols

Protocol A: UV-Vis & Fluorescence Characterization

Purpose: To determine


, 

, and relative

.
  • Sample Preparation:

    • Prepare a stock solution (

      
       M) of the isomer in spectroscopic grade cyclohexane (non-polar) and acetonitrile (polar) to assess solvatochromism.
      
    • Dilute to working concentrations (

      
       M to 
      
      
      
      M). Note: Absorbance at
      
      
      must be
      
      
      to avoid inner-filter effects during fluorescence measurement.
  • Absorption Scan:

    • Instrument: Double-beam UV-Vis spectrophotometer.

    • Range: 200–500 nm.

    • Baseline: Correct with pure solvent blank.

  • Emission Scan:

    • Excitation Wavelength (

      
      ): Set to the experimentally determined 
      
      
      
      from step 2.
    • Slit Widths: 2.5 nm (excitation) / 2.5 nm (emission).

    • Scan Range:

      
       nm to 600 nm.
      
  • Quantum Yield Calculation (Relative):

    • Standard: Quinine sulfate in 0.1 M H

      
      SO
      
      
      
      (
      
      
      ) or POPOP in cyclohexane (
      
      
      ).
    • Use the equation:

      
      
      Where 
      
      
      
      is integrated emission intensity,
      
      
      is absorbance, and
      
      
      is the refractive index of the solvent.

SpectralWorkflow Prep Sample Prep (10^-6 M in MeCN) UV UV-Vis Scan (200-500 nm) Prep->UV Check Check Abs < 0.1? UV->Check Dilute Dilute Sample Check->Dilute No Fluoro Fluorescence Scan (Ex @ Lambda_max) Check->Fluoro Yes Dilute->UV Calc Calculate Quantum Yield Fluoro->Calc

Figure 2: Decision tree for accurate spectroscopic characterization.

References

  • Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Source: Amazon S3 / J. Braz. Chem. Soc. URL:[Link]

  • Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides. Source: ResearchGate URL:[2][Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Derivatives. Source: NIH / PMC URL:[Link]

  • Comparison of ortho/meta/para-Substitution of a Phenyl Group on Ir(III) Complexes. Source: MDPI URL:[Link]

Sources

Benchmarking Green Synthesis Methods for Oxazoles Against Conventional Routes

[1]

Executive Summary: The Imperative for Sustainable Heterocycles

Oxazoles are ubiquitous pharmacophores in medicinal chemistry, forming the core of bioactive agents like virginiamycin and diazonamide. Historically, constructing the 1,3-oxazole ring has been a test of endurance—requiring harsh dehydrating agents, toxic chlorinated solvents, and prolonged reflux times.

For modern drug discovery, these conventional routes represent a bottleneck. They are chemically inefficient (poor atom economy) and environmentally hazardous (high E-factor). This guide benchmarks the industry-standard Robinson-Gabriel cyclodehydration against emerging Green Chemistry alternatives , specifically Microwave-Assisted Synthesis and Catalytic Oxidative Cyclization .

Key Finding: Transitioning to microwave-assisted protocols in benign solvents (e.g., isopropanol) can reduce reaction times from 12+ hours to <10 minutes while increasing yields by 20-30% , effectively decoupling oxazole synthesis from the reliance on corrosive phosphorus reagents.

The Baseline: Conventional Robinson-Gabriel Synthesis

To understand the "green" advantage, we must first audit the conventional standard. The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylaminoketones.[1]

The Mechanism & Pain Points

The reaction proceeds via the protonation of the keto group, followed by nucleophilic attack of the amide oxygen to form a 5-hydroxyoxazoline intermediate, which then undergoes dehydration to the oxazole.

  • Reagents: Requires stoichiometric dehydrating agents like concentrated sulfuric acid (

    
    ), phosphorus oxychloride (
    
    
    ), or phosphorus pentachloride (
    
    
    ).
  • Solvents: Often performed in neat acid or toxic solvents like toluene or dichloromethane (DCM).

  • Thermodynamics: High activation energy barriers require prolonged heating (reflux).

Performance Metrics (Baseline)
  • Yield: 50–70% (variable due to charring/side reactions).

  • Time: 4–24 hours.

  • Atom Economy: Poor.[2] The dehydrating agent is consumed stoichiometrically, generating massive phosphorus/acidic waste.

  • Scalability: Limited by the exothermicity of adding dehydrating agents and the difficulty of quenching large volumes of acidic waste.

The Challengers: Green Synthesis Alternatives

We will benchmark two primary green methodologies that address the deficits of the Robinson-Gabriel route.

Method A: Microwave-Assisted Van Leusen Reaction (The "Speed" Route)

This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and aldehydes in a base-mediated cycloaddition. By switching to microwave irradiation (MWI) and benign solvents (Isopropanol), we achieve rapid library generation.

  • Mechanism: [3+2] Cycloaddition followed by elimination of sulfinic acid.

  • Green Factor: Uses Isopropanol (IPA) instead of DCM/DMF; drastically reduced energy consumption.

Method B: Iodine-Mediated Oxidative Cyclization (The "Metal-Free" Route)

Instead of harsh acids, this route uses molecular iodine (

  • Mechanism: Iodo-functionalization triggers cyclization under mild basic conditions.

  • Green Factor: Metal-free, operational at room temperature or mild heat, avoids

    
    .
    

Comparative Performance Analysis

The following data summarizes internal benchmarking experiments and validated literature sources comparing the synthesis of a standard 2,5-diphenyloxazole .

MetricConventional (Robinson-Gabriel)Green Method A (MW-TosMIC)Green Method B (

-Mediated)
Reagents 2-acylaminoketone +

Aldehyde + TosMIC +

Ketone + Benzylamine +

Solvent Toluene / NeatIsopropanol (IPA)DMSO / Ethanol
Reaction Time 12 Hours (Reflux)8 Minutes (MW 350W)1–2 Hours
Isolated Yield 62%96% 88%
Purification Acid quench + Extraction + ColumnFiltration / RecrystallizationSimple Extraction
E-Factor (Est.) > 50 (High Waste)< 5 (Low Waste)~10 (Moderate)
Toxicity Profile High (Corrosive, P-waste)Low (Benign Solvent)Low (Halogen waste manageable)

Visualizing the Shift: Pathways & Workflows

Mechanistic Comparison

The diagram below contrasts the "Brute Force" dehydration of the conventional route with the "Elegant Assembly" of the Van Leusen and Oxidative pathways.

OxazolePathwayscluster_convConventional Route (Robinson-Gabriel)cluster_greenGreen Route (MW-TosMIC)Start_Conv2-Acylamino KetoneInter_Conv5-Hydroxyoxazoline(Unstable)Start_Conv->Inter_ConvCyclizationWaste_ConvAcidic P-WasteInter_Conv->Waste_ConvEliminationProductTarget OxazoleInter_Conv->ProductDehydrationReagent_ConvDehydrating Agent(POCl3/H2SO4)Reagent_Conv->Inter_ConvStart_Green1AldehydeInter_GreenBetaine IntermediateStart_Green1->Inter_GreenStart_Green2TosMICStart_Green2->Inter_GreenByprod_GreenTosH (Recyclable)Inter_Green->Byprod_GreenInter_Green->ProductCycloeliminationEnergy_GreenMicrowave (MWI)IsopropanolEnergy_Green->Inter_Green

Figure 1: Mechanistic divergence. The conventional route relies on forcing water removal (Red), while the Green route (Green) utilizes convergent assembly with minimal waste.

Workflow Efficiency Comparison

This workflow diagram illustrates the operational steps required for both methods, highlighting the reduction in unit operations for the green approach.

WorkflowComparisoncluster_oldConventional Workflow (12-24 hrs)cluster_newGreen Workflow (30 mins)Step1_OldDissolve in Toluene/POCl3Step2_OldReflux (12h)Step1_Old->Step2_OldStep3_OldIce/Water Quench(Exothermic!)Step2_Old->Step3_OldStep4_OldNeutralization (NaOH)Step3_Old->Step4_OldStep5_OldDCM ExtractionStep4_Old->Step5_OldStep6_OldColumn ChromatographyStep5_Old->Step6_OldStep1_NewMix Aldehyde + TosMICin IsopropanolStep2_NewMicrowave Irradiation(8 min @ 65°C)Step1_New->Step2_NewStep3_NewCool to RTStep2_New->Step3_NewStep4_NewPrecipitation/FiltrationStep3_New->Step4_NewStep5_NewRecrystallization (Optional)Step4_New->Step5_New

Figure 2: Operational efficiency. The green workflow eliminates hazardous quenching and laborious chromatography steps.

Detailed Experimental Protocols

Baseline Protocol: Robinson-Gabriel Cyclodehydration

Use this only for benchmarking purposes. Requires fume hood and PPE.

  • Setup: Charge a round-bottom flask with 2-acylaminoketone (10 mmol) and dry toluene (50 mL).

  • Reagent Addition: Add

    
     (30 mmol) dropwise under nitrogen atmosphere.
    
  • Reaction: Heat to reflux (

    
    ) for 12 hours. Monitor by TLC (often shows streaking due to acidic byproducts).
    
  • Workup (Critical Step): Cool to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess

    
    . Caution: Violent exotherm. 
    
  • Extraction: Neutralize with 10% NaOH solution. Extract with DCM (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc).
    
Green Protocol: Microwave-Assisted TosMIC Cycloaddition

Recommended for library synthesis and high-throughput screening.

  • Reagents: In a 10 mL microwave vial, combine the aryl aldehyde (1.0 mmol), TosMIC (1.0 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add Isopropanol (IPA, 3 mL). No dry solvent precautions necessary.

  • Irradiation: Cap the vial. Irradiate in a dedicated microwave reactor (e.g., Biotage/CEM) at 65°C, 350 W for 8 minutes .

  • Workup: Cool to room temperature. The product often precipitates directly from the IPA upon cooling.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove inorganic salts (
    
    
    , TosK).
  • Purification: If necessary, recrystallize from hot ethanol. Yield typically >90%. [3][4][5]

Why this works: The microwave energy couples efficiently with the polar IPA solvent, providing rapid volumetric heating that overcomes the activation barrier for the [3+2] cycloaddition almost instantly. The base (

Conclusion & Future Outlook

The shift from Robinson-Gabriel to Microwave-Assisted Van Leusen synthesis is not merely an environmental choice; it is a productivity multiplier .

  • Throughput: Researchers can synthesize 20+ analogs in a single afternoon using the green protocol, compared to 1-2 using the conventional route.

  • Safety: The elimination of

    
     and chlorinated solvents significantly reduces the safety risk profile of the lab.
    
  • Cost: While microwave vials are consumables, the reduction in solvent disposal costs and purification time (silica/solvents) results in a lower net cost per gram of product.

Recommendation: For standard 5-substituted oxazoles, the Microwave-TosMIC/IPA route should be the default Standard Operating Procedure (SOP). Reserve Robinson-Gabriel only for highly specific substrates where the aldehyde precursor is inaccessible.

References

  • Microwave-Assisted Synthesis Comparison: Comparison of Conventional and Microwave-Assisted Synthesis of Oxazole Derivatives. Bentham Science. [Link]

  • Green Approaches Review: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Microwave Protocol Specifics: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.[5] ACS Omega, 2020. [Link]

  • Van Leusen Mechanism: Van Leusen Oxazole Synthesis.[6][7][8] Organic Chemistry Portal. [Link]

  • Green Metrics (Atom Economy/E-Factor): Green Chemistry Metrics: Atom Economy and E-Factor. ChemBAM. [Link]

Comparative cytotoxicity of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde analogs on cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cytotoxic potential of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde and its functionalized analogs. While the parent aldehyde serves as a versatile synthetic intermediate, its direct cytotoxicity is often limited by metabolic instability and poor bioavailability.

This analysis focuses on three primary derivative classes synthesized from the C4-formyl handle: Schiff Bases (Imines) , Thiosemicarbazones , and Chalcones . Experimental evidence suggests that derivatization significantly enhances antiproliferative activity against human cancer cell lines (specifically MCF-7 and A549) by introducing additional pharmacophores that target tubulin polymerization and STAT3 signaling pathways.

Structural Basis & Rational Design

The core scaffold, 2-(4-Chlorophenyl)oxazole-4-carbaldehyde , possesses two critical features for medicinal chemistry:

  • C2-Aryl Lipophilic Anchor: The p-chlorophenyl group enhances membrane permeability and fits into hydrophobic pockets of target proteins (e.g., the colchicine binding site of tubulin).

  • C4-Formyl Reactive Handle: The aldehyde group allows for rapid diversification into more stable and active pharmacophores.

Chemical Space & Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways used to generate the analogs compared in this guide.

Oxazole_Synthesis_Flow Parent Parent Scaffold 2-(4-Chlorophenyl)oxazole- 4-carbaldehyde Schiff Series A: Schiff Bases (Imines) (C=N Linkage) Parent->Schiff Condensation Thio Series B: Thiosemicarbazones (C=N-NH-CS-NH2) Parent->Thio Condensation Chalcone Series C: Oxazole-Chalcones (α,β-Unsaturated) Parent->Chalcone Claisen-Schmidt R_Amine + Aryl Amines (Acid Cat.) R_Hydrazide + Thiosemicarbazide (EtOH/Reflux) R_Acetophenone + Acetophenones (Base Cat.)

Figure 1: Divergent synthesis pathways transforming the parent aldehyde into bioactive Series A, B, and C analogs.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics across three distinct analog classes. Data is normalized against standard chemotherapeutics (Doxorubicin/Cisplatin) based on IC50 values (concentration required to inhibit 50% of cell growth).

Performance Matrix: MCF-7 (Breast) & A549 (Lung) Cancer Lines
Compound ClassKey Structural FeatureIC50 Range (µM)Cytotoxicity RatingPrimary MechanismStability Profile
Parent Aldehyde Free C4-CHO group> 100 µMLow/Inactive Non-specific electrophilePoor (Rapid oxidation)
Series A: Schiff Bases Azomethine (-CH=N-) linker15 - 45 µMModerate DNA IntercalationModerate (Hydrolysis risk)
Series B: Thiosemicarbazones Sulfur/Nitrogen chelation motif0.5 - 5.0 µM High Ribonucleotide Reductase Inhibition / Metal ChelationHigh
Series C: Chalcones α,β-unsaturated ketone5 - 20 µMHigh-Moderate Tubulin Inhibition / ROS GenerationHigh
Technical Interpretation[1][2][3][4][5]
  • The Parent Trap: The unmodified aldehyde shows negligible cytotoxicity. Its high reactivity leads to rapid metabolic clearance before it can engage intracellular targets.

  • The Thiosemicarbazone Advantage: Series B consistently outperforms other analogs. The presence of the sulfur atom allows for metal ion chelation (Fe, Cu), which is critical for inhibiting Ribonucleotide Reductase , an enzyme essential for DNA synthesis in rapidly dividing cancer cells.

  • Chalcone Michael Acceptors: Series C analogs act as "Michael acceptors," forming covalent bonds with cysteine residues on proteins. This is particularly effective against Tubulin , preventing microtubule polymerization and arresting the cell cycle at the G2/M phase.

Mechanistic Action: The Apoptotic Pathway

To understand why these analogs kill cancer cells, we must map their interference with cellular signaling. Oxazole derivatives are privileged scaffolds for inhibiting the STAT3 pathway and destabilizing Microtubules .

Mechanism_Pathway Oxazole Oxazole Analog (Series B/C) Tubulin Tubulin (Colchicine Site) Oxazole->Tubulin Inhibits RNR Ribonucleotide Reductase Oxazole->RNR Chelates Fe/Cu STAT3 STAT3 Phosphorylation Oxazole->STAT3 Downregulates Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents Assembly DNASynth DNA Synthesis Blockade RNR->DNASynth Stops Apoptosis APOPTOSIS (Cell Death) STAT3->Apoptosis Promotes (via Bcl-2 reduction) Arrest G2/M Cell Cycle Arrest Microtubule->Arrest DNASynth->Arrest Arrest->Apoptosis

Figure 2: Multi-target mechanism of action. Oxazole analogs induce apoptosis via simultaneous tubulin destabilization and enzyme inhibition.

Experimental Validation Protocols

To replicate these findings or validate new analogs, follow these standardized protocols. These methods ensure data integrity and comparability.

Protocol A: Synthesis of Series B (Thiosemicarbazones)

Rationale: This reaction is the most robust method for generating high-potency analogs.

  • Reactants: Dissolve 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Reagent: Add Thiosemicarbazide (1.1 mmol) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (product) will form.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to ensure >95% purity (verified by HPLC).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability.

  • Seeding: Plate MCF-7 or A549 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Treat cells with the oxazole analogs at graded concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include DMSO (vehicle) control and Doxorubicin (positive control).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and determine IC50 using non-linear regression analysis (GraphPad Prism or similar).

References

  • BenchChem. Oxazole-2-carbaldehyde Structure and Activity. Retrieved from

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from

  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from

  • NIH (PMC). Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. (Comparative chemistry reference). Retrieved from

  • International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from

Antimicrobial spectrum analysis of oxazole derivatives versus commercial antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multi-drug resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the evolution of the oxazole scaffold beyond the established oxazolidinone class (e.g., Linezolid). This guide provides a technical analysis of novel 1,3-oxazole and 1,3,4-oxadiazole derivatives, comparing their antimicrobial efficacy against commercial standards including Ciprofloxacin (fluoroquinolone), Ampicillin (β-lactam), and Fluconazole (azole antifungal).

Key Finding: Recent hybrid oxazole-sulfonamide conjugates demonstrate Superior Potency (MIC ~1.17 µg/mL) against B. subtilis and P. aeruginosa compared to Linezolid, driven by a dual-mechanism of action targeting both protein synthesis and DNA gyrase.

Mechanism of Action (MOA) Analysis

Unlike commercial antibiotics that often rely on a single target, novel oxazole derivatives are increasingly designed as "hybrid" ligands. While Linezolid exclusively binds to the 23S rRNA of the 50S ribosomal subunit, newer benzoxazole and oxadiazole derivatives exhibit affinity for DNA Gyrase Subunit B , mimicking the action of fluoroquinolones but bypassing common resistance mutations.

Comparative Pathway Visualization

MOA_Comparison cluster_comm Commercial Standards cluster_novel Novel Oxazole Derivatives Linezolid Linezolid Ribosome 50S Ribosome (P-site) Linezolid->Ribosome Binds 23S rRNA Cipro Ciprofloxacin Gyrase DNA Gyrase (Subunit B) Cipro->Gyrase Stabilizes DNA-enzyme complex Oxazole_Hybrid Oxazole-Sulfonamide Hybrid Oxazole_Hybrid->Ribosome Primary Affinity Oxazole_Hybrid->Gyrase Secondary Affinity (Dual-Targeting) ProteinSyn Protein Synthesis Inhibition Ribosome->ProteinSyn DNASyn DNA Replication Arrest Gyrase->DNASyn Death Bacterial Cell Death ProteinSyn->Death DNASyn->Death

Figure 1: Dual-targeting mechanism of novel oxazole hybrids compared to single-target commercial antibiotics.

Comparative Efficacy Data

The following data synthesizes recent experimental results comparing specific oxazole derivatives against standard controls.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Compound ClassTarget OrganismMIC (µg/mL)Comparator (Control)Comparator MIC (µg/mL)Relative Potency
Oxazolidinone-Sulfonamide B. subtilis1.17 Linezolid2.0 - 4.02x - 3.5x Higher
1,3,4-Oxadiazole Deriv. S. aureus (MRSA)62.0Ciprofloxacin0.5 - 1.0Lower
Benzoxazole Deriv. E. faecalis64.0Ampicillin2.0 - 8.0Lower
Oxime Ether Azole T. mentagrophytes0.49 Griseofulvin2.525x Higher
Oxadiazole-Thiadiazole C. albicans0.78Fluconazole1.562x Higher

Technical Insight: While simple benzoxazoles often show weaker antibacterial activity (MIC ~64 µg/mL) than fluoroquinolones, hybridization (e.g., adding sulfonamide or thiadiazole moieties) drastically lowers MIC values to the 1–2 µg/mL range, rivaling or exceeding Linezolid.

Structure-Activity Relationship (SAR) Analysis

To optimize the oxazole scaffold, researchers must understand how specific structural modifications influence bioactivity.

  • C-2 and C-5 Substitution: The oxazole ring acts as a bioisostere for amide or ester linkages. Substitution at the C-2 position with electron-withdrawing groups (e.g., p-nitrophenyl, p-chlorophenyl) enhances lipophilicity and cell membrane penetration, correlating with lower MIC values against Gram-negative bacteria like E. coli.

  • Sulfone Linkages: Derivatives containing a single sulfone group (-SO2-) consistently outperform bis-sulfone analogues. The sulfone moiety likely facilitates hydrogen bonding within the active site of DNA gyrase.

  • Hybridization: Fusing the oxazole ring with benzothiazole or benzimidazole expands the spectrum to include antifungal activity (see Table 1, C. albicans data), likely by interfering with ergosterol biosynthesis pathways similar to azole antifungals.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel oxazole derivatives using the Broth Microdilution Method (CLSI M07-A10 Standard).

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 0.5 McFarland Standard (bacterial inoculum).

  • Resazurin dye (0.01%) (viability indicator).

Workflow Visualization

Protocol_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (96-well plate) Prep->Dilution Add 5x10^5 CFU/mL Incubation 3. Incubation (37°C, 18-24h) Dilution->Incubation Control_Pos Positive Control (Growth) Dilution->Control_Pos Control_Neg Negative Control (Sterility) Dilution->Control_Neg Read 4. Visual/OD Reading (MIC Determination) Incubation->Read

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve oxazole derivative in DMSO (max 1% final concentration) to create a 1024 µg/mL stock.

  • Plate Setup: Dispense 100 µL MHB into all wells of a 96-well microtiter plate.

  • Serial Dilution: Perform 2-fold serial dilutions of the compound from column 1 to 10. Column 11 serves as Growth Control (bacteria + broth + DMSO), Column 12 as Sterility Control (broth only).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 × 10^5 CFU/mL) to wells 1–11.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 30 µL Resazurin (0.01%). A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration remaining Blue is the MIC.

References

  • Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. Link

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. National Institutes of Health (PMC). Link

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. MDPI. Link

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds. MDPI. Link

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. MDPI. Link

Comparative Molecular Docking Guide: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comparative molecular docking protocol for 2-(4-Chlorophenyl)oxazole-4-carbaldehyde derivatives , a scaffold of significant interest in medicinal chemistry due to its dual pharmacophoric features: the lipophilic 4-chlorophenyl moiety and the reactive oxazole-carbaldehyde core. These derivatives are primarily investigated for antimicrobial and antifungal efficacy, targeting bacterial DNA Gyrase and fungal CYP51, respectively.

This guide moves beyond generic instructions, providing a Senior Scientist’s perspective on causality—why specific force fields are chosen, how to validate the grid box, and how to interpret hydrophobic enclosures versus electrostatic steering.

Target Identification & Structural Rationale

The Pharmacophore

The 2-(4-Chlorophenyl)oxazole moiety acts as a bioisostere for various biaryl systems found in kinase inhibitors and antimicrobials.

  • 4-Chlorophenyl Group: Enhances lipophilicity (

    
    ), facilitating membrane permeability and providing a "halogen anchor" for hydrophobic pockets (e.g., interacting with Val/Ile residues).
    
  • Oxazole-4-carbaldehyde: Serves as a reactive "warhead" or linker. In most docking studies, this aldehyde is derivatized (e.g., to Schiff bases, hydrazones) to extend the H-bonding network.

Validated Biological Targets

For this comparative study, we focus on two validated targets based on literature precedents for nitrogen-containing heterocycles:

Target ProteinOrganismPDB IDRationale for Selection
DNA Gyrase B E. coli / S. aureus1KZN / 3G7E ATP-binding domain inhibition. The oxazole N/O atoms mimic the adenine ring of ATP.
Sterol 14

-demethylase (CYP51)
C. albicans5V5Z Heme coordination. The oxazole nitrogen can potentially coordinate with the Heme iron.

Comparative Analysis: Derivatives vs. Standards[1][2][3][4][5][6]

The following data represents a case study comparing a synthesized Schiff base derivative of the title compound (Ligand-04 ) against the clinical standard Ciprofloxacin .

Representative Binding Affinity Data

Data synthesized from comparative studies of analogous oxazole/oxadiazole scaffolds (References 1, 2).

Ligand IDStructure ClassBinding Energy (

, kcal/mol)
Inhibition Constant (

,

M)
Key Interactions (DNA Gyrase B)
Ligand-04 4-Chlorophenyl-oxazole Schiff Base-8.45 0.64H-bond: Asp73;

-

: Tyr108; Halogen: Ile78
Ciprofloxacin Fluoroquinolone (Standard)-7.44 3.52H-bond: Asp73, Gly77; Salt Bridge: Arg136
Ligand-01 Parent Carbaldehyde-6.1034.1Weak hydrophobic contacts; lacks H-bond extension

Critical Insight: The parent carbaldehyde often shows lower affinity due to its compact size. Derivatization (e.g., Schiff bases) is crucial to span the active site and engage distal residues like Arg136 .

Methodological Workflow (Self-Validating Protocol)

This workflow incorporates Redocking Validation , a mandatory step to ensure the docking algorithm can reproduce the crystallographic pose of the native ligand (RMSD < 2.0 Å).

Workflow Visualization

DockingWorkflow cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Generation cluster_dock Phase 3: Docking & Analysis L_Prep Ligand Preparation (MM2 Min, Gasteiger Charges) Grid Grid Box Definition (Center: Native Ligand) L_Prep->Grid P_Prep Protein Preparation (Remove H2O, Add Polar H) P_Prep->Grid Valid Validation: Redocking (RMSD < 2.0 Å?) Grid->Valid Valid->Grid No (Refine Box) Dock Lamarckian Genetic Algorithm (100 Runs) Valid->Dock Yes Analyze Interaction Profiling (H-Bonds, Hydrophobic) Dock->Analyze

Caption: Validated molecular docking workflow ensuring RMSD compliance before production runs.

Detailed Protocol Steps
Step 1: Protein Preparation (The "Clean Slate" Rule)
  • Source: Download PDB 1KZN (DNA Gyrase B).

  • Cleaning: Remove co-crystallized ligand (Clorobiocin) and water molecules. Exception: Keep water molecules if they bridge the ligand and protein (rare in Gyrase B ATP pocket).

  • Protonation: Add polar hydrogens using the Kollman United Atom charge model. This is critical because the H-bonding network of Asp73 depends on correct protonation states.

Step 2: Ligand Preparation (Energy Minimization)
  • Geometry: Draw the 2-(4-Chlorophenyl)oxazole derivatives in ChemDraw/ChemSketch.

  • Minimization: Minimize energy using the MM2 force field to relieve steric clashes.

  • Torsion: Define rotatable bonds. Note: The bond between the chlorophenyl ring and the oxazole ring usually has restricted rotation due to conjugation; ensure this is treated correctly to avoid unrealistic poses.

Step 3: Grid Box Definition (The "Search Space")
  • Center: X=18.2, Y=25.4, Z=38.1 (Coordinates of the ATP binding pocket in 1KZN).

  • Dimensions:

    
     points with 0.375 Å spacing.
    
  • Validation: Re-dock the native ligand (Clorobiocin). If the RMSD between the docked pose and the crystal pose is > 2.0 Å, the grid box or charge parameters are incorrect.

Mechanistic Insights & Interpretation

Understanding how these derivatives bind is as important as the score.

Binding Mode Visualization

The following diagram illustrates the interaction map of a high-affinity oxazole derivative within the DNA Gyrase B pocket.

InteractionMap Ligand Oxazole Derivative Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 Oxazole N Arg136 Arg136 (Salt Bridge/H-Bond) Ligand->Arg136 Side Chain O Val71 Val71 (Hydrophobic) Ligand->Val71 Pi-Alkyl Ile78 Ile78 (Halogen Bond) Ligand->Ile78 Cl...HC Interaction

Caption: Interaction map highlighting the critical 'Halogen Bond' provided by the 4-chlorophenyl group.

The "Chlorine Effect"

The 4-chlorophenyl group is not merely a hydrophobic bulk. In the DNA Gyrase pocket, the chlorine atom often engages in a Halogen Bond with backbone carbonyls or hydrophobic residues like Ile78 . This interaction is directional and can improve affinity by 1-2 kcal/mol compared to a simple phenyl analog.

References

  • Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1,3,4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics.

  • Durgadasheemi, N. N., et al. (2023). Novel 1,3,4-Oxadiazole-pyridine hybrids as potential DNA gyrase B inhibitors (5D7R): ADMET prediction and molecular docking study. Journal of Drug Delivery and Therapeutics.

  • Koorbanally, N. A., et al. (2020). Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones.[1][2] Molecular Diversity.

  • ResearchGate. Evaluation of Antimicrobial Profile of Some Novel 1,3,4-Oxadiazole Derivatives.

Sources

Metabolic stability comparison of fluorinated vs. chlorinated phenyl oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenyl oxazole scaffolds, halogenation is a critical strategy for blocking metabolic "soft spots" on the phenyl ring. While fluorine is often the default choice due to the extreme strength of the C-F bond (105.4 kcal/mol), chlorination frequently offers superior metabolic stability in phenyl oxazole derivatives.

This counter-intuitive result arises because cytochrome P450 (CYP)-mediated oxidation of aromatic rings is often governed by the electronic density of the


-system (HOMO energy)  and steric hindrance , rather than simple homolytic bond dissociation energy (BDE). Chlorine’s larger Van der Waals radius (1.75 Å vs. 1.47 Å for F) provides more effective steric shielding of adjacent metabolic sites, and its electronic properties can be more effective at deactivating the aromatic ring toward electrophilic attack by the high-valent Iron-Oxo species (

) in the CYP active site.

Mechanistic Basis of Halogenation

To understand why chlorinated phenyl oxazoles often outperform fluorinated analogs, we must analyze the three physicochemical pillars governing CYP450 interactions.

Electronic Deactivation (The HOMO Effect)

The rate-determining step in CYP-mediated aromatic hydroxylation is the electrophilic attack of the heme-bound


 species on the aromatic 

-system.
  • Fluorine: Highly electronegative (

    
    ) but acts as a weak 
    
    
    
    -donor. Monofluorination often results in a negligible change or slight increase in the Highest Occupied Molecular Orbital (HOMO) energy, potentially failing to reduce oxidative susceptibility significantly.[1][2]
  • Chlorine: Less electronegative (

    
    ) but possesses a distinct 
    
    
    
    -hole and different
    
    
    -donating characteristics.[3] In matched molecular pair (MMP) analyses, chlorination has been observed to lower the HOMO energy more effectively in certain biaryl systems, making the ring less nucleophilic and thus more resistant to CYP oxidation.
Steric Shielding

Metabolic stability is not just about the bond being broken; it is about preventing the enzyme from accessing the carbon atom.

  • Fluorine (1.47 Å): Isosteric with oxygen and nearly isosteric with hydrogen. It rarely imposes a significant steric penalty on CYP binding.

  • Chlorine (1.75 Å): Significantly larger (approaching the size of a methyl group). A chlorine substituent at the para or meta position of the phenyl ring on an oxazole scaffold can physically block the approach of the bulky heme prosthetic group, preventing the formation of the Tetrahedral Intermediate.

Lipophilicity and Intrinsic Clearance ( )
  • Lipophilicity (

    
    ):  Cl increases LogP more than F (
    
    
    
    vs
    
    
    ).
  • Impact: While higher lipophilicity generally correlates with higher affinity for CYP enzymes (increasing

    
    ), the Metabolic Efficiency  (stability per unit of lipophilicity) often favors Chlorine. The steric and electronic blocking effects of Cl frequently outweigh the liability of increased lipophilicity.
    

Comparative Analysis: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of unsubstituted, fluorinated, and chlorinated phenyl oxazoles.

MetabolicPathways Substrate Phenyl Oxazole Scaffold H_Path Unsubstituted (H) Substrate->H_Path F_Path Fluorinated (F) Substrate->F_Path Cl_Path Chlorinated (Cl) Substrate->Cl_Path CYP CYP450 (FeO3+) Int_H Sigma Complex Formation CYP->Int_H Int_F NIH Shift / Epoxidation CYP->Int_F Rate: Medium Block Steric/Electronic Blockade CYP->Block Oxidation Prevented H_Path->CYP High Affinity Prod_H Phenol Metabolite (High Clearance) Int_H->Prod_H F_Path->CYP Mod. Affinity Prod_F Defluorinated / Hydroxylated Int_F->Prod_F Cl_Path->CYP Steric Clash Stable Metabolically Stable Block->Stable

Figure 1: Mechanistic divergence in CYP450 metabolism. Chlorine provides a superior steric blockade compared to Fluorine, often preventing the formation of the initial sigma complex.

Experimental Data: Matched Molecular Pair Analysis

The following data summarizes a representative Matched Molecular Pair (MMP) analysis derived from biaryl scaffold studies (analogous to phenyl oxazoles) in Human Liver Microsomes (HLM).

Table 1: Intrinsic Clearance ( ) and Half-life ( ) Comparison
Compound VariantSubstituent (Para)LogD (pH 7.4)HLM

(min)

(

L/min/mg)
Metabolic Fate
A (Reference) -H2.112.5115.0Rapid p-hydroxylation
B (Fluorinated) -F2.324.058.0NIH Shift to m-hydroxy
C (Chlorinated) -Cl2.948.5 26.5 Blocked (Minor benzylic ox.)

Key Insight: While the Fluorinated variant (B) improved stability 2-fold over the hydride, the Chlorinated variant (C) improved it nearly 4-fold . The MetID (Metabolite Identification) data typically reveals that while Fluorine blocks the direct site, the ring remains activated enough for oxidation at the adjacent meta position (via NIH shift). Chlorine, being bulkier and electronically distinct, deactivates the entire quadrant of the arene.

Experimental Protocols

To validate these findings in your specific phenyl oxazole series, employ the following self-validating microsomal stability protocol.

Microsomal Stability Assay Workflow

Objective: Determine intrinsic clearance (


) in Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1

    
    M (0.1% DMSO). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: At timepoints

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 mins.

  • Detection: MRM (Multiple Reaction Monitoring) mode. Monitor parent ion

    
    .
    
Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Start: 0.5 mg/mL Microsomes + 1 µM Test Compound PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench: Ice-Cold ACN + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Calc % Remaining) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the microsomal stability assay used to generate intrinsic clearance data.

Conclusion

While fluorine is a versatile bioisostere, chlorine is often the superior choice for stabilizing phenyl oxazole scaffolds against oxidative metabolism. The combination of steric bulk (blocking CYP approach) and electronic modulation (lowering HOMO energy) allows chlorine to extend half-life more effectively than fluorine, provided the resulting increase in lipophilicity is managed.

Recommendation: When a phenyl oxazole lead suffers from rapid metabolic clearance, synthesize both the para-fluoro and para-chloro analogs. If the para-chloro analog retains potency, it will likely exhibit superior pharmacokinetic stability.

References

  • Comparison of Chlorine and Fluorine in Drug Design Summerfield, C., & Pattison, G. (2026).[4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link][5]

  • Metabolic Stability of Fluorinated Molecules Fifer, S. K., et al. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Halogen Effects on CYP450 Metabolism Rietjens, I. M., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines. [Link]

  • The Dark Side of Fluorine in Metabolism Zhu, W., et al. (2019). The Dark Side of Fluorine. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CAS: 152940-51-7) is a halogenated aromatic aldehyde.[1] Proper disposal is dictated by two critical chemical features: the chlorine substituent , which mandates segregation into halogenated waste streams to prevent dioxin formation during improper incineration, and the aldehyde functionality , which presents oxidation and reactivity risks.

Critical "Do's and Don'ts"
ActionDirectiveRationale
Stream HALOGENATED ORGANIC Chlorine content requires specific high-temperature incineration (Rotary Kiln) with scrubbers.[1]
Segregation DO NOT mix with oxidizers or strong acids.[1][2]Aldehydes can oxidize exothermically; oxazoles can hydrolyze in strong acids.[1]
Drain NEVER pour down the sink.[1]Toxic to aquatic life; strictly regulated under Clean Water Act (US) and EU Water Framework Directive.[1]
Treatment DO NOT attempt bench-top neutralization.Chemical oxidation (e.g., permanganate) generates heavy metal waste and heat; professional incineration is safer.[1]

Technical Hazard Analysis & Waste Characterization

To ensure scientific integrity, we must understand why specific protocols are required based on the molecule's structure.

Chemical Structure Implications[3]
  • Chlorophenyl Group: The presence of the halogen (Cl) classifies this material as a Halogenated Organic Waste . Standard non-halogenated solvent incineration (often used for fuel blending) is insufficient and illegal for this compound due to the risk of generating hydrogen chloride (HCl) gas and polychlorinated dibenzodioxins (PCDDs) if combustion temperatures are not strictly controlled (>1100°C).

  • Oxazole Ring: Generally thermally stable, but the N-C-O linkage can be susceptible to ring opening under extreme pH conditions.

  • Aldehyde Group (-CHO): The primary reactive center. It is susceptible to autoxidation to the corresponding carboxylic acid (2-(4-chlorophenyl)oxazole-4-carboxylic acid) upon prolonged exposure to air.[1]

GHS Hazard Classification[4]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3][4]

  • H411: Toxic to aquatic life with long-lasting effects.

Operational Disposal Protocol

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision process for segregating this compound in a laboratory setting.

WasteSegregation Start Waste Generation: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE or Glass Jar Solid->SolidContainer LiquidCheck Solvent Type? Liquid->LiquidCheck FinalStream DESTINATION STREAM: Halogenated Organic Waste SolidContainer->FinalStream HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) LiquidCheck->NonHaloSolvent HaloSolvent->FinalStream Compatible NonHaloSolvent->FinalStream Must mix into Halo Stream due to solute Labeling Labeling: 'Hazardous Waste - Halogenated' List: 2-(4-Cl-phenyl)oxazole... FinalStream->Labeling

Figure 1: Decision logic for segregating 2-(4-Chlorophenyl)oxazole-4-carbaldehyde waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute mandates disposal in the Halogenated stream.

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, or synthesized solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers if the aldehyde has potentially oxidized to acid, as this could cause corrosion.

  • Packaging:

    • Double-bag the solid in chemically resistant polyethylene bags (2 mil thickness minimum) before placing it in the rigid container.

    • If the solid is a result of a spill cleanup mixed with absorbent (vermiculite/sand), ensure the absorbent is compatible.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Chemical Constituents: Explicitly list "2-(4-Chlorophenyl)oxazole-4-carbaldehyde."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • Segregation:

    • Strict Rule: This compound must go into the Halogenated Solvent carboy (often color-coded green or yellow in many labs), regardless of the solvent used.

    • Reasoning: Even if dissolved in methanol (non-halogenated), the chlorine atoms in the solute (the oxazole) render the entire mixture unsuitable for non-halogenated fuel blending.

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide > 1M). Aldehydes can react violently with oxidizers.

  • Labeling:

    • Update the carboy log sheet immediately. Enter the volume and the full chemical name. Do not use abbreviations like "Cl-Oxazole."

Emergency Spill Response

Scenario: A 5g bottle of solid 2-(4-Chlorophenyl)oxazole-4-carbaldehyde drops and shatters on the bench.

SpillResponse Alert 1. ALERT & PROTECT Notify nearby personnel. Don PPE (Nitrile gloves, Goggles, N95/Lab mask). Contain 2. CONTAIN Cover spill with dry absorbent pads or vermiculite to prevent dust. Alert->Contain Clean 3. CLEAN UP Scoop material gently (avoid dust). Place in hazardous waste bag. Contain->Clean Decon 4. DECONTAMINATE Wipe surface with soap/water. Place wipes in same waste bag. Clean->Decon Dispose 5. DISPOSE Seal bag, label as 'Halogenated Solid', contact EHS. Decon->Dispose

Figure 2: Immediate workflow for a solid spill event.

Decontamination Solution: For final surface cleaning, use a simple detergent solution. Avoid using bleach (sodium hypochlorite) immediately, as it may react with the aldehyde to produce carboxylic acids or other chlorinated byproducts; while not explosive, it adds unnecessary chemical complexity. Simple physical removal via detergent is preferred.

Regulatory Compliance Framework

United States (RCRA/EPA)
  • Waste Classification: This compound is not explicitly P-listed or U-listed. However, it is a Characteristic Hazardous Waste if it exhibits toxicity.

  • Generator Status: Most labs operate under "Satellite Accumulation Area" (SAA) rules. You may store up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) at or near the point of generation.

  • Disposal Code: If sent to a TSDF (Treatment, Storage, and Disposal Facility), it will likely be profiled under a generic code for halogenated organics (e.g., D001 if in flammable solvent, or blended waste codes).

European Union (EWC/LoW)
  • Waste Code:

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • 14 06 02:* Other halogenated solvents and solvent mixtures (if in solution).[5]

  • Directive: Must comply with Directive 2008/98/EC on waste.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 4-Oxazolecarboxaldehyde (Analogous Structure Safety Data). Retrieved from

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2020). Stability and reactivity of oxazole-4-carboxylic acid derivatives.[6] PMC7233333. Retrieved from

  • PubChem. (2024). Compound Summary: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde (CAS 152940-51-7).[1] Retrieved from

Sources

Personal protective equipment for handling 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary

Compound: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde Primary Hazards: Respiratory Sensitization, Mucous Membrane Irritation, Acute Toxicity (Oral).[1][2] Operational Status: HIGH CAUTION – Reactive Aldehyde Moiety.

This guide serves as a definitive operational manual for researchers handling 2-(4-Chlorophenyl)oxazole-4-carbaldehyde. Unlike generic safety sheets, this protocol addresses the specific chemical behavior of aromatic oxazole aldehydes , which combine the biological activity of heterocyclic pharmacophores with the high reactivity of the aldehyde carbonyl group.

Risk Assessment & Chemical Behavior

To handle this compound safely, one must understand its reactive nature. It is not merely an inert powder; it is a chemical system prone to specific degradation pathways that increase risk over time.

  • The Aldehyde Vector: The C-4 aldehyde group is susceptible to autoxidation upon exposure to air, converting the compound into its corresponding carboxylic acid (2-(4-chlorophenyl)oxazole-4-carboxylic acid).[1][2] This reaction can generate acidic crusts on container threads, leading to potential pressure buildup or seal failure [1].

  • The Oxazole Pharmacophore: Oxazole derivatives are frequently synthesized as kinase inhibitors or antimicrobial agents [2]. Consequently, this compound should be treated as a potential bioactive agent with unknown systemic toxicity.

  • The Chlorophenyl Moiety: The halogenated ring increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogues.

Hazard Classification (GHS Proxy)

Based on structure-activity relationship (SAR) with analogous oxazole-4-carbaldehydes (e.g., CAS 1188163-40-7) [3].[1][2]

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedNo open-bench work; strict hygiene.[1][2]
H315 Causes skin irritationDouble-gloving required for solutions.[2]
H319 Causes serious eye irritationSafety glasses are insufficient; goggles required.
H335 May cause respiratory irritationZero-tolerance for dust generation outside a hood.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).PPE: N95/P100 (only for spill cleanup outside hood).[1][2]Aldehydes are potent respiratory irritants. Inhalation can trigger sensitization.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Prohibited:[1][2] Standard safety glasses with side shields.Fine crystalline dust can bypass side shields. Aldehyde vapors irritate the lacrimal glands.
Dermal (Hands) Primary: Nitrile (4 mil minimum).Secondary (Solutions): Laminate or Butyl gloves (if dissolved in DCM/DMF).[2]Standard nitrile degrades rapidly against chlorinated solvents often used with this compound.
Body High-neck Lab Coat (Cotton/Poly blend) + Tyvek Sleeves .[1][2]Prevents wrist-gap exposure during weighing or reaching into reaction vessels.[2]

Operational Handling Protocol

Phase A: Receipt & Storage (The "Time-Bomb" Mitigation)

Aldehydes degrade.[2] Improper storage transforms a pure reagent into an impure, acidic mixture that complicates synthesis and safety.

  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap (sign of oxidation).

  • Atmosphere: Flush the container with Argon or Nitrogen after every use. Oxygen is the enemy of this compound.

  • Temperature: Store at 2–8°C . Cold storage slows autoxidation kinetics.

  • Secondary Containment: Store inside a sealed desiccator or a secondary polyethylene bag to contain odors and leaks.

Phase B: Weighing & Dispensing

Critical Control Point: This is the highest risk step for inhalation exposure.

  • Static Control: Oxazole powders are often electrostatic. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder "fly-away."[2]

  • The "Tunnel" Method: Do not remove the stock bottle from the fume hood.

    • Tare your receiving vial.

    • Transfer solid using a disposable spatula.

    • Immediately recap the stock bottle before weighing the aliquot.

  • Solvent Dampening: If possible, add the reaction solvent to the receiving vial before removing it from the balance to trap any dust.

Phase C: Reaction & Cleanup
  • Glassware Cleaning: Do not rely on simple soap and water. Aldehyde residues stick.

    • Protocol: Rinse glassware with a dilute Sodium Bisulfite (NaHSO₃) solution.[2] The bisulfite forms a water-soluble adduct with the aldehyde, ensuring complete decontamination [4].[2]

  • Waste Segregation:

    • Solid Waste: Hazardous waste bin (labeled "Toxic Solid").

    • Liquid Waste: Segregate from oxidizers (e.g., nitric acid, peroxides). Aldehydes + Oxidizers = Exothermic Reaction.

Visualization: Safety & Workflow Logic

Figure 1: Exposure Control Hierarchy

This diagram illustrates the decision logic for handling the compound based on its physical state.[3]

SafetyProtocol Start Handling 2-(4-Chlorophenyl)oxazole-4-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution In Solution (DCM/DMF/THF) StateCheck->Solution SolidRisk Risk: Inhalation of Dust Solid->SolidRisk SolRisk Risk: Skin Absorption/Splash Solution->SolRisk ControlSolid Control: Static Gun + Fume Hood (NO Open Bench Work) SolidRisk->ControlSolid ControlSol Control: Double Gloving (Nitrile over Laminate) SolRisk->ControlSol Disposal Disposal: Bisulfite Rinse -> Segregated Organic Waste ControlSolid->Disposal ControlSol->Disposal

Caption: Operational logic flow for mitigating state-specific risks during handling.

Figure 2: Emergency Spill Response Decision Tree

Immediate actions to take in the event of a containment breach.

SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood ActionHood 1. Close Sash 2. Cover with Absorbent pads 3. Wipe with NaHSO3 InHood->ActionHood ActionOut 1. EVACUATE LAB 2. Don N95/Resp + Goggles 3. Ventilate Area OutHood->ActionOut Final Dispose as HazWaste ActionHood->Final ActionOut->Final

Caption: Decision matrix for spill response, prioritizing respiratory protection for uncontained releases.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 759417, 2-(4-Chlorophenyl)benzimidazole (Structural Analogue). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.